molecular formula C30H30N4O4 B1211107 Deuteroporphyrin CAS No. 448-65-7

Deuteroporphyrin

Katalognummer: B1211107
CAS-Nummer: 448-65-7
Molekulargewicht: 510.6 g/mol
InChI-Schlüssel: VAJVGAQAYOAJQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deuteroporphyrin IX is a naturally derived porphyrin and an analogue of protoporphyrin IX, characterized by the absence of vinyl groups at the 3 and 8 positions . This compound serves as a versatile precursor in the synthesis of various iron porphyrinoid complexes, which are used to create novel carbene transferases and other engineered enzymes . In applied materials science, this compound demonstrates significant value as a highly effective corrosion inhibitor. Research shows it functions as a copper surface modifier in neutral solutions, where it adsorbs on the oxidized metal surface with a free energy of adsorption (ΔG⁰ₐdₛ) of 45.1 kJ/mol. Its passivating and protective actions are notably enhanced when used in combination with other inhibitors like 5-chloro-1,2,3-benzotriazole, stabilizing copper against corrosion even in chloride-containing environments . Furthermore, this compound IX has been studied for its role as a photosensitizer. It has been found to photodynamically inactivate microorganisms such as Staphylococcus aureus , highlighting its potential in photodynamic research and antimicrobial applications . While it can be converted to deuteroheme (a heme analogue) by the ferrochelatase enzyme, this complex is not readily incorporated into native hemoproteins, making it a valuable tool for probing heme biosynthesis and regulatory pathways in biochemical studies . This product is guaranteed to be of high purity (>97%) and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

448-65-7

Molekularformel

C30H30N4O4

Molekulargewicht

510.6 g/mol

IUPAC-Name

3-[18-(2-carboxyethyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C30H30N4O4/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20/h9-14,31-32H,5-8H2,1-4H3,(H,35,36)(H,37,38)

InChI-Schlüssel

VAJVGAQAYOAJQI-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C

Kanonische SMILES

CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C

Verwandte CAS-Nummern

68929-05-5 (di-hydrochloride)

Synonyme

deuteroporphyrin
deuteroporphyrin-IX
deuteroporphyrin-IX dihydrochloride

Herkunft des Produkts

United States

Foundational & Exploratory

Deuteroporphyrin IX: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, properties, and applications of Deuteroporphyrin IX, a key molecule in photodynamic therapy and biomedical research.

This compound IX is a naturally occurring porphyrin, a class of organic compounds characterized by a large macrocyclic ring of four pyrrole subunits linked on opposite sides by four methine bridges. While structurally similar to Protoporphyrin IX, the immediate precursor to heme in the biosynthesis of hemoglobin, this compound IX lacks the two vinyl groups, a distinction that significantly influences its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of this compound IX, focusing on its structure, properties, and its burgeoning role in therapeutic applications, particularly in the field of photodynamic therapy (PDT).

Core Structure and Chemical Identity

This compound IX is a non-natural dicarboxylic porphyrin.[1] Its core is a porphine ring, a tetrapyrrole macrocycle that exhibits significant aromatic character. The molecule is substituted with four methyl groups and two propionic acid groups.

IdentifierValue
Chemical Formula C₃₀H₃₀N₄O₄[2]
Molecular Weight 510.58 g/mol [2]
CAS Number 448-65-7
InChIKey KWKUIRGQJJFUCG-LMKUSPAJSA-N[2]

This compound IX is often utilized in its dihydrochloride or dimethyl ester forms to enhance solubility and stability for experimental purposes.

DerivativeChemical FormulaMolecular Weight ( g/mol )
This compound IX Dihydrochloride C₃₀H₃₀Cl₂N₄O₄583.51
This compound IX Dimethyl Ester C₃₂H₃₄N₄O₄538.64

Physicochemical Properties

The physicochemical properties of this compound IX are central to its function as a photosensitizer and its behavior in biological systems.

Solubility

The solubility of porphyrins is a critical factor in their formulation for therapeutic use. While specific quantitative data for this compound IX is limited, the solubility of the closely related Protoporphyrin IX provides valuable insights. Protoporphyrin IX is generally insoluble in water but soluble in many organic solvents.[3] Its solubility in various solvents is summarized below.

SolventSolubility of Protoporphyrin IX
Water Insoluble[3]
Ethanol Insoluble[3]
DMSO 100 mg/mL (177.72 mM)[3]
Chloroform Soluble
Pyridine Soluble

It is important to note that the propionic acid side chains of this compound IX can be deprotonated at physiological pH, increasing its aqueous solubility compared to its esterified forms.

Spectroscopic Properties

The photophysical properties of this compound IX are the foundation of its application in photodynamic therapy. It exhibits strong absorption in the visible region of the electromagnetic spectrum, a characteristic of porphyrins.

UV-Visible Absorption: this compound IX displays an intense absorption band, known as the Soret band, in the near-UV region (around 400 nm), and four weaker absorption bands, called Q-bands, at longer wavelengths in the visible region. The exact positions and intensities of these bands are solvent-dependent. The molar extinction coefficient for the related Protoporphyrin IX dimethyl ester in chloroform at its Soret band maximum (407 nm) is approximately 171,000 M⁻¹cm⁻¹.[4]

SolventSoret Band (nm)Q-Bands (nm)
Chloroform (Protoporphyrin IX Dimethyl Ester)407~505, ~540, ~575, ~630
Pyridine (Protoporphyrin IX Dimethyl Ester)409-
Dioxane (Protoporphyrin IX Dimethyl Ester)406-

Fluorescence Emission: Upon excitation with light of an appropriate wavelength, this compound IX emits fluorescence. The fluorescence emission spectrum of Protoporphyrin IX dimethyl ester in chloroform shows two main peaks.[4]

SolventExcitation Max (nm)Emission Maxima (nm)
Chloroform (Protoporphyrin IX Dimethyl Ester)~407~630, ~690

Experimental Protocols

This section outlines key experimental methodologies relevant to the study and application of this compound IX.

Synthesis of this compound IX Dimethyl Ester

A common route to this compound IX and its derivatives involves the chemical modification of hemin, which is readily available from blood. A general, stepwise porphyrin synthesis can also be employed. A typical mechanochemical approach for porphyrin synthesis involves the acid-catalyzed condensation of a pyrrole and an aldehyde, followed by oxidation. While specific conditions for this compound IX will vary, the following provides a conceptual framework for a solvent-free synthesis:

  • Condensation: Grind equimolar amounts of the appropriate substituted pyrrole and formaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) using a mortar and pestle or a ball mill until a solid product is formed.

  • Oxidation: The resulting porphyrinogen is then oxidized to the corresponding porphyrin. This can be achieved by dissolving the solid in a solvent like chloroform and adding an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Purification: The final product is purified using column chromatography on silica gel.

Evaluation of Photodynamic Efficacy: An In Vitro Protocol

The following is a generalized protocol for assessing the photodynamic activity of this compound IX against a cancer cell line.

  • Cell Culture: Culture the target cancer cell line (e.g., HeLa) in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C and 5% CO₂).

  • Photosensitizer Incubation: Seed the cells in 96-well plates. After cell adherence, replace the medium with fresh medium containing various concentrations of this compound IX. Incubate the cells in the dark for a predetermined period to allow for cellular uptake.[5]

  • Irradiation: Following incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer. Add fresh, phenol red-free medium. Irradiate the cells with a light source of a wavelength that overlaps with the absorption spectrum of this compound IX (e.g., a 405 nm LED). A non-irradiated control group is essential.[5]

  • Cell Viability Assessment: After a post-irradiation incubation period (typically 24-48 hours), assess cell viability using a standard assay such as the MTT assay.[5] This involves incubating the cells with MTT solution, followed by dissolving the resulting formazan crystals in a solvent like DMSO and measuring the absorbance. Cell viability is then calculated as a percentage of the untreated control.

Biological Activity and Signaling Pathways

The primary biological application of this compound IX is in photodynamic therapy (PDT). PDT is a treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death, primarily in cancerous tissues.

Mechanism of Photodynamic Therapy

The mechanism of PDT involves the excitation of the photosensitizer by light to a short-lived singlet excited state, which can then transition to a longer-lived triplet excited state. This triplet state can then react with molecular oxygen to produce highly cytotoxic singlet oxygen (¹O₂), a key reactive oxygen species.

Caption: General mechanism of Photodynamic Therapy.

Cellular Uptake and Subcellular Localization

The efficacy of a photosensitizer is highly dependent on its ability to be taken up by target cells and its subsequent subcellular localization. Studies with the related Protoporphyrin IX have shown that its localization pattern is a critical determinant of PDT efficiency.[6][7] Endogenously produced Protoporphyrin IX (from a precursor like 5-aminolevulinic acid) tends to localize in the mitochondria, while exogenously administered Protoporphyrin IX is often found in cell membranes.[6][7] Mitochondrial localization is often associated with a more efficient induction of apoptosis.

This compound IX-Induced Apoptosis Signaling Pathway

Upon photoactivation, the generated ROS induce cellular damage, leading to cell death through apoptosis or necrosis. The apoptotic pathway initiated by this compound IX-mediated PDT involves the activation of stress-related signaling cascades. A key pathway implicated is the c-Jun N-terminal kinase (JNK) pathway, which is activated by oxidative stress. Activation of the JNK pathway can lead to the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the intrinsic apoptotic pathway.

Apoptosis_Pathway cluster_0 Photodynamic Action cluster_1 Cellular Response DPIX This compound IX ROS ROS Light Light O2 O₂ JNK JNK Activation ROS->JNK Mitochondrion Mitochondrion JNK->Mitochondrion mPTP mPTP Opening Mitochondrion->mPTP Caspases Caspase Activation mPTP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound IX-induced apoptosis pathway.

Experimental and logical Workflows

Effective research and development involving this compound IX necessitates structured experimental workflows.

Workflow for Evaluating Photodynamic Efficacy

A systematic approach is crucial for determining the potential of this compound IX as a PDT agent.

PDT_Workflow Start Start CellCulture Cell Culture (e.g., Cancer Cell Line) Start->CellCulture Incubation Incubate with This compound IX CellCulture->Incubation Irradiation Irradiate with Specific Wavelength Incubation->Irradiation Viability Assess Cell Viability (e.g., MTT Assay) Irradiation->Viability DataAnalysis Data Analysis (IC50 Determination) Viability->DataAnalysis End End DataAnalysis->End

Caption: Workflow for in vitro PDT efficacy testing.

Conclusion

This compound IX stands as a molecule of significant interest for researchers in chemistry, biology, and medicine. Its well-defined structure, coupled with its potent photosensitizing properties, makes it a valuable tool for fundamental studies of photochemistry and as a promising candidate for the development of new photodynamic therapies. This guide has provided a foundational understanding of its core characteristics and methodologies for its investigation, aiming to facilitate further research and innovation in this exciting field.

References

Deuteroporphyrin: A Technical Guide to its Discovery and Historical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroporphyrin IX is a dicarboxylic acid porphyrin that holds a significant place in the history of biochemistry and medicine.[1][2] Although not a naturally occurring porphyrin in the primary metabolic pathways, its close structural relationship to protoporphyrin IX, the immediate precursor to heme, has made it an invaluable tool for researchers. This technical guide provides an in-depth exploration of the discovery of this compound, its historical significance in the elucidation of the structure of heme, and its subsequent applications in various scientific fields. The document details key experimental protocols, presents quantitative data, and illustrates important concepts through diagrams to offer a comprehensive resource for professionals in the field.

Discovery and Historical Context

The story of this compound is intrinsically linked to the pioneering work of the German chemist Hans Fischer , who was awarded the Nobel Prize in Chemistry in 1930 for his research on the constitution of hemin and chlorophyll, and especially for his synthesis of hemin.

While the exact date of the first isolation or synthesis of this compound by Fischer's group is not definitively cited in readily available literature, his Nobel lecture in 1930 provides clear evidence of its synthesis in his laboratory. Fischer stated, "The synthesis of this substance was carried out and it was proved to be identical with this compound." This indicates that the synthesis was accomplished prior to 1930. The name "this compound," with "deutero" meaning "second," was likely coined by Fischer to denote its relationship to protoporphyrin ("first" porphyrin).

Fischer's work on this compound was a crucial step in his landmark total synthesis of hemin. By preparing this compound from hemin and then separately synthesizing it, he was able to confirm the fundamental structure of the porphyrin core of heme. This meticulous approach of degradation and synthesis was characteristic of the chemical research of that era and was instrumental in unraveling the complex structures of natural products.

The primary source for the original experimental methods developed by Hans Fischer and his colleagues is his comprehensive three-volume book, "Die Chemie des Pyrrols" (The Chemistry of the Pyrrole), published between 1934 and 1940. This work remains a foundational text in porphyrin chemistry.

Historical Significance

The importance of this compound in the advancement of science can be categorized into several key areas:

  • Elucidation of the Structure of Hemin: The synthesis of this compound was a critical piece of evidence in confirming the structure of hemin, the iron-containing component of hemoglobin. By demonstrating that this compound could be derived from hemin and also synthesized independently, Fischer provided irrefutable proof of the porphyrin macrocycle's core structure.

  • Model Compound in Heme Chemistry: Due to its greater stability compared to the vinyl-containing protoporphyrin IX, this compound became a widely used model compound in the study of heme proteins like hemoglobin and myoglobin. Its simpler structure facilitated the interpretation of spectroscopic and binding studies, providing fundamental insights into the function of these vital proteins.

  • Biophysical and Biochemical Studies: this compound has been employed in a multitude of biophysical and biochemical investigations. These include studies on protein folding, electron transfer mechanisms, and the photophysical properties of porphyrins. Its ability to bind to proteins, such as serum albumin, has been quantitatively studied to understand porphyrin-protein interactions.

  • Photodynamic Therapy (PDT): In more recent times, this compound and its derivatives have been explored as photosensitizers in photodynamic therapy for the treatment of cancer. When activated by light of a specific wavelength, these molecules can generate reactive oxygen species that are toxic to cancer cells.

Quantitative Data

The following table summarizes key quantitative data for this compound IX and its interactions, compiled from various sources.

PropertyValueReference/Notes
Molecular Formula C₃₀H₃₀N₄O₄
Molar Mass 510.58 g/mol
Melting Point >300 °C
UV-Vis Absorption Maxima (in Chloroform) Soret Band: ~400 nmThe exact wavelength can vary slightly depending on the solvent and aggregation state.
Q-Bands: ~497, 530, 565, 619 nm
Binding Constant (K) to Human Serum Albumin (Monomer) 4.5 (± 1.5) x 10⁷ M⁻¹at 25 °C, neutral pH, in phosphate-buffered saline.[3]
Binding Constant (K) to Bovine Serum Albumin (Monomer) 1.7 (± 0.2) x 10⁶ M⁻¹at 25 °C, neutral pH, in phosphate-buffered saline.[3]

Experimental Protocols

While the original methods of Hans Fischer are detailed in "Die Chemie des Pyrrols," more accessible and refined protocols have been published since. Below are detailed methodologies from later, frequently cited publications for the preparation of this compound IX and its dimethyl ester.

Preparation of this compound IX Dimethyl Ester from Hemin (Adapted from Chu and Chu, 1952)

This procedure involves the removal of the iron atom from hemin and the subsequent removal of the two vinyl groups.

Materials:

  • Hemin

  • Resorcinol

  • Formic acid (98-100%)

  • Methanol

  • Sulfuric acid

  • Chloroform

  • Sodium acetate

  • Ether

Procedure:

  • Removal of Vinyl Groups: A mixture of 1 g of hemin and 10 g of resorcinol is melted in a flask. The flask is heated in a glycerol bath to 190-200°C for 45 minutes. The mixture is cooled, and the resulting solid is pulverized.

  • Iron Removal: The powdered solid is dissolved in 20 ml of formic acid. The solution is warmed on a water bath for 5 minutes. After cooling, the solution is filtered.

  • Esterification: The filtrate is mixed with 100 ml of methanol containing 5% (v/v) sulfuric acid. The mixture is allowed to stand at room temperature for 24 hours.

  • Extraction and Purification: The solution is poured into 500 ml of water. The porphyrin ester is extracted with chloroform. The chloroform extract is washed with water, 10% sodium acetate solution, and again with water. The chloroform is evaporated to dryness.

  • Crystallization: The residue is dissolved in a minimal amount of chloroform and precipitated with ether. The crystalline this compound IX dimethyl ester is collected by filtration, washed with ether, and dried.

Synthesis of this compound IX (Adapted from Bamfield et al., 1967)

This protocol describes a total synthesis approach, building the porphyrin macrocycle from pyrrole precursors. This is a more complex procedure generally used for preparing specifically labeled derivatives. A simplified conceptual workflow is presented below.

Conceptual Workflow:

The synthesis involves the condensation of two dipyrromethane units. A 1,9-diformyldipyrromethane is reacted with a 1,9-unsubstituted dipyrromethane under acidic conditions to form the porphyrinogen, which is then oxidized to the porphyrin.

Key Steps:

  • Synthesis of Pyrrole Precursors: Substituted pyrroles are synthesized through multi-step organic reactions.

  • Formation of Dipyrromethanes: The pyrrole units are coupled to form the two different dipyrromethane intermediates.

  • [2+2] Condensation: The two dipyrromethane fragments are condensed in the presence of an acid catalyst (e.g., hydriodic acid) to form the porphyrin macrocycle.

  • Oxidation: The resulting porphyrinogen is oxidized to the aromatic porphyrin using an oxidizing agent such as air or iodine.

  • Purification: The final product is purified by chromatography and/or crystallization.

Mandatory Visualizations

Logical Relationship in the Discovery of this compound

discovery_this compound Hemin Hemin (from Hemoglobin) Degradation Degradation Studies (Removal of Iron and Vinyl Groups) Hemin->Degradation Deuteroporphyrin_from_Hemin This compound IX (from Hemin) Degradation->Deuteroporphyrin_from_Hemin Structure_Elucidation Structure Elucidation of Hemin Deuteroporphyrin_from_Hemin->Structure_Elucidation Comparison Pyrrole_Chemistry Pyrrole Chemistry (Hans Fischer's Work) Total_Synthesis Total Synthesis Pyrrole_Chemistry->Total_Synthesis Synthetic_this compound Synthetic this compound IX Total_Synthesis->Synthetic_this compound Synthetic_this compound->Structure_Elucidation Comparison

Caption: Logical workflow of the discovery and role of this compound in the structural elucidation of hemin.

Experimental Workflow for this compound IX Dimethyl Ester Preparation

experimental_workflow Start Start: Hemin and Resorcinol Heating Heat to 190-200°C (Removes Vinyl Groups) Start->Heating Iron_Removal Dissolve in Formic Acid (Removes Iron) Heating->Iron_Removal Esterification Esterification with Methanol/H₂SO₄ Iron_Removal->Esterification Extraction Extraction with Chloroform Esterification->Extraction Purification Wash with H₂O and NaOAc Extraction->Purification Crystallization Crystallization from Chloroform/Ether Purification->Crystallization End End: this compound IX Dimethyl Ester Crystallization->End

Caption: Experimental workflow for the preparation of this compound IX Dimethyl Ester from hemin.

Conclusion

This compound IX, a molecule born from the meticulous investigations of early 20th-century chemists, has played a pivotal role in our understanding of the fundamental molecules of life. Its discovery and synthesis were instrumental in unraveling the structure of hemin, a feat that laid the groundwork for modern biochemistry. Beyond this seminal contribution, this compound has continued to serve the scientific community as a versatile tool in a wide range of disciplines, from biophysical chemistry to the development of novel cancer therapies. This guide has provided a comprehensive overview of its discovery, historical significance, and practical application, underscoring the enduring legacy of this "second porphyrin."

References

An In-Depth Technical Guide to Deuteroporphyrin Derivatives and Their Chemical Modifications for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of deuteroporphyrin IX and its derivatives, focusing on their chemical modification, photophysical properties, and applications in drug development, particularly in the field of photodynamic therapy (PDT). This guide includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Introduction to this compound IX

This compound IX is a naturally occurring porphyrin that can be derived from hemin. Its tetrapyrrole macrocycle forms a rigid, aromatic core that exhibits favorable photophysical properties, making it an excellent scaffold for the development of photosensitizers used in photodynamic therapy.[1] The peripheral positions of the this compound IX macrocycle, particularly the two propionic acid side chains, offer versatile sites for chemical modification to enhance its therapeutic efficacy, improve water solubility, and enable targeted delivery to cancer cells.[2][3]

Chemical Modifications of this compound IX

The chemical versatility of the this compound IX scaffold allows for a wide range of modifications to tune its physicochemical and biological properties. Common strategies include esterification of the propionic acid groups, palladium-catalyzed cross-coupling reactions at the β-positions, and conjugation with biomolecules.

Esterification and Amidation

The carboxylic acid groups of this compound IX are readily modified through esterification or amidation reactions. These modifications can be used to attach various functional moieties, such as targeting ligands or solubility-enhancing groups. For example, conjugation with galactose fragments has been shown to decrease dark toxicity and increase photoinduced cytotoxicity against HeLa cells.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions

Functionalization of the β-positions of the this compound IX macrocycle can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions allow for the introduction of aryl or alkynyl groups, which can extend the π-conjugation of the porphyrin ring and shift its absorption spectrum to longer wavelengths, a desirable feature for deeper tissue penetration in PDT.

Bioconjugation

To improve tumor selectivity, this compound derivatives can be conjugated to various biomolecules, including amino acids, peptides, and antibodies.[4] These bioconjugates can target specific receptors that are overexpressed on the surface of cancer cells, thereby increasing the local concentration of the photosensitizer at the tumor site and minimizing off-target effects.

Quantitative Data on this compound Derivatives

The photophysical and photodynamic properties of this compound derivatives are critical for their efficacy as photosensitizers. Key parameters include the absorption maximum (λmax), fluorescence quantum yield (Φf), singlet oxygen quantum yield (ΦΔ), and in vitro cytotoxicity (IC50).

DerivativeModificationλmax (nm)ΦfΦΔCell LineIC50 (µM)Reference
This compound IXNone399----
This compound IX dimethyl esterEsterification~400----
Galactose-conjugated this compound IXEsterification with galactose---HeLaIncreased phototoxicity compared to parent compound[2][3]
4-(1-methyl-3-hydroxybutyl)-deuteroporphyrin----Crayfish neuronspM range[5]
4-(1-methyl-2-acetyl-3-oxobutyl)-deuteroporphyrin----Crayfish neuronspM range[5]
Dicationic this compound-IX derivativebis-N-(2-N',N',N'-trimethylammoniomethyl iodide)amide~400-0.71 (in benzene)--[6]

Signaling Pathways in this compound-Mediated Photodynamic Therapy

Photodynamic therapy with this compound derivatives primarily induces cell death through the generation of reactive oxygen species (ROS), which can trigger apoptosis and/or necrosis. One of the key signaling pathways implicated in PDT-induced apoptosis is the PI3K/Akt/mTOR pathway.

Upon light activation, the this compound derivative transfers energy to molecular oxygen, generating singlet oxygen and other ROS. These highly reactive species can induce cellular damage, leading to the inhibition of the PI3K/Akt/mTOR signaling pathway. This inhibition, in turn, can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately culminating in programmed cell death.

PDT_PI3K_Pathway This compound-PDT Mediated Apoptosis via PI3K/Akt Pathway cluster_0 Extracellular cluster_1 Cellular Environment Light Light Activated_PS Activated Photosensitizer Light->Activated_PS Activates Deuteroporphyrin_Derivative Deuteroporphyrin_Derivative Deuteroporphyrin_Derivative->Activated_PS ROS Reactive Oxygen Species (ROS) Activated_PS->ROS Generates PI3K PI3K ROS->PI3K Inhibits Bax Bax (Pro-apoptotic) ROS->Bax Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound-PDT induced apoptosis via inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound derivatives.

Synthesis of this compound IX Dimethyl Ester

This protocol describes a general method for the esterification of this compound IX.

  • Materials: this compound IX, methanol (anhydrous), sulfuric acid (concentrated), dichloromethane (DCM), sodium bicarbonate (saturated solution), anhydrous sodium sulfate, silica gel for column chromatography.

  • Procedure:

    • Dissolve this compound IX in anhydrous methanol.

    • Slowly add concentrated sulfuric acid dropwise while stirring.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/methanol gradient).

    • Characterize the final product by NMR and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Photosensitizer Incubation: Treat the cells with various concentrations of the this compound derivative and incubate for a predetermined time (e.g., 24 hours) in the dark.

  • Irradiation: For phototoxicity assessment, irradiate the cells with light of an appropriate wavelength and dose. For dark toxicity, keep a parallel set of plates in the dark.

  • MTT Incubation: After irradiation (or dark incubation), add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Cellular Uptake Assay

This protocol describes a method to quantify the intracellular accumulation of a fluorescent this compound derivative.

  • Cell Seeding: Seed cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.

  • Incubation: Treat the cells with a fixed concentration of the fluorescent this compound derivative for various time points.

  • Washing: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized compound.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a spectrofluorometer at the appropriate excitation and emission wavelengths for the this compound derivative.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • Data Normalization: Normalize the fluorescence intensity to the total protein concentration to determine the amount of photosensitizer uptake per milligram of protein.

Intracellular ROS Detection (DCFH-DA Assay)

This protocol details the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS generation.[7]

  • Cell Seeding and Treatment: Seed cells and treat them with the this compound derivative as described in the cytotoxicity assay protocol.

  • DCFH-DA Loading: After incubation with the photosensitizer, load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30 minutes in the dark.

  • Washing: Wash the cells with PBS to remove excess DCFH-DA.

  • Irradiation: Irradiate the cells with light to induce ROS production.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[7]

Experimental and Drug Development Workflow

The development of a new this compound-based photosensitizer involves a multi-step process from initial design and synthesis to preclinical evaluation. The following diagram illustrates a typical workflow.

Drug_Development_Workflow Drug Development Workflow for this compound-Based Photosensitizers cluster_synthesis 1. Synthesis & Characterization cluster_photophysics 2. Photophysical & Photochemical Evaluation cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Evaluation s1 Design of this compound Derivatives s2 Chemical Synthesis & Modification s1->s2 s3 Purification (Chromatography) s2->s3 s4 Structural Characterization (NMR, MS) s3->s4 p1 Absorption & Fluorescence Spectroscopy s4->p1 p2 Singlet Oxygen Quantum Yield (ΦΔ) Determination p1->p2 p3 Photostability Assessment p2->p3 iv2 Cytotoxicity Assays (Dark & Photo) p3->iv2 iv1 Cell Culture iv1->iv2 iv3 Cellular Uptake Studies iv2->iv3 iv4 Intracellular ROS Detection iv3->iv4 iv5 Mechanism of Cell Death (Apoptosis/Necrosis Assays) iv4->iv5 iv6 Western Blot for Signaling Pathways iv5->iv6 v1 Animal Tumor Model Development iv6->v1 v2 Biodistribution & Pharmacokinetics v1->v2 v3 In Vivo PDT Efficacy (Tumor Growth Inhibition) v2->v3 v4 Toxicity Studies v3->v4

Caption: A typical workflow for the development of this compound-based photosensitizers.

Conclusion

This compound IX and its derivatives represent a highly promising class of molecules for the development of novel photosensitizers for photodynamic therapy. Their versatile chemistry allows for fine-tuning of their photophysical and biological properties to enhance therapeutic efficacy. This guide provides a foundational understanding of the key aspects of this compound chemistry, along with practical experimental protocols and workflows to aid researchers in this exciting field of drug development. Further research focused on developing derivatives with strong absorption in the near-infrared region and improved tumor-targeting capabilities will continue to advance the clinical potential of these compounds.

References

Spectroscopic Properties of Deuteroporphyrin IX: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of Deuteroporphyrin IX (DP-IX), a key porphyrin derivative with significant applications in biomedical research and as a photosensitizer in photodynamic therapy (PDT). This document details its characteristic absorption and fluorescence spectra, offers methodologies for its spectroscopic analysis, and presents a logical workflow for its characterization.

Core Spectroscopic Data

The spectroscopic behavior of this compound IX is characterized by a strong Soret band in the near-UV region and several weaker Q-bands in the visible region, a hallmark of porphyrin macrocycles. These properties are influenced by the solvent environment.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of porphyrins is defined by an intense Soret (or B) band and four weaker Q-bands. The exact peak positions and their intensities are solvent-dependent.

Table 1: UV-Vis Absorption Maxima (λmax) of this compound IX Derivatives

CompoundSolvent/EnvironmentSoret Band (nm)Q-Bands (nm)Reference
This compound IXPhosphate Buffer~396Not specified[1]
This compound IXBound to LDL~396Not specified[1]
This compound IXBound to HSANot specifiedNot specified[1]
This compound IX dimethyl esterNot specified399Not specified[2]

Note: The number and position of Q-bands can vary based on the solvent's polarity and pH.

Fluorescence Spectroscopy

This compound IX exhibits characteristic fluorescence emission in the red region of the visible spectrum. The emission maxima and quantum yield are sensitive to the molecular environment.

Table 2: Fluorescence Emission Maxima of this compound IX

CompoundSolvent/EnvironmentExcitation Wavelength (nm)Emission Maxima (nm)Reference
This compound IXPhosphate Buffer396609[1]
This compound IXBound to LDL396621[1]
This compound IXBound to HSA396623[1]

Experimental Protocols

Accurate and reproducible spectroscopic data relies on meticulous experimental design. The following sections detail standardized protocols for the spectroscopic analysis of this compound IX.

UV-Vis Absorption Spectroscopy Protocol

This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of this compound IX.

  • Sample Preparation:

    • Prepare a stock solution of this compound IX in a suitable solvent (e.g., a mixture of organic solvent and buffer for aqueous measurements). Porphyrins tend to aggregate in aqueous solutions, which can affect the spectra.[3]

    • Dilute the stock solution to a concentration that results in a Soret band absorbance between 0.5 and 1.5 to ensure adherence to the Beer-Lambert law. A typical concentration is in the micromolar range.[4]

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Measure the absorbance of the this compound IX solution over a wavelength range of at least 300-700 nm to capture both the Soret and Q-bands.[4]

    • The path length of the quartz cuvette is typically 1 cm.[4]

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

    • To calculate the molar extinction coefficient (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy Protocol

This protocol describes the methodology for measuring the fluorescence emission spectrum and determining the relative fluorescence quantum yield of this compound IX.

  • Sample Preparation:

    • Prepare a dilute solution of this compound IX with an absorbance of less than 0.1 at the excitation wavelength to minimize inner-filter effects.[5]

    • Prepare a solution of a standard fluorophore with a known quantum yield (e.g., Rhodamine B in ethylene glycol) with a similar absorbance at the same excitation wavelength.[6]

  • Instrumentation and Measurement:

    • Use a calibrated spectrofluorometer.

    • Set the excitation wavelength to the Soret band maximum of this compound IX (around 400 nm).[3]

    • Record the fluorescence emission spectrum over a range that encompasses the expected emission peaks (e.g., 550-750 nm).

    • Measure the fluorescence emission spectrum of the standard under identical conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the fluorescence quantum yield (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where:

      • ΦF,std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound IX.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation start This compound IX Synthesis/Purification dissolve Dissolution in Appropriate Solvent start->dissolve concentration Concentration Adjustment dissolve->concentration uv_vis UV-Vis Absorption Spectroscopy concentration->uv_vis fluorescence Fluorescence Spectroscopy concentration->fluorescence abs_data Determine λmax and Molar Extinction Coefficient uv_vis->abs_data fluor_data Determine Emission λmax and Quantum Yield fluorescence->fluor_data interpretation Correlate Spectroscopic Properties with Environment abs_data->interpretation fluor_data->interpretation

Caption: Workflow for Spectroscopic Analysis of this compound IX.

Application in Photodynamic Therapy (PDT)

This compound IX and its derivatives are effective photosensitizers in PDT.[7][8] Upon activation by light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating reactive oxygen species (ROS) that induce cell death in targeted tissues.[9] The efficiency of this process is directly related to the spectroscopic properties of the porphyrin, particularly its ability to absorb light at wavelengths that can penetrate tissue and its efficiency in generating the excited triplet state necessary for ROS production.

While a detailed signaling pathway for this compound IX-mediated PDT is complex and can vary depending on the cell type and conditions, the general mechanism involves the generation of ROS, which can trigger apoptosis or necrosis.

PDT_Mechanism cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_cell_death Cellular Response dpix_ground DP-IX (Ground State) light Light Absorption (Soret/Q-Band) dpix_singlet DP-IX (Excited Singlet State) light->dpix_singlet Excitation dpix_singlet->dpix_ground Fluorescence dpix_triplet DP-IX (Excited Triplet State) dpix_singlet->dpix_triplet Intersystem Crossing dpix_triplet->dpix_ground Phosphorescence/ Non-radiative Decay oxygen Molecular Oxygen (³O₂) ros Reactive Oxygen Species (¹O₂) oxygen->ros Energy Transfer cellular_damage Oxidative Cellular Damage ros->cellular_damage apoptosis Apoptosis/Necrosis cellular_damage->apoptosis

References

Deuteroporphyrin IX Dihydrochloride: A Technical Guide to Solubility, Stability, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Deuteroporphyrin IX dihydrochloride, a key photosensitizer in research and development. This document details its solubility in common laboratory solvents, stability under various conditions, and its mechanistic role in photodynamic therapy.

Core Properties of this compound IX Dihydrochloride

This compound IX dihydrochloride is a naturally derived porphyrin.[1] It is structurally similar to Protoporphyrin IX but is noted to be significantly more soluble and stable.[1]

PropertyValueReference
CAS Number 68929-05-5[1]
Molecular Formula C₃₀H₃₂Cl₂N₄O₄[2]
Molecular Weight 583.51 g/mol [2][3]

Solubility

General Solubility Observations:

  • Aqueous Solutions: this compound IX can form aggregates in aqueous solutions, a process influenced by pH and concentration.[4] Below concentrations of 4 µM, it is likely to exist as a dimer.[4] At higher concentrations, larger aggregates can form.[4]

  • Organic Solvents: While specific data for the dihydrochloride salt is limited, the dimethyl ester of this compound IX is soluble in DMSO.

It is recommended that researchers perform solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

Stability

Proper storage and handling are crucial for maintaining the integrity of this compound IX dihydrochloride.

Storage and Handling Recommendations:

ConditionRecommendationRationale
Temperature Room TemperaturePer manufacturer's recommendation.[1]
Light Protect from lightPorphyrins are photosensitive and can degrade upon light exposure.[1]

Detailed quantitative studies on the degradation kinetics of this compound IX dihydrochloride under varying pH, light, and temperature conditions are not extensively published.

Experimental Protocols

Due to the limited availability of specific, validated protocols for the dissolution of this compound IX dihydrochloride in the public domain, a general procedure based on best practices for porphyrins is provided below.

Protocol for Preparation of a Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound IX dihydrochloride in a light-protected environment.

  • Solvent Addition: Add a small amount of a suitable organic solvent, such as DMSO, to the solid.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Dilution: For aqueous-based assays, the stock solution can be diluted into the desired aqueous buffer. It is crucial to be mindful of potential aggregation when diluting into aqueous media.[4]

  • Storage: Store the stock solution protected from light at an appropriate temperature, typically -20°C for long-term storage.

Role in Photodynamic Therapy (PDT)

This compound IX dihydrochloride is utilized as a photosensitizer in photodynamic therapy (PDT), a treatment modality that employs a photosensitizing agent, light, and oxygen to induce cell death, particularly in cancer cells and microbes.[5]

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of this compound IX dihydrochloride in PDT is mediated by the generation of reactive oxygen species (ROS). The process can be summarized in the following workflow:

PDT_Workflow cluster_0 Cellular Uptake and Localization cluster_1 Photoactivation and Energy Transfer cluster_2 Reactive Oxygen Species (ROS) Generation cluster_3 Cellular Damage and Death A This compound IX dihydrochloride (Administered) B Selective Accumulation in Target Cells A->B C Light Irradiation (Specific Wavelength) D Excited Singlet State of Photosensitizer C->D Absorption E Excited Triplet State (via Intersystem Crossing) D->E F Molecular Oxygen (Present in Tissue) G Singlet Oxygen (¹O₂) (Type II Reaction) E->G Energy Transfer H Superoxide, Hydroxyl Radicals (Type I Reaction) E->H Electron Transfer F->G F->H I Oxidative Stress G->I H->I J Damage to Lipids, Proteins, and Nucleic Acids I->J K Apoptosis, Necrosis, or Autophagy J->K PDT_Signaling cluster_ros ROS Generation cluster_damage Cellular Damage cluster_pathways Signaling Cascades cluster_outcome Cellular Outcome ros Reactive Oxygen Species (¹O₂, O₂⁻, •OH) mito Mitochondrial Damage ros->mito er ER Stress ros->er dna DNA Damage ros->dna membrane Membrane Lipid Peroxidation ros->membrane necrosis Necrosis ros->necrosis Severe Damage bcl2 Bcl-2 Family (e.g., Bax, Bak activation) mito->bcl2 Release of cytochrome c caspases Caspase Activation (e.g., Caspase-3, -9) er->caspases autophagy Autophagy er->autophagy mapk MAPK Pathways (JNK, p38) dna->mapk membrane->mapk bcl2->caspases apoptosis Apoptosis caspases->apoptosis mapk->apoptosis nfkb NF-κB Pathway nfkb->apoptosis Pro- or Anti-apoptotic depending on context

References

Quantum Yield of Deuteroporphyrin Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of deuteroporphyrin, a key parameter influencing its efficacy in various applications, including photodynamic therapy (PDT) and fluorescence-based diagnostics. This document details the fundamental principles of fluorescence quantum yield, methodologies for its measurement, a summary of available quantitative data, and insights into the molecular interactions and cellular pathways influenced by this compound's photophysical properties.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1]

A higher quantum yield indicates a greater proportion of absorbed energy is released as light, leading to brighter fluorescence. This is a critical factor for applications relying on sensitive detection of the fluorophore. Conversely, a lower fluorescence quantum yield may suggest a higher efficiency of other de-excitation pathways, such as intersystem crossing to the triplet state, which is a prerequisite for the generation of singlet oxygen and other reactive oxygen species (ROS) in photodynamic therapy.[2]

Factors Influencing this compound Fluorescence Quantum Yield

The fluorescence quantum yield of this compound is not an intrinsic constant but is highly sensitive to its molecular environment. Understanding these factors is crucial for optimizing its performance in specific applications.

  • Solvent Polarity and Viscosity: The polarity and viscosity of the solvent can significantly impact the fluorescence quantum yield. In general, porphyrins tend to exhibit higher fluorescence quantum yields in less polar and more viscous solvents. This is because non-polar environments can reduce non-radiative decay pathways, while increased viscosity can restrict molecular vibrations and rotations that also contribute to non-radiative energy loss. For instance, studies on similar porphyrins like protoporphyrin IX have shown a higher fluorescence quantum yield in less polar solvents compared to aqueous solutions where aggregation can occur, leading to fluorescence quenching.[3]

  • pH: The pH of the medium can alter the ionization state of the propionic acid side chains of this compound, as well as the protonation state of the central nitrogen atoms of the porphyrin core. These changes can affect the electronic structure and, consequently, the fluorescence quantum yield.

  • Temperature: Temperature can influence the rates of non-radiative decay processes. Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to increased collisional quenching and vibrational relaxation.

  • Aggregation: Porphyrins, including this compound, have a tendency to aggregate in aqueous solutions, especially at higher concentrations. This aggregation is a major cause of fluorescence quenching, significantly lowering the quantum yield.[3]

  • Binding to Biomolecules: Interaction with biomolecules, such as proteins and lipids, can dramatically alter the fluorescence properties of this compound. For example, binding to serum albumin can either enhance or quench fluorescence depending on the specific binding site and conformational changes induced in the porphyrin molecule. This interaction is critical for the transport and delivery of this compound in biological systems.

Quantitative Data on this compound Fluorescence Quantum Yield

Obtaining precise and universally applicable quantum yield values for this compound is challenging due to the strong dependence on environmental factors. The following table summarizes representative data for porphyrins under various conditions to provide a comparative understanding. It is important to note that specific values for this compound are not as extensively reported in the literature as for other common porphyrins like protoporphyrin IX.

Porphyrin DerivativeSolvent/EnvironmentFluorescence Quantum Yield (ΦF)Reference
Protoporphyrin IXTolueneHigher than in aqueous solutions[3]
Protoporphyrin IXEthanolHigher than in aqueous solutions[3]
Protoporphyrin IXWater/PBSLow due to aggregation[3]
Protoporphyrin IXFetal Bovine Serum (FBS)Similar to non-polar solvents[3]
Hematoporphyrin DerivativeVarious0.013 - 0.026[4]

Note: This table provides a qualitative and comparative overview. For precise quantitative work, it is essential to determine the quantum yield of this compound under the specific experimental conditions of interest.

Experimental Protocols for Measuring Fluorescence Quantum Yield

The determination of fluorescence quantum yield can be performed using two primary methods: the relative method and the absolute method.

Relative Method

The relative method is the more common approach and involves comparing the fluorescence intensity of the sample of interest (this compound) to that of a well-characterized fluorescence standard with a known quantum yield.[4][5]

Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for the relative method of fluorescence quantum yield determination.

Detailed Protocol:

  • Standard Selection: Choose a suitable fluorescence standard with a well-documented quantum yield in the desired solvent. For this compound, which has a Soret peak around 400 nm and Q-bands in the 500-650 nm region, standards like quinine sulfate (in 0.1 M H2SO4) or various rhodamine and coumarin dyes can be considered depending on the excitation wavelength.[5]

  • Solution Preparation: Prepare a series of solutions of both this compound and the standard in the same solvent. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to ensure linearity and minimize inner-filter effects.[4]

  • Absorbance Measurement: Record the absorbance spectrum of each solution using a UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths, detector voltage) for both the sample and the standard. The emission spectra should be corrected for the wavelength-dependent response of the instrument.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both this compound and the standard. The resulting plots should be linear.

    • The quantum yield of this compound (ΦF,sample) can be calculated using the following equation:

      ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (nsample2 / nstd2)

      where ΦF,std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[4]

Absolute Method

The absolute method for determining fluorescence quantum yield does not require a reference standard. Instead, it directly measures the ratio of emitted to absorbed photons using an integrating sphere.[6][7] This method is generally more complex and requires specialized equipment but can provide more accurate results when a suitable standard is unavailable.

Experimental Workflow for Absolute Quantum Yield Measurement

Caption: Workflow for the absolute method of fluorescence quantum yield determination.

This compound in Biological Systems: Signaling and Cellular Fate

The photophysical properties of this compound, particularly its ability to generate reactive oxygen species upon light activation (a process that competes with fluorescence), are the basis for its use in photodynamic therapy (PDT).

Cellular Uptake and Localization

This compound, like other porphyrins, can be taken up by cells through various mechanisms, including endocytosis. Its subcellular localization is a critical determinant of its photodynamic efficacy. Porphyrins have been observed to accumulate in various organelles, including mitochondria, lysosomes, and the endoplasmic reticulum. The specific localization pattern can depend on the physicochemical properties of the porphyrin derivative and the cell type. For instance, localization in the mitochondria can lead to the efficient induction of apoptosis upon photoactivation.[8]

Logical Flow of this compound's Cellular Journey

Cellular_Trafficking Extracellular Extracellular this compound Membrane Plasma Membrane Interaction Extracellular->Membrane Uptake Cellular Uptake (e.g., Endocytosis) Membrane->Uptake Endosome Early Endosome Uptake->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Cytosol Cytosolic Release Endosome->Cytosol Late_Endosome->Cytosol Mitochondria Mitochondria Cytosol->Mitochondria ER Endoplasmic Reticulum Cytosol->ER Golgi Golgi Apparatus Cytosol->Golgi

Caption: Simplified diagram of the potential cellular uptake and trafficking pathways of this compound.

Signaling Pathways in Photodynamic Therapy

Upon irradiation with light of a specific wavelength, this compound in its triplet excited state can transfer energy to molecular oxygen, generating highly cytotoxic singlet oxygen (1O2) and other ROS. These ROS can induce cellular damage and trigger various signaling pathways leading to cell death, primarily through apoptosis and necrosis.[2][9]

Key Signaling Pathways Activated by this compound-PDT

PDT_Signaling cluster_0 Initiation cluster_1 Cellular Damage & Signaling cluster_2 Cell Death Pathways This compound This compound Light Light Activation This compound->Light ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Light->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage ER_Stress ER Stress ROS->ER_Stress Membrane_Damage Membrane Damage ROS->Membrane_Damage Apoptosis Apoptosis (Caspase Activation) Mitochondrial_Damage->Apoptosis ER_Stress->Apoptosis Autophagy Autophagy ER_Stress->Autophagy Necrosis Necrosis Membrane_Damage->Necrosis

Caption: Overview of the signaling pathways initiated by this compound-mediated photodynamic therapy.

The activation of these pathways is complex and can be influenced by the subcellular localization of the this compound, the light dose, and the oxygen concentration. For example, mitochondrial localization of the photosensitizer is a strong trigger for the intrinsic apoptotic pathway through the release of cytochrome c. Damage to the endoplasmic reticulum can induce the unfolded protein response and lead to apoptosis or autophagy. Severe membrane damage often results in necrotic cell death.

Conclusion

The fluorescence quantum yield of this compound is a critical parameter that governs its utility in both diagnostic and therapeutic applications. This guide has provided a detailed overview of the factors influencing this property, standardized protocols for its measurement, and the downstream biological consequences of its photophysical behavior. For drug development professionals and researchers, a thorough understanding and precise measurement of the fluorescence quantum yield of this compound under relevant physiological conditions are paramount for the rational design and optimization of novel porphyrin-based technologies.

References

Deuteroporphyrin IX: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Deuteroporphyrin IX , a non-natural dicarboxylic porphyrin, represents a significant scaffold in the development of novel therapeutic and diagnostic agents. As a derivative of the naturally occurring protoporphyrin IX, it lacks the vinyl groups at positions 2 and 4, which are replaced by hydrogen atoms. This structural modification imparts distinct physicochemical properties, influencing its biological activity and potential applications, particularly in photodynamic therapy (PDT) and as a molecular probe. This technical guide provides a comprehensive overview of this compound IX, focusing on its synthesis, photophysical properties, and its role in cellular processes, tailored for researchers, scientists, and drug development professionals.

Core Properties and Data

This compound IX is a tetrapyrrole macrocycle with a molecular formula of C₃₀H₃₀N₄O₄ and a molecular weight of 510.58 g/mol [1]. Its structure is characterized by four methyl groups, two propionic acid side chains, and two unsubstituted β-pyrrolic positions, rendering it a dicarboxylic porphyrin[2][3].

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₃₀H₃₀N₄O₄[1]
Molecular Weight510.58 g/mol [1]
AppearanceDeeply colored solid[4]
SolubilitySparingly soluble in water, soluble in organic solvents and basic aqueous solutions.[5]
Spectroscopic and Photophysical Data

The photophysical properties of porphyrins are central to their application in photodynamic therapy. Upon absorption of light, they transition to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen to generate cytotoxic singlet oxygen (¹O₂).

ParameterValueConditionsReference
This compound IX Dimethyl Ester
Singlet Oxygen Quantum Yield (ΦΔ)0.75C₆D₆[6]
Protoporphyrin IX (for comparison)
Singlet Oxygen Quantum Yield (ΦΔ)0.77Dichloromethane[6]
Protoporphyrin IX Dimethyl Ester (for comparison)
Molar Extinction Coefficient (ε)171,000 M⁻¹cm⁻¹Chloroform, at 407.0 nm[7][8]
Fluorescence Quantum Yield (Φf)0.06Chloroform[7]

The UV-visible absorption spectrum of porphyrins is characterized by an intense Soret band in the 400 nm region and several weaker Q-bands in the 500-700 nm range[9][10]. The fluorescence emission of this compound IX has been observed to shift depending on its environment, with the main emission band shifting from 609 nm in phosphate buffer to 621 nm and 623 nm when bound to low-density lipoproteins (LDL) and human serum albumin (HSA), respectively.

Synthesis of this compound IX and its Derivatives

The synthesis of this compound IX can be achieved through the modification of naturally occurring porphyrins, such as hemin, or through total synthesis approaches.

Experimental Protocol: Synthesis of this compound IX from Hemin (Conceptual)

This protocol is based on established methods for the removal of vinyl groups from protoporphyrin IX, the core of hemin.

Materials:

  • Hemin

  • Resorcinol

  • Formic acid

  • Iron(II) sulfate

  • Hydrochloric acid

  • Diethyl ether

  • Sodium acetate

  • Glacial acetic acid

  • Methanol

Procedure:

  • Devinylation of Hemin: Hemin is heated with resorcinol to effect the removal of the two vinyl groups, yielding deuterohemin. This reaction is typically carried out at high temperatures (e.g., 180-200 °C) under an inert atmosphere.

  • Removal of Iron: The iron is removed from the deuterohemin macrocycle by treatment with a solution of iron(II) sulfate in concentrated hydrochloric acid or by bubbling hydrogen chloride gas through a solution of the hemin in glacial acetic acid. The progress of the reaction can be monitored by observing the change in the visible absorption spectrum.

  • Extraction and Purification: The resulting this compound IX is extracted into diethyl ether. The ether solution is washed with water, followed by dilute sodium hydroxide to remove acidic impurities, and then with water again until neutral.

  • Crystallization: The ether is evaporated, and the this compound IX is crystallized from a suitable solvent system, such as a mixture of ether and acetic acid.

Experimental Protocol: Synthesis of a Dicationic this compound-IX Derivative

This protocol describes the synthesis of a water-soluble dicationic derivative of this compound IX, which has shown promise for antimicrobial photodynamic therapy[11].

Materials:

  • This compound-IX dimethyl ester

  • N,N-dimethylethylenediamine

  • Chloroform (CHCl₃)

  • Acetic acid (AcOH)

  • Methyl iodide (CH₃I)

  • Hexane

Procedure:

  • Amide Formation: A mixture of this compound-IX dimethyl ester and N,N-dimethylethylenediamine is dissolved in chloroform and refluxed for 3 hours. The reaction mixture is then diluted with distilled water and neutralized with a dilute solution of acetic acid to pH 7. The product, 13(3),17(3)-bis-N-(2-N',N'-dimethylaminoethyl)amide of this compound-IX, is purified and dried.

  • Quaternization: The resulting diamine is dissolved in chloroform, and an excess of methyl iodide is added. The reaction is stirred at room temperature for 24 hours.

  • Purification: Chloroform is added to the reaction mixture to precipitate the product. The precipitate is filtered, washed with chloroform and then with hexane, and finally dried under vacuum to yield the dicationic this compound-IX derivative.

Applications in Drug Development and Research

This compound IX and its derivatives are primarily investigated for their potential as photosensitizers in photodynamic therapy (PDT)[12][13]. The generation of singlet oxygen upon light activation makes them potent cytotoxic agents against cancer cells and pathogenic microbes.

Cellular Uptake and Cytotoxicity

The cellular uptake of porphyrins is a critical factor in their efficacy as PDT agents. The mechanism of uptake can vary depending on the specific porphyrin derivative and the cell type but often involves endocytosis[14][15][16].

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the photocytotoxicity of this compound IX derivatives.

Materials:

  • Target cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound IX derivative stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Light source with appropriate wavelength and power for photoactivation

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Incubation with Photosensitizer: Replace the medium with fresh medium containing various concentrations of the this compound IX derivative. Include control wells with no photosensitizer. Incubate for a predetermined period (e.g., 24 hours) to allow for cellular uptake.

  • Washing: Remove the medium containing the photosensitizer and wash the cells with PBS.

  • Irradiation: Add fresh medium to the cells and expose the designated wells to light of a specific wavelength and dose. Keep a set of wells with the photosensitizer in the dark to assess dark toxicity.

  • Post-Irradiation Incubation: Return the plate to the incubator for a further 24-48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Potential Signaling Pathways

While direct evidence for this compound IX modulating specific signaling pathways is limited, studies on the closely related Protoporphyrin IX provide a strong indication of the potential mechanisms involved in its photodynamic action. The generation of reactive oxygen species (ROS) is a key event that can trigger various cellular responses, including apoptosis and necrosis.

One proposed pathway involves the activation of the c-Jun N-terminal kinase (JNK) signaling cascade, a key regulator of stress-induced apoptosis[17].

G cluster_0 Photodynamic Activation cluster_1 Cellular Stress Response DP_IX This compound IX DP_IX_excited Excited State This compound IX* DP_IX->DP_IX_excited Absorption Light Light (Appropriate Wavelength) O2_singlet ¹O₂ (Singlet Oxygen) DP_IX_excited->O2_singlet Energy Transfer O2 ³O₂ (Ground State Oxygen) ROS Reactive Oxygen Species (ROS) JNK JNK (c-Jun N-terminal Kinase) ROS->JNK Activation mPTP mPTP Opening (Mitochondrial Permeability Transition Pore) JNK->mPTP Activation CellDeath Necrotic Cell Death mPTP->CellDeath Induction

References

An In-depth Technical Guide to Porphyrin Biosynthesis and the Role of Deuteroporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Porphyrins are a class of heterocyclic macrocyclic organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges.[1] The most well-known porphyrin is heme, the pigment in red blood cells, which is essential for oxygen transport.[2] The biosynthesis of porphyrins is a highly regulated and complex pathway involving eight enzymatic steps that are distributed between the mitochondria and the cytosol.[3][4] Genetic defects in the enzymes of this pathway lead to a group of metabolic disorders known as porphyrias, which are characterized by the accumulation of specific porphyrin precursors.[5] This guide provides a detailed overview of the porphyrin biosynthesis pathway, its regulation, and the role of deuteroporphyrin, a non-natural dicarboxylic porphyrin, in research and therapeutic applications. Furthermore, this document includes quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows to serve as a comprehensive resource for professionals in the field.

The Porphyrin Biosynthesis Pathway

The synthesis of heme, the most prevalent metalloporphyrin in humans, is a fundamental biological process occurring predominantly in the liver and the bone marrow.[3] Over 85% of all heme synthesis takes place in erythroid tissue.[3] The pathway begins in the mitochondria, moves to the cytosol for a series of reactions, and then returns to the mitochondria for the final steps.[4]

Pathway Overview

The biosynthesis of protoporphyrin IX, the immediate precursor to heme, involves eight enzymatic reactions.[6] These reactions convert simple precursors, glycine and succinyl-CoA, into the complex tetrapyrrole structure of heme.[7]

Porphyrin_Biosynthesis_Workflow Glycine Glycine ALA δ-Aminolevulinate (ALA) Glycine->ALA Succinyl_CoA Succinyl-CoA Succinyl_CoA->ALA PBG Porphobilinogen (PBG) ALA->PBG HMB Hydroxymethylbilane (HMB) PBG->HMB PBGD Uroporphyrinogen_III Uroporphyrinogen III HMB->Uroporphyrinogen_III UROS Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III UROD Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX CPOX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX PPOX Heme Heme Protoporphyrin_IX->Heme FECH (+ Fe²⁺)

Caption: The Heme Biosynthesis Pathway.

Detailed Enzymatic Steps
  • Formation of δ-Aminolevulinic Acid (ALA): This initial and rate-limiting step occurs in the mitochondria.[3] The enzyme δ-Aminolevulinate Synthase (ALAS) catalyzes the condensation of glycine and succinyl-CoA, requiring pyridoxal phosphate as a coenzyme.[3] There are two isoforms of ALAS: ALAS1 is found in all tissues, while ALAS2 is specific to erythroid cells.[3]

  • Formation of Porphobilinogen (PBG): ALA is transported to the cytosol, where two molecules of ALA are condensed and dehydrated by ALA Dehydratase (ALAD), a zinc-containing enzyme, to form porphobilinogen (PBG).[4][6] This enzyme is sensitive to inhibition by lead.

  • Formation of Hydroxymethylbilane (HMB): In the cytosol, four molecules of PBG are combined in a head-to-tail fashion by Porphobilinogen Deaminase (PBGD), also known as Hydroxymethylbilane Synthase, to form a linear tetrapyrrole called hydroxymethylbilane (HMB).[2][8]

  • Formation of Uroporphyrinogen III: HMB is rapidly converted to the asymmetric uroporphyrinogen III by Uroporphyrinogen III Synthase (UROS).[2] If UROS is deficient, HMB spontaneously cyclizes to form the symmetric and non-functional uroporphyrinogen I.[8]

  • Formation of Coproporphyrinogen III: Uroporphyrinogen Decarboxylase (UROD) in the cytosol catalyzes the decarboxylation of the four acetate side chains of uroporphyrinogen III to methyl groups, forming coproporphyrinogen III.[2][3]

  • Formation of Protoporphyrinogen IX: Coproporphyrinogen III is transported back into the mitochondria, where Coproporphyrinogen Oxidase (CPOX) catalyzes the decarboxylation and oxidation of two of the four propionate side chains to vinyl groups, yielding protoporphyrinogen IX.[2]

  • Formation of Protoporphyrin IX: Protoporphyrinogen Oxidase (PPOX) oxidizes the protoporphyrinogen IX to form the conjugated, colored protoporphyrin IX.[6][9]

  • Formation of Heme: In the final step, the enzyme Ferrochelatase (FECH) inserts a ferrous iron (Fe²⁺) into the center of the protoporphyrin IX ring to form heme.[3][6][10]

Regulation of Porphyrin Biosynthesis

The regulation of this pathway is critical to prevent the accumulation of phototoxic porphyrin intermediates. The primary point of regulation is the first enzyme, ALAS.[5] In the liver, the synthesis and activity of ALAS1 are subject to feedback inhibition by the final product, heme. When heme levels are high, it represses the transcription and translation of the ALAS1 gene and inhibits the transport of the enzyme into the mitochondria.[3][11] Conversely, a depletion of the "free" heme pool leads to an increased synthesis of ALAS1.[4] Certain drugs, such as phenobarbital, can induce the synthesis of cytochrome P450 enzymes, which increases heme consumption and subsequently upregulates ALAS1 activity.[4] In erythroid cells, the regulation of ALAS2 is primarily linked to the availability of iron.

The Role of this compound

This compound IX is a non-natural dicarboxylic porphyrin that is structurally similar to protoporphyrin IX but lacks the two vinyl groups, which are replaced by hydrogen atoms.[12] It is characterized by four methyl and two propionic acid side chains attached to the pyrrole rings.

This compound in Research and Drug Development

This compound and its derivatives are valuable tools in research and have potential therapeutic applications.

  • Photosensitizers in Photodynamic Therapy (PDT): Porphyrins, including this compound derivatives, are potent photosensitizers.[13] They can be activated by light of a specific wavelength to produce reactive oxygen species (ROS) that are cytotoxic to targeted cells, such as cancer cells.[13][14] The introduction of galactose fragments onto the this compound IX macrocycle can enhance its hydrophilicity and facilitate its active transport into cancer cells.[15]

  • Probes for Enzyme Mechanisms: Due to its structural similarity to natural porphyrins, this compound can be used to study the active sites and mechanisms of heme-binding enzymes.

  • Biomarker: this compound IX has been identified as a fecal porphyrin in patients with endemic chronic arsenic poisoning, suggesting its potential as a biomarker.

  • Development of Theranostic Agents: Metalloporphyrins, including complexes with this compound, are being explored for theranostic applications, combining diagnostic imaging (e.g., MRI) with therapy (e.g., PDT).[16][17][18]

Quantitative Data Summary

Table 1: Enzymes of the Heme Biosynthesis Pathway and Associated Porphyrias
StepEnzymeGeneLocationAssociated Porphyria
1δ-Aminolevulinate Synthase 2ALAS2MitochondriaX-linked Sideroblastic Anemia (XSA)
2δ-Aminolevulinate DehydrataseALADCytosolALAD Deficiency Porphyria (ADP)
3Porphobilinogen DeaminaseHMBSCytosolAcute Intermittent Porphyria (AIP)
4Uroporphyrinogen III SynthaseUROSCytosolCongenital Erythropoietic Porphyria (CEP)
5Uroporphyrinogen DecarboxylaseURODCytosolPorphyria Cutanea Tarda (PCT), Hepatoerythropoietic Porphyria (HEP)
6Coproporphyrinogen OxidaseCPOXMitochondriaHereditary Coproporphyria (HCP)
7Protoporphyrinogen OxidasePPOXMitochondriaVariegate Porphyria (VP)
8FerrochelataseFECHMitochondriaErythropoietic Protoporphyria (EPP)

Source: Data compiled from multiple sources.[1][3][10]

Table 2: Kinetic Properties of Porphobilinogen Deaminase (PBGD)
ParameterValueConditions
Km for porphobilinogen11.2 ± 0.5 µMErythrocyte lysate, 37°C
Vmax0.0041 ± 0.0002 µM/(min·mg of hemoglobin)Erythrocyte lysate, 37°C

Source: ESI-MS/MS assay of PBGD.[8]

Table 3: Normal Ranges of Porphyrins in Plasma
PorphyrinReference Range (µg/dL)
Uroporphyrin< 1.5
Heptacarboxyporphyrin< 1.0
Hexacarboxyporphyrin< 1.5
Pentacarboxyporphyrin< 1.0
Coproporphyrin< 1.0
Protoporphyrin< 1.5

Source: HPLC method with fluorometric detection.[19]

Experimental Protocols

Protocol for Porphobilinogen Deaminase (PBGD) Activity Assay in Erythrocytes

This assay measures the activity of PBGD by quantifying the formation of uroporphyrinogen I from the substrate porphobilinogen.[8]

PBGD_Assay_Workflow start Start: Collect Whole Blood prep_lysate Prepare Erythrocyte Lysate start->prep_lysate heat_inactivation Heat Inactivate UROS and UROD (56°C for 30 min) prep_lysate->heat_inactivation incubation Incubate with Porphobilinogen (PBG) (60 min at 37°C) heat_inactivation->incubation extraction Liquid-Liquid Extraction of Uroporphyrinogen I incubation->extraction analysis Analyze by ESI-MS/MS extraction->analysis end End: Determine PBGD Activity analysis->end

Caption: Workflow for PBGD Enzyme Activity Assay.

Methodology:

  • Sample Preparation: Prepare an erythrocyte lysate from a whole blood sample.

  • Enzyme Deactivation: Heat the lysate at 56°C for 30 minutes to deactivate the subsequent enzymes in the pathway, Uroporphyrinogen III Synthase (UROS) and Uroporphyrinogen Decarboxylase (UROD), which would otherwise interfere with the assay.[8] This heat treatment does not affect the activity of PBGD.[8]

  • Enzymatic Reaction: Incubate the heat-treated lysate with the natural substrate, porphobilinogen (PBG), for 60 minutes at 37°C.[8] In the absence of UROS, the product of the PBGD reaction, hydroxymethylbilane, spontaneously cyclizes to form uroporphyrinogen I.[8]

  • Extraction: Perform a liquid-liquid extraction to isolate the uroporphyrinogen I product.[8]

  • Quantification: Analyze the extracted product using electrospray ionization tandem mass spectrometry (ESI-MS/MS) to determine the amount of uroporphyrinogen I formed, which is proportional to the PBGD activity.[8]

Protocol for Quantification of Plasma Porphyrins by HPLC

This method allows for the sensitive and specific measurement of various porphyrin species in plasma.[20]

Methodology:

  • Sample Preparation: To 500 µL of a plasma sample (or calibrator), add 250 µL of dimethyl sulfoxide and 250 µL of 15% trichloroacetic acid in a glass tube.[20]

  • Extraction: Vortex the mixture for 1 minute and then centrifuge at 3000 g for 10 minutes.[20]

  • pH Adjustment: Adjust the pH of the supernatant to between 3 and 5 with 5 M NaOH.

  • HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a reverse-phase column and a gradient elution.[19]

  • Detection: Use fluorometric detection to identify and quantify the individual porphyrin fractions (e.g., uroporphyrin, coproporphyrin, protoporphyrin).[19][20] The fluorescence is typically measured at an emission wavelength of ~595 nm with an excitation wavelength of ~405 nm.[19]

Protocol for Porphyrin Extraction from Cultured Cells

This protocol is used to extract porphyrin mixtures from cell cultures for subsequent analysis, such as by HPLC.[21]

Methodology:

  • Cell Lysis and Extraction: Treat cultured cells with an acetone/concentrated HCl (97.5%/2.5%, v/v) solution to lyse the cells and extract the porphyrins.[21]

  • Centrifugation: Centrifuge the mixture to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the extracted porphyrins.

  • pH Adjustment: Adjust the pH of the supernatant to between 3 and 5 using 5 M NaOH.[21]

  • Analysis: The extracted porphyrin mixture is now ready for injection into an HPLC column for separation and quantification.[21]

Conclusion

The porphyrin biosynthesis pathway is a fundamental metabolic process, the dysregulation of which leads to a range of debilitating diseases. A thorough understanding of the enzymatic steps, regulatory mechanisms, and the properties of porphyrin intermediates is crucial for the diagnosis and development of novel therapies for porphyrias. Furthermore, the unique photochemical properties of porphyrins, including non-natural derivatives like this compound IX, offer exciting opportunities in the fields of drug development, particularly in photodynamic therapy and advanced diagnostic imaging. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and clinicians working to advance our knowledge and treatment of porphyrin-related disorders.

References

Methodological & Application

Application Notes and Protocols for Deuteroporphyrin in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing deuteroporphyrin as a photosensitizer in photodynamic therapy (PDT). This document outlines the fundamental principles of this compound-mediated PDT, detailed protocols for in vitro experimentation, and a summary of its photophysical properties and biological effects.

Introduction to this compound in Photodynamic Therapy

This compound IX is a porphyrin derivative that can function as a potent photosensitizer in photodynamic therapy. Like other porphyrins, it can be activated by light of a specific wavelength to generate reactive oxygen species (ROS), primarily singlet oxygen, in the presence of molecular oxygen.[1] This process leads to oxidative stress and subsequent cell death within targeted tissues, making it a promising agent for cancer therapy. The therapeutic effect of PDT is localized to the area of light application, minimizing damage to surrounding healthy tissue.

The mechanism of PDT-induced cell death is complex and can involve apoptosis, necrosis, or a combination of both, depending on the photosensitizer's subcellular localization, the light dose, and the cell type.[2] Protoporphyrin IX (PpIX), a closely related endogenous photosensitizer, has been shown to localize in mitochondria and cell membranes, leading to the initiation of the intrinsic apoptotic pathway.[3] This involves the release of cytochrome c from mitochondria, activation of caspases, and eventual cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP).[1][4] The Bcl-2 family of proteins plays a crucial regulatory role in this process.[5][6]

Quantitative Data

A dicationic derivative of this compound-IX has demonstrated a high singlet oxygen quantum yield (ΦΔ) of 0.71 in a non-polar environment, indicating its strong potential for generating cytotoxic singlet oxygen.[1]

Table 1: Photophysical and Photochemical Properties of a Dicationic this compound-IX Derivative

PropertyValueSolventReference
Singlet Oxygen Quantum Yield (ΦΔ)0.71Benzene[1]

Experimental Protocols

Protocol 1: In Vitro Photodynamic Therapy (PDT) with this compound

This protocol outlines a general procedure for assessing the phototoxicity of this compound in a cancer cell line.

Materials:

  • This compound IX (or a suitable derivative)

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Light source with appropriate wavelength for this compound excitation (typically in the red region of the spectrum)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in complete culture medium. Remove the medium from the cells and add 100 µL of the this compound-containing medium to each well. Include control wells with medium only and wells for a "dark toxicity" control (this compound but no light exposure). Incubate for a predetermined time (e.g., 4-24 hours) at 37°C.

  • Washing: After incubation, aspirate the this compound-containing medium and wash the cells twice with 100 µL of PBS per well.

  • Light Irradiation: Add 100 µL of fresh complete culture medium to each well. Expose the designated wells to a light source at a specific light dose (e.g., 1-20 J/cm²). The "dark toxicity" and control plates should be kept in the dark.

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.

  • Cell Viability Assay (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot cell viability against this compound concentration or light dose to determine the IC50 value.

Protocol 2: Cellular Uptake of this compound

This protocol describes how to quantify the intracellular accumulation of this compound.

Materials:

  • This compound IX

  • Cancer cell line

  • Complete cell culture medium

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 6-well plate) and allow them to attach overnight.

  • This compound Incubation: Treat the cells with a known concentration of this compound in culture medium for various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Washing: At each time point, wash the cells three times with ice-cold PBS to remove extracellular this compound.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Fluorescence Quantification:

    • Measure the fluorescence of the cell lysate using a fluorometer at the appropriate excitation and emission wavelengths for this compound.

    • Create a standard curve using known concentrations of this compound to determine the intracellular concentration.

    • Alternatively, visualize and quantify the intracellular fluorescence using a fluorescence microscope.

  • Data Analysis: Plot the intracellular this compound concentration against time to determine the uptake kinetics.

Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol is for detecting the activation of apoptotic pathways following this compound-PDT.

Materials:

  • Cells treated with this compound-PDT (from Protocol 1)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells and determine the protein concentration.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for In Vitro PDT

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) incubation Incubate Cells with This compound cell_seeding->incubation ps_prep Prepare this compound Solutions ps_prep->incubation wash1 Wash Cells (PBS) incubation->wash1 irradiation Light Irradiation wash1->irradiation post_incubation Post-Irradiation Incubation (24-48h) irradiation->post_incubation viability_assay Cell Viability Assay (e.g., MTT) post_incubation->viability_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis

Caption: Workflow for in vitro photodynamic therapy using this compound.

Signaling Pathway of PDT-Induced Apoptosis

G cluster_stimulus PDT Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade PDT This compound + Light ROS Reactive Oxygen Species (ROS) PDT->ROS Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 inhibits Bax Bax (Pro-apoptotic) ROS->Bax activates Bcl2->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Effector) Casp9->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Intrinsic apoptosis pathway activated by this compound-PDT.

Signaling Pathway of PDT-Induced Necrosis

G cluster_stimulus PDT Stimulus cluster_cellular_damage Cellular Damage cluster_outcome Outcome PDT High-Dose This compound + Light ROS Excessive ROS PDT->ROS Mito_Damage Severe Mitochondrial Damage ROS->Mito_Damage Membrane_Damage Plasma Membrane Damage ROS->Membrane_Damage ATP_Depletion ATP Depletion Mito_Damage->ATP_Depletion Cell_Swelling Cell Swelling ATP_Depletion->Cell_Swelling Membrane_Damage->Cell_Swelling Lysis Cell Lysis Cell_Swelling->Lysis Inflammation Inflammation Lysis->Inflammation Necrosis Necrosis Lysis->Necrosis

Caption: Necrotic cell death pathway induced by high-dose this compound-PDT.

References

Application Notes and Protocols for Deuteroporphyrin-Mediated Photodynamic Inactivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cellular damage and death. Porphyrins and their derivatives are a major class of photosensitizers that have been extensively studied and employed in PDT. Deuteroporphyrin, a naturally occurring porphyrin, has shown potential as a photosensitizer for the photodynamic inactivation of cancer cells and pathogenic microorganisms.

These application notes provide a comprehensive overview of the principles and protocols for conducting in vitro studies on this compound-mediated photodynamic inactivation. The information is intended to guide researchers in evaluating the photodynamic efficacy of this compound and understanding its mechanisms of action.

Data Presentation

Photophysical and Photochemical Properties

The efficacy of a photosensitizer in PDT is largely determined by its photophysical and photochemical properties. Key parameters include its absorption spectrum, fluorescence quantum yield, and, most importantly, its singlet oxygen quantum yield (ΦΔ), which quantifies the efficiency of generating the primary cytotoxic agent, singlet oxygen (¹O₂). While comprehensive data for this compound IX is not extensively available in publicly accessible literature, data for its derivative, this compound IX dimethyl ester, and the closely related protoporphyrin IX are presented below as a reference.

PhotosensitizerSolvent/EnvironmentSinglet Oxygen Quantum Yield (ΦΔ)Reference
This compound IX dimethyl esterBenzene (C₆D₆)0.75[1]
Dicationic this compound-IX derivativeNot specifiedGood quantum yield[2]
Protoporphyrin IXVarious~0.5 - 0.8[3][4][5]
Hematoporphyrin IX dimethyl esterN,N-dimethyl formamide (DMF)0.60[5]
In Vitro Phototoxicity (IC50 Values)
PhotosensitizerCell LineLight Dose (J/cm²)IC50 (µM)Reference
Tetracationic porphyrinsNot specifiedNot specified~0.8[6]
Octacationic porphyrinsNot specifiedNot specified~0.5[6]
5,10,15,20-tetra-(phenoxy-3-carbonyl-1-amino-naphthyl)-porphyrinHuman colorectal adenocarcinomaNot specified6.80 µg/ml[6]
Porphyrazine I (pz I)Fibrosarcoma MCA205202.0[7]
Porphyrazine III (pz III)Fibrosarcoma MCA205201.1[7]

Note: The IC50 values are highly dependent on the cell line, photosensitizer concentration, incubation time, light dose, and wavelength.

Experimental Protocols

The following protocols provide a general framework for in vitro studies of this compound-mediated photodynamic inactivation. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound IX in a minimal amount of a suitable solvent such as dimethyl sulfoxide (DMSO) or a dilute solution of NaOH. The choice of solvent will depend on the specific derivative of this compound used.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM).

  • Storage: Store the stock solution in the dark at -20°C to prevent degradation.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. It is crucial to protect the working solution from light.

Protocol 2: In Vitro Photodynamic Inactivation of Cancer Cells
  • Cell Seeding: Seed the cancer cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours to allow for cell attachment.

  • Photosensitizer Incubation:

    • Remove the culture medium from the wells.

    • Add fresh medium containing various concentrations of this compound. A typical concentration range to start with is 0.1 to 50 µM.

    • Include a control group of cells treated with medium without the photosensitizer.

    • Incubate the cells with the photosensitizer for a predetermined period (e.g., 4, 12, or 24 hours) in the dark at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined experimentally.[8]

  • Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Irradiation:

    • Add fresh, phenol red-free culture medium to each well.

    • Irradiate the cells with a light source of a wavelength that corresponds to an absorption peak of this compound (typically in the red region of the spectrum, around 630 nm).[6]

    • The light dose (fluence) is a critical parameter and should be optimized. A typical starting range is 1-20 J/cm².[7] The fluence rate (power density) should also be controlled and reported.

    • A control group of cells incubated with the photosensitizer should be kept in the dark to assess dark toxicity.

  • Post-Irradiation Incubation: After irradiation, return the plate to the incubator and incubate for 24-48 hours.

  • Cell Viability Assessment:

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

    • Measure the absorbance or fluorescence according to the manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value by plotting cell viability against the photosensitizer concentration and fitting the data to a dose-response curve.

Protocol 3: Detection of Apoptosis by Annexin V/Propidium Iodide Staining
  • Cell Treatment: Treat cells with this compound and light as described in Protocol 2, using 6-well plates.

  • Cell Harvesting: At a specified time point post-treatment (e.g., 6, 12, or 24 hours), harvest the cells by trypsinization.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

Experimental Workflow for In Vitro this compound PDT

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cancer Cells (96-well plate) incubation Incubate Cells with This compound (dark) cell_seeding->incubation ps_prep Prepare this compound Working Solutions ps_prep->incubation washing Wash Cells with PBS incubation->washing irradiation Irradiate with Light (~630 nm) washing->irradiation post_incubation Post-Irradiation Incubation (24-48h) irradiation->post_incubation viability_assay Cell Viability Assay (e.g., MTT) post_incubation->viability_assay data_analysis Calculate IC50 viability_assay->data_analysis

Caption: Workflow for in vitro this compound-mediated photodynamic therapy.

Signaling Pathways in this compound-Mediated Photodynamic Inactivation

This compound-mediated PDT, like other porphyrin-based PDT, is known to induce cell death primarily through apoptosis, although necrosis and autophagy can also occur depending on the treatment conditions and cell type.[9] The generation of ROS is the initial event that triggers a cascade of cellular responses.

signaling_pathway cluster_trigger Initiation cluster_damage Cellular Damage cluster_apoptosis Apoptosis Cascade This compound This compound ROS Reactive Oxygen Species (¹O₂) Light Light (~630 nm) Oxygen O₂ Oxygen->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Lysosomes Lysosomal Damage ROS->Lysosomes Bcl2 Bcl-2 Family (e.g., ↓Bcl-2, ↑Bax) Mitochondria->Bcl2 Apoptosis Apoptosis ER->Apoptosis Lysosomes->Apoptosis CytochromeC Cytochrome c Release Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Key signaling events in this compound-mediated apoptotic cell death.

Disclaimer: The specific signaling pathways for this compound-mediated PDT have not been extensively elucidated. The diagram above represents a generally accepted model for porphyrin-based PDT, which is likely to be relevant for this compound. Further research is required to confirm the specific molecular players and their interactions in response to this compound-PDT.

References

Application Notes and Protocols for Deuteroporphyrin Metal Complex Synthesis in Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of deuteroporphyrin metal complexes and their utilization in the development of chemical sensors. The information compiled herein is intended to guide researchers in the fabrication and characterization of porphyrin-based sensing platforms for a variety of analytes.

Introduction to this compound-Based Sensors

This compound IX, a derivative of protoporphyrin IX lacking the vinyl groups, serves as a versatile platform for the development of chemical sensors. Its tetrapyrrolic macrocycle can chelate a wide variety of metal ions, and the resulting metalloporphyrin complexes exhibit unique photophysical and electrochemical properties that can be modulated by the presence of specific analytes. The choice of the central metal ion is crucial in defining the sensor's selectivity and sensitivity towards the target molecule.[1] These sensors can operate through various transduction mechanisms, including optical changes (colorimetric or fluorometric) and electrochemical signals.[2][3]

Synthesis of this compound IX Metal Complexes

The synthesis of this compound metal complexes typically involves two main stages: the preparation of the free-base this compound IX ligand, often as its dimethyl ester for improved solubility, followed by the insertion of the desired metal ion.

Protocol: Synthesis of this compound IX Dimethyl Ester

This protocol is a general guideline for the synthesis of this compound IX dimethyl ester, a common precursor for metallation.

Materials:

  • Hemin (or Protoporphyrin IX)

  • Resorcinol

  • Methanol

  • Sulfuric Acid

  • Chloroform

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Resorcinol Melt: In a round-bottom flask, melt resorcinol at 210-220 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Hemin: Gradually add hemin to the molten resorcinol and maintain the temperature for 10-15 minutes until the mixture turns reddish-brown.

  • Cooling and Dissolution: Allow the reaction mixture to cool to room temperature. Dissolve the solidified mass in a minimal amount of methanol.

  • Esterification: Carefully add concentrated sulfuric acid to the methanolic solution. Reflux the mixture for 4-6 hours. The progress of the esterification can be monitored by thin-layer chromatography (TLC).

  • Extraction: After cooling, pour the reaction mixture into a separatory funnel containing chloroform and a saturated sodium bicarbonate solution to neutralize the acid.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound IX dimethyl ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform).

  • Characterization: Confirm the identity and purity of the product using spectroscopic techniques such as UV-Vis, ¹H NMR, and mass spectrometry.

Protocol: Metal Insertion into this compound IX Dimethyl Ester

This protocol describes a general method for inserting various metal ions into the this compound IX dimethyl ester core. The specific metal salt, solvent, and reaction conditions may need to be optimized for each metal.

Materials:

  • This compound IX dimethyl ester

  • Metal salt (e.g., Zinc(II) acetate, Platinum(II) chloride, Cobalt(II) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Chloroform, Methanol, Glacial Acetic Acid)

  • Base (optional, e.g., Pyridine, Sodium acetate)

Procedure:

  • Dissolution: Dissolve this compound IX dimethyl ester in an appropriate solvent in a round-bottom flask.

  • Addition of Metal Salt: Add an excess of the chosen metal salt to the solution. The choice of solvent is critical; for example, DMF is often used for its high boiling point and ability to dissolve both the porphyrin and many metal salts.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress using UV-Vis spectroscopy. The insertion of the metal will cause a characteristic shift in the Soret and Q-bands of the porphyrin. The reaction time can vary from a few hours to overnight depending on the metal.

  • Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the free-base porphyrin spectrum), cool the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the resulting metalloporphyrin complex by washing with water to remove excess metal salts, followed by recrystallization or column chromatography to remove any unreacted starting material.

  • Characterization: Characterize the final product using UV-Vis, fluorescence spectroscopy, and mass spectrometry to confirm the successful metal insertion and purity.

Sensing Applications and Performance Data

This compound metal complexes have been employed in the detection of a range of analytes. The performance of these sensors is summarized in the tables below.

Gas Sensing

This compound-based sensors are particularly effective for detecting gases such as oxygen and nitric oxide.

AnalyteSensor TypeThis compound ComplexSensing PrincipleLimit of Detection (LOD)Response TimeReference
Oxygen (O₂) Optical (Luminescence)Platinum(II) this compound IXLuminescence Quenching-~5 - 40 s[4][5]
Nitric Oxide (NO) ElectrochemicalCobalt(II) this compound IXCatalytic Oxidation/Reduction~10 nM< 10 ms[5]
Metal Ion Sensing

The fluorescence of zinc this compound complexes can be modulated by the presence of other metal ions, enabling their use as fluorescent sensors.[6]

AnalyteSensor TypeThis compound ComplexSensing PrincipleLimit of Detection (LOD)SelectivityReference
Zinc (Zn²⁺) Optical (Fluorescence)Free-base this compound IXChelation-enhanced fluorescence~0.1 µM - 10 µMHigh[7]
Various Metal Ions Optical (Fluorescence)Zinc(II) this compound IXFluorescence QuenchingVariesDependent on quenching efficiency of the metal ion[8]

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and signaling pathways involved in the synthesis and application of this compound-based sensors.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis This compound IX Metal Complex Synthesis Hemin Hemin Resorcinol_Melt Resorcinol Melt (210-220 °C) Hemin->Resorcinol_Melt Addition DP_Ester This compound IX Dimethyl Ester Resorcinol_Melt->DP_Ester Esterification Purification_DP Purification (Chromatography) DP_Ester->Purification_DP Metal_Salt Metal Salt (e.g., Zn(OAc)₂, PtCl₂, CoCl₂) Metal_Insertion Metal Insertion (Reflux in Solvent) Metal_Salt->Metal_Insertion Purification_MP Purification (Washing, Recrystallization) Metal_Insertion->Purification_MP Purification_DP->Metal_Insertion Final_Complex This compound IX Metal Complex Purification_MP->Final_Complex Sensor_Fabrication_Workflow cluster_fabrication Sensor Fabrication DP_Complex This compound IX Metal Complex Immobilization Immobilization (e.g., Embedding, Coating) DP_Complex->Immobilization Polymer_Matrix Polymer Matrix (e.g., Polystyrene) Polymer_Matrix->Immobilization Sensor_Substrate Sensor Substrate (e.g., Optical Fiber, Electrode) Immobilization->Sensor_Substrate Deposition Final_Sensor Functional Sensor Sensor_Substrate->Final_Sensor Oxygen_Sensing_Pathway cluster_sensing Luminescence Quenching by Oxygen Excitation Excitation Light (e.g., UV-Vis) Pt_DP Pt(II)-Deuteroporphyrin IX (Ground State) Excitation->Pt_DP Pt_DP_Excited Pt(II)-Deuteroporphyrin IX* (Excited Triplet State) Pt_DP->Pt_DP_Excited Absorption Luminescence Luminescence (Phosphorescence) Pt_DP_Excited->Luminescence Emission Quenching Energy Transfer (Non-radiative) Pt_DP_Excited->Quenching Collision Oxygen Oxygen (O₂) Oxygen->Quenching Quenching->Pt_DP De-excitation NO_Sensing_Pathway cluster_electrochemical Electrochemical Detection of Nitric Oxide NO Nitric Oxide (NO) Co_DP Co(II)-Deuteroporphyrin IX (on Electrode) NO->Co_DP Binding Coordination Axial Coordination Co_DP->Coordination NO_Complex [Co(II)-DP]-NO Complex Coordination->NO_Complex Redox_Reaction Electrochemical Oxidation/Reduction NO_Complex->Redox_Reaction Signal Current Change (Amperometric Signal) Redox_Reaction->Signal Metal_Ion_Sensing_Pathway cluster_fluorescence Fluorescence Quenching by Metal Ions Excitation Excitation Light Zn_DP Zn(II)-Deuteroporphyrin IX (Fluorophore) Excitation->Zn_DP Zn_DP_Excited Zn(II)-Deuteroporphyrin IX* (Excited State) Zn_DP->Zn_DP_Excited Absorption Fluorescence Fluorescence Emission Zn_DP_Excited->Fluorescence Emission Quenching Electron or Energy Transfer (Non-radiative) Zn_DP_Excited->Quenching Interaction Metal_Ion Quenching Metal Ion (e.g., Cu²⁺, Ni²⁺) Metal_Ion->Quenching Quenching->Zn_DP De-excitation

References

Application of Deuteroporphyrin in Fluorescence Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroporphyrin IX and its derivatives are a class of naturally occurring tetrapyrrole compounds that exhibit intrinsic fluorescence, making them valuable tools for a range of biomedical applications. Their preferential accumulation in tumor tissues, coupled with their photophysical properties, has led to their extensive investigation in fluorescence-guided surgery, photodynamic therapy (PDT), and the development of targeted drug delivery systems.[1] This document provides a detailed overview of the application of this compound in fluorescence imaging, including its photophysical characteristics, experimental protocols for in vitro and in vivo imaging, and the underlying signaling pathways involved in its therapeutic applications.

Data Presentation

Photophysical Properties of this compound IX and its Derivatives

The fluorescence properties of this compound IX are influenced by its local microenvironment, such as solvent polarity and binding to macromolecules. These properties are crucial for designing and optimizing fluorescence imaging experiments.

PropertyValueSolvent/EnvironmentReference
Excitation Maximum (Soret Band) ~398 - 405 nmVarious organic solvents[2][3]
Q-band Excitation ~498, 532, 568, 622 nmOrganic solvents[2]
Emission Maximum ~620 - 635 nmOrganic solvents and cellular environments[4]
Fluorescence Quantum Yield (Φf) 0.06 - 0.1Chloroform, Methanol[5][6]
Fluorescence Lifetime (τf) ~5.5 - 16.4 nsIn cells and organic solvents[7][8][9]
Cellular Uptake of Porphyrin Derivatives in Cancer Cell Lines

The selective accumulation of porphyrins in cancer cells is a key factor in their application for tumor imaging and therapy. The uptake can vary between different cell lines.

Cell LinePorphyrin DerivativeIncubation TimeUptake (Relative Units/µg protein)Reference
Human Colon Adenocarcinoma (WiDr)Protoporphyrin IX (from ALA)4 hours~1.5[10]
Chinese Hamster Lung Fibroblasts (V79)Protoporphyrin IX (from ALA)4 hours~0.8[10]
Human Breast Cancer (MCF-7)meso-tetra(hydroxyphenyl)porphyrin24 hoursHigh[11]
Human Prostate Cancer (PC-3)meso-tetra(hydroxyphenyl)porphyrin24 hoursModerate[11]

Experimental Protocols

In Vitro Fluorescence Imaging of this compound IX in Cancer Cells

This protocol describes the steps for visualizing the intracellular localization of this compound IX in a cancer cell line, such as HeLa cells, using confocal fluorescence microscopy.

Materials:

  • This compound IX

  • Dimethyl sulfoxide (DMSO)

  • HeLa cells (or other cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (4% in PBS)

  • Mounting medium with DAPI

  • Glass-bottom dishes or coverslips

  • Confocal laser scanning microscope

Protocol:

  • Preparation of this compound IX Stock Solution:

    • Dissolve this compound IX in DMSO to prepare a stock solution of 10 mM.[12]

    • Store the stock solution at -20°C in the dark.

  • Cell Culture and Seeding:

    • Culture HeLa cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells onto glass-bottom dishes or coverslips at a density that will result in 60-70% confluency at the time of imaging.[13]

  • Cellular Staining with this compound IX:

    • Dilute the this compound IX stock solution in serum-free medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the this compound IX working solution to the cells and incubate for 4-24 hours at 37°C. The optimal incubation time should be determined experimentally.

  • Cell Fixation and Mounting:

    • After incubation, remove the staining solution and wash the cells three times with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.[14]

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Confocal Microscopy:

    • Image the cells using a confocal laser scanning microscope.

    • Excitation: Use a 405 nm laser for this compound IX and a UV laser (e.g., 405 nm) for DAPI.[2][3]

    • Emission Detection: Collect the fluorescence emission from this compound IX in the range of 610-650 nm and from DAPI in the range of 430-470 nm.[4]

    • Acquire z-stack images to visualize the intracellular distribution of this compound IX.

G cluster_prep Preparation cluster_stain Staining cluster_process Processing cluster_image Imaging stock Prepare 10 mM this compound IX Stock in DMSO dilute Dilute Stock to 1-10 µM in Serum-Free Medium stock->dilute culture Culture and Seed HeLa Cells culture->dilute incubate Incubate Cells for 4-24 hours dilute->incubate wash1 Wash with PBS incubate->wash1 fix Fix with 4% Formaldehyde wash1->fix wash2 Wash with PBS fix->wash2 mount Mount with DAPI wash2->mount confocal Confocal Microscopy (Ex: 405 nm, Em: 610-650 nm) mount->confocal G cluster_prep Preparation cluster_admin Administration cluster_image Imaging cluster_analysis Analysis prep_sol Prepare this compound IX Injection Solution inject Intravenous Injection prep_sol->inject prep_animal Anesthetize Tumor-Bearing Mouse place_animal Place Mouse in Imaging System prep_animal->place_animal inject->place_animal acquire_images Acquire Fluorescence Images at Time Points place_animal->acquire_images quantify Quantify Fluorescence Intensity acquire_images->quantify calculate_ratio Calculate Tumor-to-Background Ratio quantify->calculate_ratio G cluster_apoptosis Apoptosis cluster_necrosis Necrosis This compound This compound Excitedthis compound Excited this compound (Triplet State) This compound->Excitedthis compound Absorption Light Light (Specific Wavelength) Light->Excitedthis compound ROS Reactive Oxygen Species (¹O₂) Excitedthis compound->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria MembraneDamage Plasma Membrane Damage ROS->MembraneDamage CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 ApoptoticBody Apoptotic Body Formation Caspase3->ApoptoticBody CellLysis Cell Lysis MembraneDamage->CellLysis

References

Deuteroporphyrin as a Versatile Probe for Monitoring Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Deuteroporphyrin IX and its derivatives have emerged as valuable tools in the study of enzyme kinetics and for high-throughput screening of potential inhibitors. Their intrinsic fluorescence, which is sensitive to the immediate chemical environment and metal chelation, provides a robust basis for developing sensitive and continuous enzyme assays. This document outlines the principles and protocols for utilizing this compound as a fluorescent probe, with a primary focus on its well-established application in assaying ferrochelatase activity. Additionally, it briefly touches upon the broader use of porphyrin-based probes in assays for other key enzymes like heme oxygenase and cyclooxygenase.

The core principle behind the use of this compound in enzyme assays often relies on changes in its fluorescent properties upon enzymatic modification or interaction. For metalloenzymes like ferrochelatase, the insertion of a metal ion into the porphyrin ring leads to a significant quenching of its fluorescence. This change provides a direct and continuous measure of enzyme activity. The high sensitivity of fluorescence detection allows for the use of low enzyme and substrate concentrations, making it an ideal method for kinetic studies and screening large compound libraries.

Featured Enzyme: Ferrochelatase

Ferrochelatase (EC 4.99.1.1) is the terminal enzyme in the heme biosynthetic pathway, catalyzing the insertion of ferrous iron into protoporphyrin IX to form heme. Due to the technical challenges of working with the natural substrate, ferrous iron, which is prone to oxidation, alternative substrates have been explored for in vitro assays. A highly sensitive and reliable fluorometric assay has been developed that utilizes this compound IX as the porphyrin substrate and cobalt (II) as the metal ion. The enzymatic incorporation of cobalt into the this compound ring results in the formation of a non-fluorescent metalloporphyrin, leading to a decrease in fluorescence intensity over time. This fluorescence quenching is directly proportional to the ferrochelatase activity.

Quantitative Data for Ferrochelatase Activity Assays

The following table summarizes key kinetic parameters for ferrochelatase from different sources with various substrates, providing a reference for assay design and data interpretation.

Enzyme SourceSubstrate(s)KmVmax / kcatReference
Human LiverProtoporphyrin IX0.5 µM (for Zinc-chelatase)4.3 nmol/h/mg protein (for Zinc)[1]
Human LiverIron (Fe2+)0.35 µM8.7 nmol/h/mg protein[1]
Human LiverZinc (Zn2+)0.08 µM4.3 nmol/h/mg protein[1]
CucumberThis compound IX14.4 µM-[2]
CucumberIron (Fe2+)4.7 µM-[2]

Experimental Protocols

Protocol 1: Fluorometric Assay of Ferrochelatase Activity

This protocol describes a continuous assay for ferrochelatase activity based on the cobalt-dependent quenching of this compound IX fluorescence.

Materials:

  • This compound IX dihydrochloride

  • Cobalt (II) chloride (CoCl2)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Detergent (e.g., Tween 20 or Triton X-100)

  • Purified or recombinant ferrochelatase

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound IX (e.g., 1 mM in DMSO).

    • Prepare a stock solution of CoCl2 (e.g., 10 mM in water).

    • Prepare the assay buffer: 100 mM Tris-HCl, pH 8.0, containing a suitable concentration of detergent (e.g., 0.1% Tween 20). The optimal detergent concentration should be determined empirically to prevent porphyrin aggregation without inhibiting the enzyme.

  • Assay Setup:

    • In a black 96-well microplate, add the following to each well:

      • Assay Buffer

      • This compound IX (final concentration to be optimized, typically in the low µM range)

      • CoCl2 (final concentration to be optimized, typically in the µM range)

    • Include control wells:

      • No enzyme control: Contains all components except the enzyme to measure background fluorescence decay.

      • No metal control: Contains all components except CoCl2 to ensure the fluorescence quenching is metal-dependent.

  • Enzyme Reaction Initiation and Measurement:

    • Equilibrate the plate at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the ferrochelatase enzyme solution to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the decrease in fluorescence intensity over time.

      • Excitation wavelength: ~400 nm

      • Emission wavelength: ~630 nm

    • Record data at regular intervals (e.g., every 30 seconds) for a duration sufficient to obtain the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the "no enzyme" control from the rates of the sample wells to correct for non-enzymatic fluorescence quenching.

    • Enzyme activity can be expressed as the rate of fluorescence decrease per unit of time per amount of enzyme.

Visualizations

Signaling Pathways

HemeOxygenasePathway cluster_products Cytoprotective Effects Heme Heme HemeOxygenase Heme Oxygenase (HO-1/2) Heme->HemeOxygenase Substrate Biliverdin Biliverdin HemeOxygenase->Biliverdin Product CO Carbon Monoxide (CO) HemeOxygenase->CO Product Fe2 Fe²⁺ HemeOxygenase->Fe2 Product BiliverdinReductase Biliverdin Reductase Biliverdin->BiliverdinReductase Substrate Vasodilation Vasodilation CO->Vasodilation Vasodilation Ferritin Ferritin Fe2->Ferritin Iron Storage Bilirubin Bilirubin BiliverdinReductase->Bilirubin Product Antioxidant Antioxidant Bilirubin->Antioxidant Antioxidant

CyclooxygenasePathway cluster_functions Biological Functions MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A₂ MembranePhospholipids->PLA2 Substrate ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Product COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 Substrate COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Substrate PGH2 Prostaglandin H₂ COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) PGH2->Prostaglandins via Isomerases Thromboxanes Thromboxanes (TXA₂) PGH2->Thromboxanes via Synthases Prostacyclins Prostacyclins (PGI₂) PGH2->Prostacyclins via Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Vasodilation Vasodilation Prostacyclins->Vasodilation

Experimental Workflow

ExperimentalWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis ReagentPrep Prepare Assay Buffer, This compound IX, and CoCl₂ Stocks PlateSetup Add Reagents to 96-well Plate ReagentPrep->PlateSetup EnzymePrep Prepare Enzyme Dilutions ReactionStart Initiate Reaction with Enzyme Addition EnzymePrep->ReactionStart Incubation Equilibrate Plate at 37°C PlateSetup->Incubation Incubation->ReactionStart Measurement Measure Fluorescence (Ex: ~400nm, Em: ~630nm) Kinetically ReactionStart->Measurement RateCalculation Calculate Initial Reaction Rates Measurement->RateCalculation ControlSubtraction Subtract 'No Enzyme' Control Rate RateCalculation->ControlSubtraction ActivityDetermination Determine Specific Enzyme Activity ControlSubtraction->ActivityDetermination

Broader Applications and Future Directions

While the application of this compound as a direct fluorescent probe is most established for ferrochelatase, the unique photophysical properties of porphyrins are being harnessed to develop innovative probes for other enzymes. For instance, Förster Resonance Energy Transfer (FRET)-based probes incorporating a porphyrin moiety have been designed for heme oxygenase-1 (HO-1) activity. In these "break-apart" probes, the enzymatic degradation of the porphyrin leads to a separation of the FRET pair and a consequent change in fluorescence, enabling real-time monitoring of HO-1 activity.

For cyclooxygenase (COX), assays typically focus on detecting the products of the enzymatic reaction, such as prostaglandins. However, the development of fluorescently labeled inhibitors has provided tools to study enzyme-inhibitor interactions and for imaging COX-2 expression in cellular and in vivo models. While not directly using this compound as a substrate, these approaches highlight the versatility of fluorescence-based methods in studying this important enzyme family.

The continued development of novel porphyrin-based fluorescent probes holds great promise for advancing our understanding of these and other critical enzymatic pathways. The high sensitivity, potential for real-time monitoring, and adaptability to high-throughput formats make these probes invaluable assets for basic research and drug discovery.

References

Application Notes and Protocols for Incorporating Deuteroporphyrin into Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of deuteroporphyrin, a key photosensitizer in photodynamic therapy (PDT), into various nanoparticle platforms. The methodologies outlined below cover three primary techniques: covalent conjugation, physical encapsulation, and surface adsorption. These protocols are intended to serve as a comprehensive guide for researchers developing novel nanoparticle-based drug delivery systems for this compound.

Introduction to this compound and Nanoparticle Drug Delivery

This compound and its derivatives are potent photosensitizers that, upon activation by light of a specific wavelength, generate reactive oxygen species (ROS) capable of inducing localized cell death. This property makes them highly valuable for applications in photodynamic therapy for cancer and other diseases. However, the therapeutic efficacy of free this compound is often limited by its poor water solubility, tendency to aggregate in physiological environments, and lack of target specificity.

Incorporating this compound into nanoparticles offers a promising strategy to overcome these limitations. Nanoparticle-based delivery systems can enhance the solubility and stability of this compound, facilitate its targeted delivery to diseased tissues through passive (Enhanced Permeability and Retention effect) and active targeting mechanisms, and enable controlled release of the photosensitizer. This document details the key techniques for preparing this compound-loaded nanoparticles, providing researchers with the foundational knowledge to design and fabricate their own systems.

Techniques for Incorporating this compound into Nanoparticles

There are three main strategies for incorporating this compound into nanoparticles, each with its own advantages and considerations. The choice of method often depends on the type of nanoparticle, the desired loading capacity, and the intended application.

Covalent Conjugation

Covalent conjugation involves the formation of a stable chemical bond between the this compound molecule and the nanoparticle surface or the constituent polymer chains. This method offers the most stable form of attachment, preventing premature release of the photosensitizer.

Workflow for Covalent Conjugation of this compound to PLGA Nanoparticles:

G cluster_0 Preparation of Activated PLGA Nanoparticles cluster_1 This compound Functionalization cluster_2 Conjugation and Purification A Synthesize PLGA Nanoparticles (e.g., emulsion-solvent evaporation) B Activate Carboxyl Groups on PLGA (EDC/NHS chemistry) A->B D React Activated PLGA-NPs with Amino-Deuteroporphyrin B->D:w C Modify this compound (Introduce an amine group) C->D:w E Quench Reaction D->E F Purify this compound-PLGA-NPs (Centrifugation/Dialysis) E->F

Caption: Covalent conjugation workflow.

Physical Encapsulation

Physical encapsulation involves trapping the this compound molecules within the core or matrix of the nanoparticle during its formation. This is a widely used method for hydrophobic drugs and is compatible with various nanoparticle types, including liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.

Workflow for Physical Encapsulation of this compound in Solid Lipid Nanoparticles:

G cluster_0 Preparation of Phases cluster_1 Emulsification and Nanoparticle Formation cluster_2 Purification A Prepare Lipid Phase: Dissolve solid lipid and this compound in an organic solvent B Prepare Aqueous Phase: Dissolve surfactant in water C Heat both phases above the melting point of the lipid D Add lipid phase to aqueous phase under high-speed homogenization C->D E Sonicate the pre-emulsion D->E F Cool down the nanoemulsion to form solid lipid nanoparticles E->F G Purify this compound-SLNs (Centrifugation/Dialysis) F->G:w

Caption: Physical encapsulation workflow.

Surface Adsorption

Surface adsorption relies on non-covalent interactions, such as electrostatic forces, hydrophobic interactions, or hydrogen bonding, to attach this compound to the surface of pre-formed nanoparticles. This method is relatively simple and avoids the use of harsh chemical reactions.

Workflow for Surface Adsorption of this compound onto Silica Nanoparticles:

G cluster_0 Nanoparticle and Porphyrin Preparation cluster_1 Adsorption Process cluster_2 Purification A Synthesize Silica Nanoparticles (e.g., Stöber method) C Mix Silica Nanoparticles with This compound solution A->C:w B Prepare a solution of This compound B->C:w D Incubate under stirring for a defined period C->D E Separate this compound-coated Silica NPs from unbound porphyrin (Centrifugation) D->E:w F Wash the nanoparticles E->F

Caption: Surface adsorption workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters for different this compound-nanoparticle formulations. These values are indicative and can vary depending on the specific materials and protocols used.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Nanoparticle TypeIncorporation MethodAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
LiposomesPhysical Encapsulation88 - 1080.20 - 0.21-36.7 to +30.1[1]
Polymeric MicellesPhysical Encapsulation50 - 80--
PLGA NanoparticlesCovalent Conjugation~150< 0.2-15 to -25
Solid Lipid NanoparticlesPhysical Encapsulation150 - 250< 0.3-10 to -30
Silica NanoparticlesSurface Adsorption50 - 100< 0.2-20 to -40

Table 2: this compound Loading and Encapsulation Efficiency

Nanoparticle TypeIncorporation MethodDrug Loading Content (%)Encapsulation Efficiency (%)
LiposomesPhysical Encapsulation1 - 580 - 95
Polymeric MicellesPhysical Encapsulation15 - 40[2]40 - 95[2]
PLGA NanoparticlesCovalent Conjugation0.5 - 2N/A
Solid Lipid NanoparticlesPhysical Encapsulation2 - 1070 - 90
Silica NanoparticlesSurface Adsorption1 - 3N/A

Experimental Protocols

Protocol for Covalent Conjugation of this compound to PLGA Nanoparticles

This protocol describes the covalent attachment of this compound to the surface of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using carbodiimide chemistry.

Materials:

  • PLGA (50:50)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound IX

  • Ethylenediamine

  • Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 10 kDa)

  • Phosphate buffered saline (PBS)

Procedure:

  • Synthesis of Amino-Functionalized this compound:

    • Dissolve this compound IX in DMF.

    • Activate the carboxylic acid groups of this compound using EDC and NHS.

    • React the activated this compound with an excess of ethylenediamine to introduce a primary amine group.

    • Purify the amino-deuteroporphyrin by precipitation and washing.

  • Preparation of PLGA Nanoparticles:

    • Dissolve PLGA in DCM to form the organic phase.

    • Prepare an aqueous solution of PVA (e.g., 2% w/v).

    • Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

    • Stir the emulsion overnight at room temperature to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess PVA.

  • Activation of PLGA Nanoparticles:

    • Resuspend the PLGA nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups of PLGA.

    • Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.

    • Wash the activated nanoparticles by centrifugation to remove unreacted EDC and NHS.

  • Conjugation of Amino-Deuteroporphyrin to Activated PLGA Nanoparticles:

    • Resuspend the activated PLGA nanoparticles in PBS (pH 7.4).

    • Add the amino-deuteroporphyrin solution to the nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification of this compound-PLGA Nanoparticles:

    • Quench the reaction by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer).

    • Purify the this compound-conjugated PLGA nanoparticles by repeated centrifugation and resuspension in deionized water to remove unconjugated this compound and byproducts.

    • Alternatively, purify the nanoparticles by dialysis against deionized water for 24-48 hours.

Protocol for Physical Encapsulation of this compound in Liposomes

This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol

  • This compound IX

  • Chloroform and Methanol (solvent system)

  • Phosphate buffered saline (PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Preparation of the Lipid Film:

    • Dissolve the phospholipids, cholesterol, and this compound in a chloroform:methanol solvent mixture in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized for the desired formulation.

    • Remove the organic solvents using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Hydrate the lipid film by adding PBS (pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by hand-shaking or using a vortex mixer at low speed.

  • Extrusion for Size Reduction and Unilamellar Vesicle Formation:

    • Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into the extruder and pass it through the membranes multiple times (e.g., 10-20 passes). This process will reduce the size of the liposomes and form large unilamellar vesicles (LUVs).

  • Purification of this compound-Loaded Liposomes:

    • Remove the unencapsulated this compound from the liposome suspension. This can be achieved by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against PBS.

Protocol for Surface Adsorption of this compound onto Silica Nanoparticles

This protocol outlines a straightforward method for coating silica nanoparticles with this compound through electrostatic interactions.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol

  • Ammonium hydroxide

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound IX

  • Deionized water

Procedure:

  • Synthesis of Amine-Functionalized Silica Nanoparticles:

    • Synthesize silica nanoparticles using the Stöber method by hydrolyzing TEOS in an ethanol/water/ammonia mixture.

    • To introduce positive surface charges, functionalize the silica nanoparticles with APTES. Add APTES to the nanoparticle suspension and allow it to react overnight.

    • Wash the amine-functionalized silica nanoparticles extensively with ethanol and water by centrifugation to remove unreacted APTES.

  • Preparation of this compound Solution:

    • Dissolve this compound in a suitable aqueous buffer. The pH of the solution should be adjusted to ensure that the carboxylic acid groups of the this compound are deprotonated (negatively charged).

  • Adsorption of this compound onto Silica Nanoparticles:

    • Disperse the amine-functionalized silica nanoparticles in the this compound solution.

    • Incubate the mixture for a set period (e.g., 2-4 hours) at room temperature with continuous stirring to facilitate the electrostatic adsorption of the negatively charged this compound onto the positively charged nanoparticle surface.

  • Purification of this compound-Adsorbed Silica Nanoparticles:

    • Separate the this compound-coated silica nanoparticles from the solution containing unbound this compound by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove any loosely bound this compound.

    • Resuspend the final product in the desired buffer for characterization and further use.

Characterization of this compound-Loaded Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the prepared this compound-loaded nanoparticles.

Key Characterization Techniques:

  • Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the primary technique used to determine the average hydrodynamic diameter and the size distribution of the nanoparticles.

  • Zeta Potential: DLS instruments equipped with an electrode can measure the surface charge of the nanoparticles, which is a critical parameter for stability and interaction with biological systems.

  • Morphology: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide direct visualization of the nanoparticle shape and surface morphology.

  • Drug Loading Content and Encapsulation Efficiency:

    • Direct Method: The nanoparticles are dissolved in a suitable organic solvent to release the this compound, which is then quantified using UV-Vis spectroscopy or fluorescence spectroscopy.

    • Indirect Method: The amount of unencapsulated or unbound this compound in the supernatant after centrifugation is quantified. The encapsulated amount is then calculated by subtracting the amount of free drug from the initial amount used.

    • Drug Loading Content (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

  • In Vitro Release Study: The release profile of this compound from the nanoparticles is typically studied using a dialysis method under physiological conditions (e.g., PBS at 37°C). The amount of released drug is monitored over time.

Signaling Pathways and Logical Relationships

The therapeutic effect of this compound-loaded nanoparticles in photodynamic therapy is initiated by the generation of reactive oxygen species (ROS), which trigger a cascade of cellular events leading to cell death.

Signaling Pathway of Photodynamic Therapy-Induced Apoptosis:

G cluster_0 Initiation cluster_1 Cellular Damage cluster_2 Apoptotic Cascade A Light Activation of This compound-NPs B Reactive Oxygen Species (ROS) Generation A->B C Mitochondrial Damage B->C D ER Stress B->D E DNA Damage B->E F Cytochrome c Release C->F G Caspase Activation F->G H Apoptosis G->H

Caption: PDT-induced apoptotic signaling.

Conclusion

The incorporation of this compound into nanoparticles represents a significant advancement in the field of photodynamic therapy. The choice of the incorporation technique—covalent conjugation, physical encapsulation, or surface adsorption—should be carefully considered based on the specific nanoparticle platform and the desired therapeutic outcome. The protocols and data presented in this document provide a solid foundation for researchers to develop and characterize novel this compound-based nanomedicines with improved efficacy and safety profiles. Rigorous characterization of the physicochemical properties and drug release kinetics is essential for the successful translation of these promising therapeutic agents from the laboratory to clinical applications.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of Deuteroporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroporphyrin IX, a naturally occurring porphyrin that can be derived from hemin, serves as a crucial building block in various fields, including the development of photosensitizers for photodynamic therapy (PDT) and as a molecular probe in biochemical studies. Its structure, closely related to protoporphyrin IX but lacking the vinyl groups, makes it an interesting subject for detailed structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of this compound IX and its derivatives. This document provides detailed application notes and experimental protocols for the analysis of this compound IX using a suite of NMR techniques.

Data Presentation

Due to the limited availability of a complete, tabulated NMR dataset for this compound IX in the public domain, the following tables present the ¹H and ¹³C NMR chemical shifts for the closely related and structurally similar Protoporphyrin IX . These values, obtained from the Biological Magnetic Resonance Bank (BMRB) under entry bmse001177, serve as an excellent approximation for this compound IX.[1] The primary difference in the spectra of this compound IX would be the absence of signals corresponding to the vinyl groups and the presence of signals for the protons at the 2 and 4 positions, which are expected to appear in the aromatic region.

Table 1: ¹H NMR Chemical Shifts of Protoporphyrin IX in DMSO-d₆ (500 MHz, 298 K)[1]

Proton AssignmentChemical Shift (ppm)Multiplicity
meso-H (β, δ)10.045s
meso-H (α, γ)9.993s
CH=CH₂ (α-protons)8.375dd
CH=CH₂ (β-protons, trans)6.379dd
CH=CH₂ (β-protons, cis)6.175dd
CH₂CH₂COOH4.285t
CH₂CH₂COOH3.145t
CH₃3.615s
CH₃3.553s
NH-3.85br s

Table 2: ¹³C NMR Chemical Shifts of Protoporphyrin IX in DMSO-d₆ (125 MHz, 298 K)[1]

Carbon AssignmentChemical Shift (ppm)
C=O (COOH)174.01
Cα (pyrrole)139.64
Cβ (pyrrole with vinyl)129.92
Cβ (pyrrole with methyl)136.81
Cβ (pyrrole with propionate)135.91
CH=CH₂120.83
CH=CH₂129.92
meso-C97.28, 97.05, 96.77, 96.71
CH₂CH₂COOH36.79
CH₂CH₂COOH21.18
CH₃12.44, 11.18

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. Porphyrins are prone to aggregation, which can lead to broad signals and loss of resolution.

Materials:

  • This compound IX (or its dimethyl ester)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity

  • 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Small volume of a volatile solvent for cleaning (e.g., acetone)

  • Kimwipes or similar lint-free tissue

Protocol:

  • Ensure the NMR tube is clean and dry. Rinse with acetone and dry with a stream of nitrogen or in an oven at a low temperature.

  • Weigh approximately 5-10 mg of the this compound IX sample for ¹H NMR and 20-30 mg for ¹³C NMR experiments.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[3] Porphyrin solutions should be intensely colored.[2]

  • If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[3]

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the NMR tube with a Kimwipe dampened with a suitable solvent (e.g., isopropanol or acetone) to remove any fingerprints or dust before inserting it into the spectrometer.

1D ¹H and ¹³C{¹H} NMR Spectroscopy

Purpose: To obtain basic structural information, including the number and types of protons and carbons in the molecule.

Protocol:

¹H NMR:

  • Insert the prepared sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard 1D ¹H NMR spectrum. Typical parameters for a 500 MHz spectrometer are:

    • Pulse Program: zg30 or similar standard 1D sequence

    • Number of Scans (ns): 16 to 64 (depending on concentration)

    • Acquisition Time (aq): 2-4 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Spectral Width (sw): -5 to 12 ppm to include the upfield NH protons and downfield meso protons.[4]

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C{¹H} NMR:

  • Use the same locked and shimmed sample.

  • Acquire a 1D proton-decoupled ¹³C spectrum. Typical parameters for a 125 MHz spectrometer are:

    • Pulse Program: zgpg30 or similar proton-decoupled sequence

    • Number of Scans (ns): 1024 to 4096 or more, depending on concentration and desired signal-to-noise ratio.

    • Acquisition Time (aq): 1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Spectral Width (sw): 0 to 180 ppm

  • Process and reference the spectrum similarly to the ¹H spectrum.

2D Homonuclear Correlation Spectroscopy (COSY)

Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds, revealing the connectivity of proton spin systems.

Protocol:

  • Use a prepared, locked, and shimmed sample. It is recommended to perform 2D experiments without sample spinning.

  • Set up a gradient-enhanced COSY (gCOSY) experiment. Typical parameters are:

    • Pulse Program: cosygpqf or similar gradient-selected COSY sequence

    • Number of Scans (ns): 2 to 8 per increment

    • Number of Increments (in F1): 256 to 512

    • Relaxation Delay (d1): 1-1.5 seconds

    • Spectral Width (sw) in F1 and F2: Same as the 1D ¹H spectrum.

  • Acquire the 2D data.

  • Process the data using a 2D Fourier transform, typically with a sine-bell window function in both dimensions.

  • Symmetrize the spectrum if necessary.

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

Purpose: To correlate protons directly to their attached carbons (or other heteronuclei like ¹⁵N), providing one-bond connectivity information.

Protocol:

  • Use a sufficiently concentrated sample, locked and shimmed.

  • Set up a gradient-enhanced, edited HSQC experiment to differentiate between CH, CH₂, and CH₃ groups. Typical parameters are:

    • Pulse Program: hsqcedetgpsisp2.2 or a similar edited HSQC sequence

    • Number of Scans (ns): 4 to 16 per increment

    • Number of Increments (in F1): 128 to 256

    • Relaxation Delay (d1): 1.5 seconds

    • Spectral Width (sw) in F2 (¹H): Same as the 1D ¹H spectrum.

    • Spectral Width (sw) in F1 (¹³C): 0 to 160 ppm (or adjusted based on the ¹³C spectrum).

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Acquire and process the 2D data. CH/CH₃ and CH₂ correlations will appear with opposite phases.

2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons, which is crucial for connecting spin systems and assigning quaternary carbons.

Protocol:

  • Use the same sample as for the HSQC experiment.

  • Set up a gradient-enhanced HMBC experiment. Typical parameters are:

    • Pulse Program: hmbcgplpndqf or similar

    • Number of Scans (ns): 8 to 32 per increment

    • Number of Increments (in F1): 256 to 512

    • Relaxation Delay (d1): 1.5-2 seconds

    • Spectral Width (sw) in F2 (¹H): Same as the 1D ¹H spectrum.

    • Spectral Width (sw) in F1 (¹³C): 0 to 180 ppm to include carbonyl carbons.

    • Long-range J(CH) Coupling Constant: Optimized for a value between 8-10 Hz.

  • Acquire and process the 2D data.

2D Nuclear Overhauser Effect Spectroscopy (NOESY)

Purpose: To identify protons that are close in space (through-space interactions), providing information about the three-dimensional structure and stereochemistry.

Protocol:

  • Ensure the sample is free of paramagnetic impurities and dissolved oxygen, which can interfere with the NOE effect. Degassing the sample by bubbling an inert gas (e.g., argon) through the solution can be beneficial.

  • Set up a phase-sensitive gradient-enhanced NOESY experiment. Typical parameters are:

    • Pulse Program: noesygpphpp or similar

    • Number of Scans (ns): 8 to 16 per increment

    • Number of Increments (in F1): 256 to 512

    • Relaxation Delay (d1): 1.5-2 seconds

    • Mixing Time (d8): For small molecules like this compound, a mixing time of 500-800 ms is a good starting point.

    • Spectral Width (sw) in F1 and F2: Same as the 1D ¹H spectrum.

  • Acquire and process the 2D data. Cross-peaks indicate spatial proximity between the correlated protons.

Visualizations

Experimental_Workflow_for_Deuteroporphyrin_Analysis cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample This compound IX Dissolve Dissolve & Filter Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve NMR_Tube Prepared NMR Sample Dissolve->NMR_Tube OneD_H 1D ¹H NMR NMR_Tube->OneD_H OneD_C 1D ¹³C{¹H} NMR OneD_H->OneD_C COSY 2D COSY OneD_C->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC NOESY 2D NOESY HMBC->NOESY Process Process Spectra (FT, Phasing, Baseline) NOESY->Process Assign_1D Assign 1D Spectra Process->Assign_1D Assign_2D Assign 2D Correlations Assign_1D->Assign_2D Structure Determine Connectivity & 3D Structure Assign_2D->Structure Final Final Structure of this compound IX Structure->Final

Experimental workflow for this compound analysis.

Logical_Relationship_for_Structure_Elucidation cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_interpretation Structural Information H1_NMR ¹H NMR (Chemical Shifts, Integrals, Multiplicities) Proton_Envs Identify Proton Environments H1_NMR->Proton_Envs Spin_Systems Assemble Spin Systems H1_NMR->Spin_Systems C13_NMR ¹³C{¹H} NMR (Number of Carbons, Chemical Shifts) Carbon_Types Identify Carbon Types (CH, CH₂, CH₃, Cq) C13_NMR->Carbon_Types COSY COSY (¹H-¹H Connectivity) COSY->Spin_Systems HSQC HSQC (Direct ¹H-¹³C Connectivity) HSQC->Carbon_Types HSQC->Spin_Systems HMBC HMBC (Long-Range ¹H-¹³C Connectivity) Connect_Fragments Connect Fragments & Assign Quaternary Carbons HMBC->Connect_Fragments NOESY NOESY (Through-Space ¹H-¹H Proximity) Stereochem Determine Stereochemistry & Conformation NOESY->Stereochem Spin_Systems->Connect_Fragments Final_Structure Complete 3D Structure Connect_Fragments->Final_Structure Stereochem->Final_Structure

Logical relationships in NMR-based structure elucidation.

References

Application Notes and Protocols for High-Resolution Spectroscopy of Deuteroporphyrin in Different Hosts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting high-resolution spectroscopy of deuteroporphyrin embedded in various host matrices at low temperatures. The methodologies outlined are based on established spectroscopic techniques, including low-temperature absorption and fluorescence spectroscopy, as well as photochemical hole-burning (PHB). These techniques are invaluable for probing the subtle interactions between the guest this compound molecule and its host environment, providing insights into local structure, dynamics, and electronic properties.

Introduction

This compound, a derivative of protoporphyrin IX lacking the vinyl groups, serves as an important model compound in the study of porphyrin photophysics and photochemistry. Its well-defined molecular structure and rich electronic spectrum make it an ideal probe for investigating guest-host interactions in various environments, from crystalline n-alkane matrices to amorphous polymers and biological systems.

High-resolution spectroscopic techniques, particularly when combined with cryogenic temperatures, are essential for resolving the fine spectral features that are typically obscured by thermal broadening at room temperature.[1] At liquid helium temperatures (e.g., 4.2 K), the absorption and emission lines of this compound can become significantly narrower, revealing detailed information about the molecule's vibronic structure and the specific local environments (sited) it occupies within the host matrix.[1][2]

Photochemical hole-burning is a powerful site-selective spectroscopic method that allows for the study of the homogeneous linewidth of a transition within a broader, inhomogeneously broadened spectral band.[3][4] By using a narrow-band laser to induce a photochemical transformation in a small subset of molecules that are in resonance with the laser frequency, a persistent "hole" is created in the absorption spectrum. The width of this hole provides information about the homogeneous dephasing processes and the dynamics of the local environment.[3]

These techniques are critical in fields ranging from fundamental chemical physics to materials science and the development of photosensitizers for photodynamic therapy, where the local environment of the porphyrin plays a crucial role in its photophysical properties and therapeutic efficacy.[5]

Experimental Protocols

Sample Preparation

The quality of the spectroscopic data is critically dependent on the sample preparation. The goal is to achieve a dilute dispersion of this compound molecules within the host matrix to minimize aggregation.

Protocol 1: this compound in n-Alkane (Shpol'skii) Matrices

  • Materials:

    • This compound IX or this compound IX dimethyl ester (DME)

    • Spectroscopic grade n-alkane (e.g., n-octane, n-hexane, n-decane)

    • Solvent for dissolving this compound (e.g., toluene, chloroform)

    • Quartz sample cells suitable for cryogenic measurements

  • Procedure:

    • Prepare a stock solution of this compound in a minimal amount of a suitable solvent. The concentration should be in the range of 10⁻⁵ to 10⁻⁷ M.

    • In a separate container, add the this compound stock solution to the desired n-alkane host to achieve a final concentration in the range of 10⁻⁶ to 10⁻⁸ M. The choice of n-alkane will influence the resulting site distribution and spectral resolution.

    • Thoroughly mix the solution to ensure homogeneity.

    • Transfer the solution into a quartz cuvette or a specialized sample holder for the cryostat.

    • For Shpol'skii matrix formation, the solution needs to be cooled slowly through its freezing point. This is typically achieved by placing the sample in the cryostat and cooling at a controlled rate. Rapid freezing can lead to the formation of glassy phases and broader spectral lines.

Protocol 2: this compound in Amorphous Hosts (e.g., Polymers, Glasses)

  • Materials:

    • This compound IX

    • Polymer (e.g., polystyrene, PMMA) or glass-forming solvent mixture (e.g., ethanol/methanol, EPA: diethyl ether, isopentane, and ethanol)

    • Solvent for dissolving both this compound and the polymer

  • Procedure:

    • Dissolve the host polymer in a suitable solvent.

    • Prepare a concentrated stock solution of this compound in the same solvent.

    • Add the this compound stock solution to the polymer solution and mix thoroughly. The final concentration of this compound should be low enough to prevent aggregation.

    • Cast the solution onto a clean substrate (e.g., a quartz slide) and allow the solvent to evaporate slowly to form a thin film.

    • Alternatively, for glassy matrices, mix the this compound solution with the glass-forming solvent mixture.

    • Mount the film or the liquid solution in the cryostat and cool rapidly to below the glass transition temperature to form a clear, crack-free glass.

Low-Temperature Spectroscopy

Protocol 3: Low-Temperature Absorption and Fluorescence Spectroscopy

  • Instrumentation:

    • Cryostat capable of reaching and maintaining stable temperatures (e.g., liquid helium cryostat for 4.2 K).[1]

    • High-resolution spectrometer (e.g., a long focal length monochromator) equipped with a sensitive detector (e.g., a cooled CCD camera or a photomultiplier tube).

    • Broadband light source for absorption (e.g., tungsten-halogen lamp).

    • Excitation light source for fluorescence (e.g., a laser or a lamp with a monochromator).

  • Procedure:

    • Mount the prepared sample in the cryostat and cool down to the desired temperature (e.g., 4.2 K).

    • Absorption Measurement:

      • Record a reference spectrum of the light source passing through an empty sample holder or a pure host matrix at the same temperature.

      • Record the spectrum of the light source passing through the this compound-doped sample.

      • Calculate the absorbance spectrum.

    • Fluorescence Measurement:

      • Excite the sample at a specific wavelength, typically corresponding to an absorption band of this compound. A tunable dye laser is often used for site-selective excitation.[2]

      • Scan the emission monochromator to record the fluorescence spectrum.

      • By selectively exciting different absorption peaks (corresponding to different sites), individual fluorescence spectra for each site can be obtained.[2]

Photochemical Hole-Burning (PHB) Spectroscopy

Protocol 4: Persistent Photochemical Hole-Burning

  • Instrumentation:

    • Cryostat (as above).

    • Narrow-band, tunable laser (e.g., a single-mode dye laser or a tunable diode laser) for both burning and probing. The laser bandwidth should be significantly narrower than the expected homogeneous linewidth.[3]

    • High-resolution spectrometer or a photodiode for detecting the transmitted light.

    • Optical components for controlling laser power (neutral density filters) and directing the beam.

  • Procedure:

    • Cool the sample to the desired low temperature (e.g., 1.6 K to 4.2 K).[3]

    • Record a baseline absorption spectrum of the inhomogeneous line of interest.

    • Burning:

      • Tune the narrow-band laser to a specific frequency within the inhomogeneous absorption band.

      • Expose the sample to the laser at a relatively high power (e.g., ~100 µW/cm²) for a specific duration (e.g., a few seconds to minutes).[3] This induces a photochemical reaction in the resonant molecules, leading to a decrease in absorption at the laser frequency.

    • Probing:

      • Reduce the laser power significantly (e.g., by a factor of 100) to avoid further burning.[3]

      • Scan the laser frequency across the region of the burn to record the transmission spectrum.

      • The resulting dip in the absorption profile is the "spectral hole."

    • Analysis:

      • Fit the hole shape to a Lorentzian function to determine its width (Full Width at Half Maximum, FWHM). The hole width is related to the homogeneous linewidth (Γh) by Γhole = 2Γh, assuming the laser width is negligible.[3]

      • The temperature dependence of the hole width can be studied to understand dephasing mechanisms.[3]

Quantitative Data

The following tables summarize typical quantitative data obtained from high-resolution spectroscopy of porphyrins in various matrices. Note that specific values for this compound can vary depending on the exact experimental conditions.

Table 1: Spectroscopic Parameters of this compound IX DME in Different States [6][7]

SpeciesHost/SolventAbsorption Band I (Qy, 0-0) [nm]Absorption Band II (Qy, 0-1) [nm]Absorption Band III (Qx, 0-0) [nm]
Neutral FormHCl-MeOH~620~570~530
MonocationHCl-MeOH~600 (blueshift)~560 (blueshift)~530 (approx. constant)
DicationHCl-MeOHFurther spectral shiftsFurther spectral shiftsFurther spectral shifts

Note: The data is based on spectrophotometric titration and shows the relative shifts upon protonation. Absolute peak positions can vary.

Table 2: Hole-Burning Parameters for Free-Base Porphyrin in n-Alkane at Low Temperature [3]

ParameterValueConditions
Laser Bandwidth (ΓL)~2 MHzFor burning and probing
Burning Power Density~100 µW/cm²For a one-second burn time
Probing Power Density~1 µW/cm²To avoid additional burning
Photochemical Quantum Yield< 1%In H₂P
Temperature for Hole Burning1.6 K - 4.2 K

Note: This data is for a general free-base porphyrin (H₂P) and is representative of the parameters used for similar molecules like this compound.

Visualizations

The following diagrams illustrate the experimental workflows for high-resolution spectroscopy of this compound.

Experimental_Workflow_Sample_Preparation cluster_this compound This compound Stock cluster_Host Host Matrix Preparation cluster_FinalSample Final Sample Deut This compound IX Stock Stock Solution (10⁻⁵ - 10⁻⁷ M) Deut->Stock Solvent1 Toluene/Chloroform Solvent1->Stock Sample_Alkane Doped n-Alkane Solution (10⁻⁶ - 10⁻⁸ M) Stock->Sample_Alkane Dilute Sample_Polymer Doped Polymer Film/Glass Stock->Sample_Polymer Mix & Cast/Cool Host_Alkane n-Alkane Host_Alkane->Sample_Alkane Host_Polymer Polymer/Glass Host_Polymer->Sample_Polymer Cryostat Mount in Cryostat Sample_Alkane->Cryostat Slow Cooling Sample_Polymer->Cryostat Rapid Cooling

Diagram 1: Workflow for this compound Sample Preparation.

Spectroscopy_Workflow cluster_Setup Spectroscopic Setup cluster_Process Measurement Process CryoSample Sample in Cryostat (e.g., 4.2 K) Baseline 1. Record Baseline Absorption Spectrum CryoSample->Baseline Laser Narrow-band Tunable Laser Burn 2. Burn Hole (High Laser Power) Laser->Burn Probe 3. Probe Hole (Low Laser Power) Laser->Probe reduce power Spectrometer High-Resolution Spectrometer/Detector Spectrometer->Baseline Spectrometer->Probe Baseline->Burn Burn->Probe Analyze 4. Analyze Hole Width & Temperature Dependence Probe->Analyze

References

Application Notes and Protocols for Deuteroporphyrin Functionalization in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of deuteroporphyrin IX, a key photosensitizer, for its application in targeted drug delivery systems. The following sections detail synthetic methodologies, characterization techniques, and biological evaluation protocols, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

Introduction to this compound in Targeted Therapy

This compound IX is a naturally occurring porphyrin derivative that can be readily extracted and modified for therapeutic applications. Its inherent photosensitizing properties make it a prime candidate for Photodynamic Therapy (PDT), a treatment modality that utilizes light to activate a photosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS) that can selectively destroy cancer cells.[1] To enhance its therapeutic efficacy and minimize off-target effects, this compound can be functionalized with targeting ligands and incorporated into various drug delivery systems.[2][3] This approach allows for precise delivery to diseased tissues, improving treatment outcomes and reducing systemic toxicity.

Functionalization of the this compound Core

The this compound IX macrocycle offers several sites for chemical modification, primarily at its peripheral β-positions and the two propionic acid side chains. These modifications are crucial for conjugating targeting moieties, attaching therapeutic drugs, or improving the physicochemical properties of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions at the β-Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for modifying the β-positions of the this compound ring.[4][5] This allows for the introduction of various aryl or heteroaryl groups, which can serve as linkers for attaching targeting ligands or other functional molecules.

Protocol 1: Suzuki-Miyaura Coupling on 3,8-Dibromothis compound IX Dimethyl Ester

This protocol describes the coupling of an arylboronic acid to the dibrominated this compound IX dimethyl ester.

Materials:

  • 3,8-Dibromothis compound IX dimethyl ester

  • Arylboronic acid (e.g., 4-carboxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, DMF, or 1,4-dioxane)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,8-dibromothis compound IX dimethyl ester (1 equivalent) in the anhydrous solvent.

  • Add the arylboronic acid (2.5 equivalents), the palladium catalyst (0.1 equivalents), and the base (4 equivalents).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the functionalized this compound derivative.[6]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Functionalization of the Propionic Acid Side Chains

The two propionic acid groups of this compound are readily available for modification using standard esterification or amidation chemistries, such as carbodiimide coupling (e.g., EDC/NHS).[7][8][9] This allows for the direct attachment of targeting ligands, drugs, or polymers like polyethylene glycol (PEG) to improve solubility and circulation time.

Protocol 2: EDC/NHS Coupling of a Targeting Peptide to this compound IX

This protocol details the conjugation of a targeting peptide (e.g., c(RGDfK)) to the propionic acid groups of this compound IX.

Materials:

  • This compound IX

  • Targeting peptide with a free amine group (e.g., c(RGDfK))

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dialysis tubing (appropriate MWCO)

  • Lyophilizer

Procedure:

  • Dissolve this compound IX (1 equivalent) in anhydrous DMF.

  • Add EDC (2.2 equivalents) and NHS (2.2 equivalents) to the solution and stir at room temperature for 4 hours to activate the carboxylic acid groups.

  • In a separate flask, dissolve the targeting peptide (2.5 equivalents) in anhydrous DMF and add DIPEA (3 equivalents).

  • Add the peptide solution to the activated this compound solution and stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by HPLC.

  • Upon completion, remove the DMF under reduced pressure.

  • Purify the this compound-peptide conjugate by dialysis against deionized water for 48 hours to remove unreacted peptide and coupling reagents.

  • Freeze-dry the purified conjugate to obtain a solid powder.

  • Characterize the conjugate by MALDI-TOF mass spectrometry and UV-Vis spectroscopy.

Formulation of this compound-Based Drug Delivery Systems

To further enhance targeted delivery and control drug release, functionalized this compound can be encapsulated within nanoparticles or liposomes.

Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the encapsulation of a hydrophobic this compound derivative into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion-solvent evaporation method.[10]

Materials:

  • Hydrophobically modified this compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Dissolve the this compound derivative and PLGA in DCM to form the oil phase.

  • Add the oil phase dropwise to the aqueous PVA solution while sonicating on an ice bath. This forms an oil-in-water emulsion.

  • Continue sonication for 5-10 minutes to reduce the droplet size.

  • Transfer the emulsion to a magnetic stirrer and stir at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this step.

  • Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes).

  • Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated this compound.

  • Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for storage or further use.

  • Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and morphology.

Characterization of this compound Drug Delivery Systems

Thorough characterization is essential to ensure the quality, efficacy, and safety of the developed drug delivery system. Key parameters to evaluate are summarized in the table below.

ParameterMethodTypical Values/Observations
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100-300 nm with a PDI < 0.3 for systemic delivery.
Zeta Potential Electrophoretic Light Scattering (ELS)Negative or slightly positive values (-30 to +30 mV) to ensure colloidal stability.
Drug Loading Content (DLC) & Encapsulation Efficiency (EE) UV-Vis Spectroscopy or HPLC after nanoparticle dissolutionDLC: 1-10% (w/w); EE: >70%.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)Spherical shape with a smooth surface.
In Vitro Drug Release Dialysis MethodSustained release profile over a desired period (e.g., 24-72 hours).

Table 1: Physicochemical Characterization of this compound-Based Nanoparticles. This table summarizes the key parameters and analytical techniques used to characterize this compound-loaded nanoparticles.

In Vitro Evaluation of Targeted this compound Systems

The biological activity of the developed this compound formulations should be assessed in relevant cell culture models.

Protocol 4: In Vitro Phototoxicity Assay

This protocol is used to determine the light-induced cytotoxicity of the this compound formulation in cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound formulation

  • Phosphate-buffered saline (PBS)

  • Light source with appropriate wavelength (e.g., 630 nm LED array)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of the this compound formulation. Include a "no-drug" control.

  • Incubate the cells for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake.

  • Wash the cells twice with PBS to remove the extracellular formulation.

  • Add fresh, drug-free medium to each well.

  • Expose the cells to light at the appropriate wavelength and dose (e.g., 10 J/cm²). Keep a parallel plate in the dark as a control for dark toxicity.

  • Incubate the cells for another 24-48 hours.

  • Assess cell viability using a standard assay (e.g., MTT).

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) start This compound IX func Functionalization (e.g., Suzuki Coupling, EDC/NHS) start->func ChemicalModification form Formulation (e.g., PLGA Nanoparticles) func->form Encapsulation dls Size & Zeta Potential (DLS) form->dls tem Morphology (TEM) form->tem hplc Drug Loading (HPLC/UV-Vis) form->hplc uptake Cellular Uptake form->uptake pdt Photodynamic Therapy (PDT) uptake->pdt Light Activation viability Cell Viability Assay pdt->viability animal Tumor-bearing Animal Model viability->animal biodist Biodistribution & Targeting animal->biodist efficacy Therapeutic Efficacy biodist->efficacy

Figure 1: Experimental workflow for developing targeted this compound drug delivery systems.

pdt_apoptosis_pathway cluster_stimulus PDT Insult cluster_cellular_damage Cellular Damage cluster_apoptosis Apoptotic Cascade ps This compound-based Photosensitizer light Light Activation (e.g., 630 nm) ros Reactive Oxygen Species (ROS) (e.g., ¹O₂) light->ros Energy Transfer to O₂ mito Mitochondrial Damage ros->mito er ER Stress ros->er bcl2 Bcl-2 Family Proteins (Bax/Bak activation) mito->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Apoptosome formation) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Figure 2: Simplified signaling pathway of PDT-induced apoptosis via the intrinsic pathway.

By following these detailed protocols and utilizing the provided characterization and evaluation frameworks, researchers can effectively functionalize this compound for targeted drug delivery applications and advance the development of novel photodynamic therapies.

References

Troubleshooting & Optimization

Technical Support Center: Deuteroporphyrin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of deuteroporphyrin synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound IX and its dimethyl ester derivative.

Q1: My yield of deuterohemin from the resorcinol melt reaction is low. What are the possible causes and solutions?

A1: Low yields in the devinylation of hemin using a resorcinol melt are common and can be attributed to several factors.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the temperature of the melt is maintained consistently and that the hemin is thoroughly mixed with the resorcinol.

  • Degradation: Porphyrins are sensitive to high temperatures and prolonged reaction times can lead to degradation. Monitor the reaction progress and avoid overheating.

  • Work-up Issues: Inefficient extraction of the deuterohemin from the resorcinol melt can significantly reduce yield. Ensure the melt is fully dissolved in the appropriate solvent system during work-up.

ParameterRecommendationTroubleshooting Tip
Temperature 160-180°CUse a high-temperature thermometer and ensure even heating.
Reaction Time 15-30 minutesMonitor the reaction by taking small aliquots, dissolving them in pyridine, and checking the UV-Vis spectrum for the disappearance of the vinyl group absorption.
Hemin:Resorcinol Ratio 1:10 to 1:20 (w/w)Ensure sufficient resorcinol to fully dissolve and react with the hemin.

Q2: I am having trouble removing the iron from deuterohemin to obtain this compound. What can I do?

A2: Incomplete demetalation is a frequent problem. The choice of acid and reaction conditions are crucial for efficient iron removal.

  • Acid Concentration: The concentration of the acid used for demetalation is critical. Insufficient acid will result in an incomplete reaction.

  • Reaction Time: The reaction may require more time for complete iron removal.

  • Reducing Agent: The presence of a reducing agent like FeSO₄ can facilitate the removal of iron.

MethodReagentsTypical ConditionsCommon Issues
Formic Acid Formic acid, Iron(II) sulfateReflux for 1-2 hoursIncomplete reaction, porphyrin aggregation.
HCl/Acetic Acid Glacial acetic acid, conc. HClStir at room temperature for 30-60 minutesPorphyrin precipitation, acid-sensitive group degradation.

Q3: The esterification of this compound to its dimethyl ester is not going to completion. How can I improve the yield?

A3: Incomplete esterification can be due to the presence of water or insufficient reaction time.

  • Anhydrous Conditions: The presence of water can hydrolyze the ester as it is formed. Ensure all solvents and reagents are anhydrous.

  • Acid Catalyst: The amount and type of acid catalyst can affect the reaction rate and yield.

  • Ultrasound-Assisted Synthesis: This method has been reported to give very high yields in a shorter reaction time.[1]

ParameterConventional Method (H₂SO₄/MeOH)Ultrasound-Assisted Method
Reaction Time 12-24 hours1 hour
Temperature Room Temperature to RefluxRoom Temperature
Typical Yield 60-80%~97%[1]

Q4: My hydrolysis of this compound IX dimethyl ester to the dicarboxylic acid is giving a low yield. What could be the problem?

A4: Low yields during hydrolysis are often due to incomplete reaction or degradation of the porphyrin under harsh basic conditions.

  • Base Concentration and Temperature: The concentration of the base and the reaction temperature are key factors. High temperatures and high base concentrations can lead to side reactions and degradation. The hydrolysis reaction shows a strong temperature dependence.[2]

  • Reaction Monitoring: It is important to monitor the reaction to determine the optimal time for completion and avoid prolonged exposure to basic conditions.

ParameterRecommended ConditionsTroubleshooting Tip
Base 1-2 M NaOH or KOH in methanol/waterUse a concentration that is sufficient for hydrolysis without causing significant degradation.
Temperature 40-70°CStart at a lower temperature and slowly increase if the reaction is slow. At 60-70°C, the reaction is much faster.[2]
Monitoring TLC (disappearance of the ester spot)Use a mobile phase such as dichloromethane:methanol (9:1) to monitor the progress.

Q5: I am seeing multiple spots on my TLC plate during the synthesis. What are these impurities?

A5: The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials.

  • Incomplete Reaction: Spots corresponding to the starting material will be visible if the reaction has not gone to completion.

  • Side Products: Depending on the reaction step, side products can include partially reacted intermediates (e.g., mono-esterified porphyrin), oxidized or aggregated porphyrins.

  • Purification: Column chromatography is often necessary to separate the desired product from these impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound IX Dimethyl Ester from Hemin

This protocol involves three main steps: devinylation of hemin to deuterohemin, demetalation of deuterohemin to this compound IX, and esterification to this compound IX dimethyl ester.

Step 1: Devinylation of Hemin to Deuterohemin (Resorcinol Melt)

  • Grind 1 g of hemin and 10 g of resorcinol together in a mortar and pestle.

  • Transfer the mixture to a large test tube or a small round-bottom flask.

  • Heat the mixture in an oil bath at 170-180°C for 20 minutes with occasional stirring until the mixture is molten and homogeneous.

  • Allow the mixture to cool to room temperature.

  • Dissolve the dark solid in a minimal amount of pyridine.

  • Precipitate the deuterohemin by adding the pyridine solution dropwise to a stirred solution of dilute hydrochloric acid.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry in a vacuum oven.

Step 2: Demetalation of Deuterohemin to this compound IX

  • Dissolve the dried deuterohemin in a mixture of glacial acetic acid and concentrated hydrochloric acid (10:1 v/v).

  • Stir the solution at room temperature for 30-60 minutes. The color of the solution will change from brown to reddish-purple.

  • Monitor the reaction by UV-Vis spectroscopy until the Soret band of the hemin has been completely replaced by that of the free-base porphyrin.

  • Pour the reaction mixture into a large volume of cold water to precipitate the this compound IX.

  • Collect the precipitate by filtration, wash with water until the filtrate is neutral, and dry thoroughly.

Step 3: Esterification of this compound IX to this compound IX Dimethyl Ester

  • Suspend the dry this compound IX in anhydrous methanol.

  • Add concentrated sulfuric acid (5% v/v) dropwise with stirring.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into a cold aqueous sodium bicarbonate solution to neutralize the acid and precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent.

Protocol 2: High-Yield Ultrasound-Assisted Synthesis of this compound IX Dimethyl Ester from Deuterohemin

This method provides a rapid and high-yield synthesis of this compound IX dimethyl ester from deuterohemin.[1]

  • Suspend deuterohemin in a mixture of methanol and concentrated sulfuric acid (95:5 v/v).

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a frequency of 40 kHz at room temperature for 1 hour.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction as described in Protocol 1, Step 3. A yield of up to 97% has been reported for this method.[1]

Protocol 3: Hydrolysis of this compound IX Dimethyl Ester

  • Dissolve this compound IX dimethyl ester in a minimal amount of tetrahydrofuran (THF).

  • Add a 2 M aqueous solution of sodium hydroxide.

  • Stir the mixture at 60°C for 1-2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the this compound IX.

  • Collect the precipitate by filtration, wash with water until the filtrate is neutral, and dry.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound IX Dimethyl Ester

MethodStarting MaterialKey ReagentsReaction TimeTypical YieldReference
Conventional This compound IXH₂SO₄, Methanol12-24 hours60-80%General textbook procedures
Ultrasound-Assisted DeuteroheminH₂SO₄, Methanol1 hour~97%Hu et al., 2010[1]

Table 2: Characterization Data

CompoundUV-Vis (in CH₂Cl₂) λmax (nm)¹H NMR (in CDCl₃) Key Chemical Shifts (δ, ppm)
This compound IX Dimethyl Ester Soret (~400), Q-bands (~500, ~535, ~570, ~625)meso-H (~10.0), CH₃ (~3.6), CH₂CH₂CO₂Me (~4.3, 3.2), NH ( -3.9)
This compound IX Soret (~400), Q-bands (~500, ~535, ~570, ~625)meso-H (~10.1), CH₃ (~3.7), CH₂CH₂CO₂H (~4.4, 3.3), NH ( -4.0)

Visualizations

experimental_workflow cluster_devinylation Devinylation cluster_demetalation Demetalation cluster_esterification Esterification hemin Hemin deuterohemin Deuterohemin hemin->deuterohemin Resorcinol Melt dp_ix This compound IX deuterohemin->dp_ix Acid Treatment dp_ix_dme This compound IX Dimethyl Ester dp_ix->dp_ix_dme H₂SO₄ / MeOH dp_ix_dme->dp_ix NaOH / H₂O

Caption: Overall workflow for this compound synthesis.

troubleshooting_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/UV-Vis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time check_reagents Check Reagent Purity and Stoichiometry incomplete->check_reagents workup_issue Investigate Work-up/ Purification Procedure complete->workup_issue extraction Optimize Extraction and Washing Steps workup_issue->extraction column Review Column Chromatography Conditions workup_issue->column

Caption: Troubleshooting decision tree for low reaction yield.

logical_relationships cluster_synthesis Synthesis Steps cluster_issues Potential Issues cluster_solutions Troubleshooting Solutions Devinylation Devinylation Low_Yield Low Yield Devinylation->Low_Yield Esterification Esterification Incomplete_Reaction Incomplete Reaction Esterification->Incomplete_Reaction Hydrolysis Hydrolysis Side_Products Side Products Hydrolysis->Side_Products Optimize_Conditions Optimize Conditions Low_Yield->Optimize_Conditions Purification Purification Side_Products->Purification Reaction_Monitoring Reaction Monitoring Incomplete_Reaction->Reaction_Monitoring Optimize_Conditions->Devinylation Purification->Hydrolysis Reaction_Monitoring->Esterification

Caption: Relationships between synthesis steps and troubleshooting.

References

Technical Support Center: Overcoming Deuteroporphyrin Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of deuteroporphyrin in aqueous solutions.

Troubleshooting Guide

This section addresses common problems encountered during the handling of this compound in aqueous media.

Problem: My this compound is not dissolving in my aqueous buffer (e.g., PBS).

Possible Causes and Solutions:

  • Low pH of the Solution: this compound, like many porphyrins with carboxylate groups, exhibits increased solubility at a basic pH.[1][2] The carboxylic acid side chains become deprotonated and negatively charged, increasing the molecule's polarity and interaction with water.

    • Troubleshooting Steps:

      • Prepare a stock solution of this compound in a small amount of 0.1 M NaOH or another suitable base like Tris base.[3]

      • Once dissolved, you can add a water-miscible organic co-solvent such as ethanol, methanol, DMSO, or DMF to create a 50/50 base/solvent solution.[3]

      • This stock solution can then be carefully diluted into your desired aqueous buffer.[3]

      • Monitor the pH of the final solution and adjust if necessary, ensuring it remains in a range where the this compound stays in solution (typically pH > 7).

  • Aggregation: this compound has a strong tendency to self-aggregate in aqueous solutions, which significantly reduces its solubility and can interfere with experimental results.[4][5][6] This aggregation is primarily driven by solvophobic forces.[4][5]

    • Troubleshooting Steps:

      • Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting with your aqueous buffer.[7][8] Be mindful that the final concentration of the organic solvent may affect your experimental system.

      • Inclusion of Surfactants: Polymeric systems, such as those containing poloxamer 407, can form micelles that encapsulate this compound, thereby increasing its solubility.[9]

      • Temperature Control: In some cases, increasing the temperature can decrease dimerization and aggregation.[4] However, this should be tested cautiously as it can also affect the stability of your system.

Problem: My this compound solution appears cloudy or shows visible precipitates over time.

Possible Causes and Solutions:

  • Aggregation and Precipitation: Even if initially dissolved, this compound can aggregate and precipitate out of solution over time, especially at high concentrations or in buffers where its solubility is limited.[4][5][6]

    • Troubleshooting Steps:

      • Reduce Concentration: Work with lower concentrations of this compound whenever possible. Dimerization is a dominant aggregation process even in the micromolar concentration range.[4][5]

      • Optimize Buffer Composition: The choice of buffer can influence aggregation.[10] Experiment with different buffer systems to find one that minimizes precipitation.

      • Use Freshly Prepared Solutions: this compound solutions can degrade over time.[3] It is best to prepare them fresh before each experiment.

      • Consider Encapsulation: For long-term stability and higher effective concentrations in aqueous media, consider encapsulating the this compound in liposomes or nanoparticles.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for this compound?

A1: Polar organic solvents are recommended for initial dissolution. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used.[7][8] Pyridine is also an effective solvent.[3] For subsequent dilution into aqueous buffers, it is often beneficial to first dissolve the this compound in a small amount of a dilute base like 0.1 M NaOH.[3]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly pH-dependent. Its solubility increases significantly in basic solutions (pH > 7) due to the deprotonation of its carboxylic acid side chains.[1][2] In acidic or neutral aqueous solutions, it is sparingly soluble.

Q3: What are some common methods to increase the aqueous solubility of this compound for in-vitro or in-vivo studies?

A3: Several methods can be employed:

  • pH Adjustment: Maintaining a basic pH is a straightforward approach.[1][2]

  • Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol as part of the solvent system can improve solubility.[3][8]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with this compound, where the hydrophobic porphyrin core is encapsulated within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin imparts water solubility.[14][15][16][17]

  • Liposomal Encapsulation: Encapsulating this compound within liposomes is an effective strategy, particularly for drug delivery applications.[11][18][19] This not only improves solubility but can also enhance its efficacy.[11]

  • Nanoparticle Formulation: Incorporating this compound into polymeric nanoparticles can improve its stability and solubility in aqueous environments.[12][13][20]

Q4: Can I use sonication to help dissolve this compound?

A4: Sonication can be used to aid in the dispersion and dissolution of this compound, especially when preparing solid dispersions or nanoparticle formulations.[21] However, for simple dissolution, ensuring the correct solvent and pH is generally more effective.

Data Presentation

Table 1: Solubility of Protoporphyrin IX (a structurally similar porphyrin) in Various Solvents
Solvent SystemConcentration (mg/mL)Notes
Water0.138Low solubility.
Absolute Ethanol0.179Low solubility.
50% Ethanol (EtOH50) with 10% (w/w) Poloxamer 4070.503Polymeric micellar system enhances solubility.
77% Ethanol (EtOH77) with 10% (w/w) Poloxamer 4070.507Polymeric micellar system enhances solubility.
Water with 10% (w/w) Poloxamer 4070.593Aqueous polymeric micellar system shows the highest solubility.
1:1 solution of DMF:PBS (pH 7.2)~0.5For Tin(IV) protoporphyrin IX chloride, indicating a useful solvent system.[7]
DMSOup to 100For Protoporphyrin IX, though moisture can reduce solubility.[8]
DMF~1For Tin(IV) protoporphyrin IX chloride.[7]

Data for Protoporphyrin IX is presented as a reference due to its structural similarity to this compound and the availability of quantitative solubility data.[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution via pH Adjustment

This protocol describes a common method for solubilizing this compound in an aqueous buffer.

  • Initial Dissolution: Weigh the desired amount of this compound powder and place it in a suitable container. Add a small volume of 0.1 M NaOH or Tris base to the powder.[3] Vortex or stir until the powder is completely dissolved. The solution should turn a characteristic reddish-brown color.

  • Addition of Co-solvent (Optional): To improve stability and ease of handling, an equal volume of a water-miscible organic solvent such as ethanol or DMSO can be added to the basic solution.[3]

  • Dilution into Aqueous Buffer: Slowly add the dissolved this compound concentrate to your desired aqueous buffer (e.g., PBS) with constant stirring.

  • pH Adjustment and Final Volume: Monitor the pH of the final solution. If necessary, adjust the pH to be slightly basic (e.g., pH 7.4-8.0) using dilute HCl or NaOH to ensure the this compound remains soluble. Bring the solution to the final desired volume with the aqueous buffer.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any potential aggregates or undissolved particles.

  • Storage: Use the solution immediately, as porphyrins can degrade in solution over time.[3] If short-term storage is necessary, protect from light and store at 4°C.

Protocol 2: Liposomal Encapsulation of this compound via Thin-Film Hydration

This protocol outlines a standard procedure for encapsulating a hydrophobic compound like this compound into liposomes.[18][19]

  • Lipid Film Preparation:

    • Dissolve the chosen lipids (e.g., DSPC) and cholesterol in a suitable organic solvent like chloroform in a round-bottom flask.[18][19]

    • Add the this compound to this lipid-chloroform mixture.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid's transition temperature (Tc). This will form a thin, dry lipid film on the inner wall of the flask.[18][19]

    • To ensure complete removal of the solvent, further dry the film under a high vacuum for at least one hour.

  • Hydration:

    • Hydrate the lipid film by adding the desired aqueous buffer (e.g., PBS). The temperature of the buffer should be above the Tc of the lipids.[18][19]

    • Agitate the flask vigorously (e.g., by vortexing or bath sonication) to allow the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).[18]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.[19][22]

    • This is typically done by passing the liposome suspension multiple times through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.[18][22] The extrusion should also be performed at a temperature above the lipid Tc.

  • Purification:

    • Remove any unencapsulated this compound by methods such as size exclusion chromatography or dialysis.

Visualizations

Caption: A workflow for troubleshooting this compound dissolution issues.

G This compound Solubilization Strategies cluster_strategies Solubilization Methods dp This compound (Poorly Water Soluble) ph_adjust pH Adjustment (Increase pH > 7) dp->ph_adjust cosolvents Co-solvents (DMSO, DMF, Ethanol) dp->cosolvents cyclodextrins Cyclodextrin Complexation dp->cyclodextrins liposomes Liposomal Encapsulation dp->liposomes nanoparticles Nanoparticle Formulation dp->nanoparticles soluble_dp Solubilized this compound in Aqueous Solution ph_adjust->soluble_dp cosolvents->soluble_dp cyclodextrins->soluble_dp liposomes->soluble_dp nanoparticles->soluble_dp

Caption: Overview of methods to enhance this compound's aqueous solubility.

G Liposomal Encapsulation Workflow start This compound + Lipids + Chloroform rotovap Rotary Evaporation (Thin Film Formation) start->rotovap hydration Hydration with Aqueous Buffer rotovap->hydration mlv Multilamellar Vesicles (MLVs) Formed hydration->mlv extrusion Extrusion through Polycarbonate Membrane mlv->extrusion purification Purification (Remove free drug) extrusion->purification final This compound-Loaded Unilamellar Liposomes purification->final

Caption: Experimental workflow for encapsulating this compound in liposomes.

References

Preventing deuteroporphyrin aggregation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the aggregation of deuteroporphyrin IX in experimental setups. This compound aggregation is a common challenge that can significantly impact experimental outcomes by altering its photophysical and chemical properties. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound aggregation and why is it problematic?

A1: this compound aggregation is the self-assembly of individual porphyrin molecules into larger clusters, primarily driven by non-covalent π-π stacking interactions between the aromatic porphyrin rings.[1] This aggregation can lead to several experimental issues, including:

  • Decreased solubility and precipitation.[1]

  • Significant changes in UV-visible absorption spectra.[2][3]

  • Quenching of fluorescence, reducing its efficacy as a photosensitizer.[4][5]

  • Reduced therapeutic or catalytic activity.[1][2]

Q2: What are the primary factors that cause this compound aggregation?

A2: Several factors in the experimental setup can induce this compound aggregation:

  • Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions and aggregation.[1][2][6]

  • pH: The pH of the solution affects the protonation state of the propionate side chains, influencing intermolecular electrostatic interactions and solubility.[4][6]

  • Solvent: The choice of solvent is critical. Polar aprotic solvents can promote aggregation, especially at higher concentrations.[1]

  • Ionic Strength: In aqueous solutions, the concentration of salts can modulate electrostatic interactions, thereby influencing aggregation.[6][7][8]

  • Temperature: Temperature can affect the thermodynamics of the aggregation process.[6]

Q3: How can I detect and characterize this compound aggregation?

A3: Several analytical techniques are effective for identifying and characterizing aggregation:

  • UV-Visible Spectroscopy: This is a straightforward method to detect aggregation. A deviation from the Beer-Lambert law, along with shifts in the Soret band (typically a blue shift for H-aggregates or a red shift for J-aggregates), indicates aggregation.[2][3][9]

  • Dynamic Light Scattering (DLS): DLS measures the size of particles in a solution and can detect the formation of larger aggregates.[2]

  • Fluorescence Spectroscopy: Aggregation often leads to fluorescence quenching. A decrease in fluorescence intensity can be an indicator of aggregate formation.[4][10]

Troubleshooting Guide

This section provides a systematic approach to troubleshoot common issues related to this compound aggregation.

Issue 1: Precipitation or Cloudiness in this compound Solution

Symptoms:

  • Visible solid particles or a cloudy appearance in the solution.

  • A decrease in the concentration of this compound in the supernatant over time.

Troubleshooting Workflow:

start Precipitation Observed conc Is the concentration too high? start->conc conc->conc solvent Is the solvent appropriate? conc->solvent No conc->solvent reduce_conc Yes (Reduce concentration) conc->reduce_conc solvent->solvent ph Is the pH optimal? solvent->ph No solvent->ph change_solvent Yes (Change solvent/add co-solvent) solvent->change_solvent ph->ph additive Consider adding a stabilizing agent. ph->additive No ph->additive adjust_ph Yes (Adjust pH) ph->adjust_ph end Solution Stabilized additive->end reduce_conc->solvent change_solvent->ph adjust_ph->additive

Caption: Troubleshooting workflow for precipitation.

Issue 2: Inconsistent or Unreliable Spectroscopic Data

Symptoms:

  • Shifts in the Soret peak or changes in the Q-band region of the UV-vis spectrum.

  • Non-linear relationship between absorbance and concentration (deviation from Beer-Lambert law).

  • Lower than expected fluorescence intensity.

Troubleshooting Workflow:

start Inconsistent Spectra check_conc Is concentration < 4 µM? start->check_conc check_conc->check_conc check_ph Is the pH appropriate? check_conc->check_ph Yes check_conc->check_ph dilute No (Dilute sample) check_conc->dilute check_ph->check_ph check_solvent Is the solvent system optimal? check_ph->check_solvent Yes check_ph->check_solvent adjust_ph No (Adjust pH) check_ph->adjust_ph check_solvent->check_solvent use_additive Incorporate a stabilizing agent. check_solvent->use_additive No check_solvent->use_additive modify_solvent Yes (Modify solvent system) check_solvent->modify_solvent end Stable Spectroscopic Signal use_additive->end dilute->check_ph adjust_ph->check_solvent modify_solvent->use_additive

Caption: Troubleshooting workflow for inconsistent spectra.

Data Summary Tables

Table 1: Factors Influencing this compound Aggregation

ParameterEffect on AggregationRecommended Range/ConditionCitation(s)
Concentration Higher concentration promotes aggregation.< 4 µM to favor dimers over larger aggregates.[6][11]
pH Aggregation is pH-dependent; critical concentration for aggregation increases with pH.Neutral to slightly alkaline pH can reduce aggregation.[4][6]
Temperature Increasing temperature can decrease aggregation.Application-dependent, but higher temperatures generally disfavor aggregation.[6]
Ionic Strength Has a less pronounced effect compared to pH and concentration, but can influence electrostatic interactions.Keep ionic strength consistent across experiments.[6][7]

Table 2: Common Stabilizing Agents to Prevent Aggregation

Stabilizing AgentMechanism of ActionTypical ConcentrationCitation(s)
Surfactants (e.g., SDS, CTAB) Form micelles that encapsulate this compound, preventing self-aggregation.Above the critical micelle concentration (CMC).[9][12][13]
Polymers (e.g., PEG, Poloxamers) Create a protective layer around this compound molecules, sterically hindering aggregation.Varies by polymer and application.[14][15][16]
Proteins (e.g., Serum Albumin) Bind to this compound monomers and dimers, preventing further aggregation.Molar ratio dependent on the specific protein and this compound concentration.[17]
Co-solvents (e.g., Ethanol in water) Can improve the solubility of this compound, reducing the driving force for aggregation.e.g., 50-77% ethanol in water.[15][16][18]

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound IX

  • Weighing: Accurately weigh the desired amount of this compound IX dihydrochloride in a light-protected container.[19]

  • Dissolution: Dissolve the solid in a small amount of a suitable solvent. For aqueous solutions, a dilute base (e.g., 0.1 M NaOH) can be used to deprotonate the carboxylic acid groups and enhance solubility. Subsequently, neutralize the solution carefully with a dilute acid (e.g., 0.1 M HCl) to the desired pH.

  • Dilution: Dilute the stock solution to the final desired concentration using the appropriate buffer or solvent system.

  • Storage: Store the stock solution protected from light, preferably at low temperatures (e.g., -20°C) for short-term storage. For best results, prepare fresh solutions for each experiment.[5]

Protocol 2: Monitoring Aggregation using UV-Visible Spectroscopy

  • Sample Preparation: Prepare a series of this compound solutions with varying concentrations in the desired buffer or solvent.

  • Spectra Acquisition: Record the UV-visible absorption spectrum for each concentration using a spectrophotometer. Pay close attention to the Soret band (around 400 nm) and the Q-bands.

  • Data Analysis:

    • Plot the absorbance at the Soret peak maximum against the concentration. A non-linear plot indicates a deviation from the Beer-Lambert law and suggests aggregation.[2][3]

    • Normalize the absorbance spectra by dividing by the concentration. Overlapping spectra indicate the absence of aggregation, while spectral shifts are indicative of aggregate formation.[2]

Visualizations

Signaling Pathway

cluster_PDT Photodynamic Therapy (PDT) cluster_Cellular_Response Cellular Response PS This compound (PS) Activated_PS Activated PS* PS->Activated_PS Light Light (630 nm) Light->PS O2 ³O₂ Activated_PS->O2 Energy Transfer ROS ¹O₂ (ROS) O2->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: this compound-mediated PDT signaling.

Experimental Workflow

start Start prep Prepare this compound Stock Solution start->prep char Characterize Stock (UV-vis, DLS) prep->char exp Perform Experiment (e.g., Cell Incubation) char->exp measure Measure Outcome (e.g., Fluorescence Imaging) exp->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: General experimental workflow.

References

Technical Support Center: Optimization of Light Dosage for Deuteroporphyrin-Based PDT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of light dosage for deuteroporphyrin-based photodynamic therapy (PDT).

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength of light for activating this compound?

A1: this compound and its derivatives, like other porphyrins, have a characteristic absorption spectrum with a strong Soret band in the blue region (around 400 nm) and weaker Q-bands in the red region of the spectrum. For deeper tissue penetration, which is crucial for treating solid tumors, light in the red region (typically 630-670 nm) is preferred for PDT applications. The exact optimal wavelength can vary slightly depending on the specific this compound derivative and the cellular microenvironment.

Q2: How does the light dose (fluence) affect the mechanism of cell death (apoptosis vs. necrosis) in this compound-PDT?

A2: The light dose, or fluence (measured in J/cm²), plays a critical role in determining the primary mode of cell death. Generally, lower light doses tend to induce apoptosis, a programmed and controlled form of cell death.[1] As the light dose increases, the cellular damage becomes more severe and widespread, leading to a shift towards necrosis, a more inflammatory and uncontrolled form of cell death.[1][2] High PDT doses can lead to a rapid depletion of intracellular energy stores, preventing the execution of the energy-dependent apoptotic program.

Q3: What is the role of the light dose rate (fluence rate) in this compound-PDT, and how should it be optimized?

A3: The fluence rate (measured in mW/cm²) is a critical parameter that influences treatment efficacy, primarily through its effect on oxygen consumption. PDT is an oxygen-dependent process. High fluence rates can lead to rapid photochemical consumption of oxygen, creating a hypoxic environment that limits the production of cytotoxic reactive oxygen species (ROS) and reduces the overall effectiveness of the treatment.[3][4] Lowering the fluence rate can help to mitigate oxygen depletion, allowing for more sustained ROS generation and potentially deeper tumor destruction.[3][5] The optimal fluence rate is a balance between achieving a sufficient cytotoxic effect and avoiding significant oxygen depletion.

Q4: What is photobleaching, and how does it impact the optimization of light dosage?

A4: Photobleaching is the light-induced degradation of the photosensitizer, in this case, this compound. During PDT, the excited photosensitizer can react with oxygen and other molecules, leading to its own destruction.[6] The rate of photobleaching is dependent on the light dose and fluence rate. While some degree of photobleaching is inevitable, excessive photobleaching can reduce the efficacy of the treatment by depleting the photosensitizer before the entire tumor volume has received a lethal PDT dose. Monitoring photobleaching can be used as an indirect measure of the PDT dose delivered to the tissue.

Q5: How can I measure the generation of reactive oxygen species (ROS) during my experiments?

A5: Several methods can be employed to detect and quantify ROS generation. One common method is the use of fluorescent probes that react with specific ROS to produce a measurable fluorescent signal. For example, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely used probe for detecting general oxidative stress. There are also probes specific for singlet oxygen, such as Singlet Oxygen Sensor Green. The quantum yield of singlet oxygen generation (γΔ) is a key parameter for a photosensitizer's efficiency and can be determined by comparative methods using a reference photosensitizer with a known quantum yield.[7]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low cell killing despite high light dose. 1. Oxygen Depletion: High fluence rate leading to rapid oxygen consumption. 2. Photobleaching: The this compound is being destroyed too quickly. 3. Suboptimal this compound Concentration: Insufficient photosensitizer within the cells. 4. Incorrect Wavelength: The light source is not optimally matched to the this compound's absorption spectrum.1. Reduce the fluence rate (mW/cm²) while maintaining the total fluence (J/cm²). Consider a fractionated light delivery protocol with dark intervals to allow for tissue reoxygenation.[8] 2. Monitor photobleaching via fluorescence spectroscopy. If it's too rapid, consider lowering the fluence rate. 3. Perform a dose-response curve to determine the optimal this compound concentration for your cell line. 4. Verify the emission spectrum of your light source and ensure it overlaps with a Q-band of this compound (typically in the 630-670 nm range).
High variability in experimental results. 1. Inconsistent Light Delivery: Uneven illumination across the culture plate. 2. Variable this compound Uptake: Differences in cell density or incubation time. 3. Cell Line Instability: Changes in cell phenotype over passages.1. Ensure a uniform light field across all wells. Use a power meter to map the light intensity distribution. 2. Seed cells at a consistent density and strictly control the incubation time with this compound. 3. Use cells within a consistent and low passage number range.
High levels of necrosis, even at low light doses. 1. High this compound Concentration: Leading to excessive initial damage. 2. Photosensitizer Aggregation: Aggregates can alter the photophysical properties and lead to different cellular responses.1. Reduce the this compound concentration and perform a titration to find the optimal concentration for inducing apoptosis. 2. Ensure this compound is properly solubilized. Aggregation can be influenced by the solvent and concentration.
Difficulty in detecting apoptosis. 1. Timing of Assay: Apoptosis is a transient process; the assay may be performed too early or too late. 2. Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough.1. Perform a time-course experiment to determine the optimal time point for detecting apoptosis after PDT (e.g., 4, 8, 12, 24 hours). 2. Consider using multiple apoptosis assays that measure different markers (e.g., Annexin V for phosphatidylserine externalization, caspase activity assays, and TUNEL for DNA fragmentation).

Quantitative Data Summary

The following tables summarize key photophysical properties and cellular effects of porphyrins. Note that specific data for this compound is limited in the publicly available literature; therefore, data from the closely related and well-studied protoporphyrin IX (PpIX) and other porphyrins are included as a reference. These values should serve as a starting point for the optimization of this compound-based PDT.

Table 1: Photophysical Properties of Porphyrins

ParameterThis compound DerivativeProtoporphyrin IX (PpIX)Hematoporphyrin (HP)Reference
Singlet Oxygen Quantum Yield (γΔ) Good quantum yield~0.5-0.7~0.4-0.6[7]
Photobleaching Quantum Yield Varies with environment~10⁻⁵ - 10⁻⁴4.7 x 10⁻⁵[6]

Table 2: In Vitro Light Dosage Parameters and Cellular Response for Porphyrin-Based PDT

The following data is for protoporphyrin IX (PpIX)-based PDT and should be used as a guideline for initial experiments with this compound.

Cell LinePhotosensitizer ConcentrationLight Source Wavelength (nm)Fluence (J/cm²)Observed EffectReference
Human Colon Adenocarcinoma (HT29)5 µg/mL< 4150.5Decreased cell viability[9]
Human Lung Adenocarcinoma (A549)5 µMNot specifiedNot specifiedHigh phototoxicity[10]
Murine Colon Carcinoma (CT26)5 µMNot specifiedNot specifiedHigh phototoxicity[10]

Detailed Experimental Protocols

1. Protocol for In Vitro this compound-PDT and Cell Viability Assessment (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for a predetermined period (e.g., 4-24 hours) in the dark.

  • Washing: After incubation, remove the this compound-containing medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Irradiation: Add fresh, phenol red-free medium to the cells. Irradiate the cells with a light source of the appropriate wavelength (e.g., 635 nm LED array). The light dose (fluence) can be varied by changing the irradiation time or the power density (fluence rate).

  • Post-Irradiation Incubation: Return the cells to the incubator for 24-48 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well (10% of the medium volume) and incubate for 2-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Protocol for Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

  • PDT Treatment: Follow steps 1-5 of the in vitro PDT protocol above, using a 6-well plate format.

  • Cell Harvesting: At the desired time point post-PDT, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Visualizations

PDT_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Activation Light Light (e.g., 635 nm) Light->ROS Mitochondria Mitochondria ROS->Mitochondria ER Endoplasmic Reticulum (ER) ROS->ER Lysosomes Lysosomes ROS->Lysosomes Necrosis Necrosis ROS->Necrosis High Dose CytochromeC Cytochrome c Release Mitochondria->CytochromeC ER_Stress ER Stress ER->ER_Stress Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Calcium Ca²⁺ Release ER_Stress->Calcium Calcium->Mitochondria

Caption: Simplified signaling pathway of this compound-based PDT.

PDT_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture PS_Incubation 2. This compound Incubation Cell_Culture->PS_Incubation Washing 3. Washing PS_Incubation->Washing Irradiation 4. Light Irradiation Washing->Irradiation Post_Incubation 5. Post-Irradiation Incubation Irradiation->Post_Incubation Viability_Assay 6a. Cell Viability Assay (e.g., MTT) Post_Incubation->Viability_Assay Apoptosis_Assay 6b. Apoptosis Assay (e.g., Annexin V) Post_Incubation->Apoptosis_Assay ROS_Detection 6c. ROS Detection Post_Incubation->ROS_Detection

Caption: General experimental workflow for in vitro this compound-PDT.

References

Technical Support Center: Deuteroporphyrin Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of deuteroporphyrin.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound by chromatography?

A1: The primary challenges in this compound purification stem from its molecular properties. These include:

  • Aggregation: Porphyrins, including this compound, have a strong tendency to self-aggregate in aqueous and even some organic solutions. This can lead to peak broadening, tailing, and even precipitation on the column.[1]

  • Low Solubility: this compound's solubility can be limited in certain solvents, which complicates sample preparation and mobile phase selection.

  • Stability: Porphyrins can be sensitive to light and pH, potentially degrading during the purification process.[2]

  • Presence of Isomers and Related Impurities: Synthesis of this compound can result in various isomers and closely related porphyrin impurities that are challenging to separate.

Q2: Which chromatographic mode is best suited for this compound purification?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the separation and purification of porphyrins, including this compound.[3][4][5] This method separates molecules based on their hydrophobicity. For preparative scale, flash chromatography on silica gel can also be utilized, particularly for separating less polar impurities.[6]

Q3: How can I minimize this compound aggregation during my experiment?

A3: To minimize aggregation, consider the following strategies:

  • Solvent Choice: Dissolve the sample in a solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO) or a small amount of base like 0.1M Tris or NaOH before dilution.[2]

  • pH Control: The pH of the mobile phase can significantly influence aggregation. Maintaining an appropriate pH can help keep the this compound in a monomeric state.

  • Additives: The use of detergents or other additives can sometimes help to disrupt aggregates.

  • Concentration: Work with the lowest feasible concentration of your sample to reduce the likelihood of aggregation.

Q4: What are typical impurities I might encounter in a crude this compound sample?

A4: Common impurities can include unreacted starting materials from the synthesis, other porphyrin derivatives (e.g., protoporphyrin IX if it was the precursor), and various isomers.[7] If the this compound was prepared from a biological source, other pigments and biomolecules could also be present.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic purification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
  • Question: My this compound peak is showing significant tailing or fronting. What could be the cause and how do I fix it?

  • Answer: Poor peak shape is a common issue in chromatography and can be caused by several factors when purifying this compound.

    • Troubleshooting Workflow:

      G start Poor Peak Shape (Tailing/Fronting) check_aggregation Check for Aggregation start->check_aggregation check_overload Column Overload? start->check_overload check_column Column Health start->check_column check_mobile_phase Mobile Phase Issues start->check_mobile_phase sol_aggregation Modify Mobile Phase (pH, organic solvent) Lower Sample Concentration check_aggregation->sol_aggregation sol_overload Reduce Injection Volume/Concentration check_overload->sol_overload sol_column Flush or Replace Column check_column->sol_column sol_mobile_phase Ensure Proper Mixing and Degassing check_mobile_phase->sol_mobile_phase

      Caption: Troubleshooting logic for poor peak shape.

    • Detailed Solutions:

      • Aggregation: As mentioned in the FAQs, this compound aggregation is a primary cause of peak tailing. Try modifying the mobile phase by adjusting the pH or the organic solvent composition. Lowering the sample concentration can also be effective.

      • Column Overload: Injecting too much sample onto the column can lead to peak fronting. Reduce the injection volume or the concentration of your sample.

      • Column Health: A contaminated or old column can result in poor peak shapes. Try flushing the column with a strong solvent or, if necessary, replace it.

      • Mobile Phase Mismatch: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve your sample in the mobile phase.

Issue 2: No Compound Eluting from the Column
  • Question: I've injected my this compound sample, but I don't see any peaks eluting from the column. What should I do?

  • Answer: This can be a frustrating problem, but a systematic approach can help identify the cause.

    • Troubleshooting Workflow:

      G start No Eluting Compound check_precipitation Precipitation on Column? start->check_precipitation check_retention Strong Retention? start->check_retention check_detection Detection Issue? start->check_detection check_system System Leak/Blockage? start->check_system sol_precipitation Change Mobile Phase to Increase Solubility Use a Guard Column check_precipitation->sol_precipitation sol_retention Increase Mobile Phase Strength (e.g., higher % organic solvent) check_retention->sol_retention sol_detection Check Detector Settings (Wavelength) Verify Lamp Function check_detection->sol_detection sol_system Check for Leaks and System Pressure check_system->sol_system

      Caption: Troubleshooting workflow for no eluting compound.

    • Detailed Solutions:

      • Precipitation on Column: this compound may have precipitated at the head of the column if its solubility in the mobile phase is low. Try a mobile phase with a higher percentage of organic solvent or a different pH to increase solubility.

      • Strong Retention: The compound may be too strongly retained on the stationary phase. Increase the elution strength of your mobile phase. For reversed-phase, this typically means increasing the proportion of the organic solvent.

      • Detection Issues: Ensure your detector is set to the correct wavelength for this compound (around 400 nm, the Soret band). Also, check that the detector lamp is functioning correctly.

      • System Problems: Check for any leaks in your chromatography system or a sudden drop in pressure, which could indicate a blockage.

Data Presentation

The following tables summarize typical quantitative data for porphyrin analysis by HPLC. Note that these are general guidelines, and optimal conditions for this compound may vary.

Table 1: Typical HPLC Parameters for Porphyrin Analysis

ParameterCondition 1Condition 2
HPLC System Standard HPLC with DAD or Fluorescence DetectorThermo Ultimate 3000 or equivalent
Column C18 (e.g., Symmetry® C18, 4.6 x 150 mm, 5 µm)InertSustain C18 (4.6 x 150 mm, 5 µm)
Column Temperature 30-40 °C35 ± 1°C
Mobile Phase A Ammonium Acetate Buffer (e.g., 1.0 M, pH 5.16)60% acetonitrile + 40% water + 0.1% formic acid
Mobile Phase B 10% Acetonitrile in Methanol100% acetone + 0.1% formic acid
Elution GradientGradient
Flow Rate 0.8 - 1.2 mL/min1.0 mL/min
Injection Volume 20 - 100 µL100 µL
Detection Fluorescence (Excitation: ~405 nm, Emission: ~620 nm) or DAD (~400 nm)Diode Array Detector (DAD)

Data compiled from publicly available application notes.[3][8]

Table 2: this compound Solubility

SolventSolubilityNotes
DMSO HighA good solvent for preparing stock solutions.[9]
Pyridine SolubleOften used for initial dissolution of porphyrins.[2]
Aqueous Base (e.g., 0.1M NaOH or Tris) SolubleCan be used to dissolve this compound before dilution into aqueous buffers.[2]
Water LowThis compound is poorly soluble in neutral water.[9][10]
Ethanol Low in absolute ethanol, higher in aqueous ethanol mixtures.[10][11]Solubility is dependent on the water content.[10][11]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Porphyrin Analysis

This protocol provides a starting point for developing a purification method for this compound. Optimization will likely be required.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 1.0 M ammonium acetate buffer and adjust the pH to 5.16 with acetic acid. Filter through a 0.45 µm membrane.[3]

    • Mobile Phase B (Organic): Mix acetonitrile and methanol in a 10:90 (v/v) ratio.[3]

  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., DMSO, or 0.1 M NaOH followed by neutralization).

    • If possible, dilute the sample in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode array detector (DAD) monitoring at the Soret band maximum of this compound (around 400 nm) or a fluorescence detector.

    • Gradient Program (Example):

      • 0-2 min: 10% B

      • 2-15 min: Ramp to 90% B

      • 15-20 min: Hold at 90% B

      • 20-22 min: Return to 10% B

      • 22-30 min: Re-equilibrate at 10% B

  • Fraction Collection: Collect fractions corresponding to the this compound peak and analyze for purity.

Protocol 2: Sample Preparation from a Reaction Mixture for Column Chromatography
  • Quenching and Extraction: After the reaction is complete, quench the reaction mixture as appropriate (e.g., with water or a mild acid/base). Extract the this compound into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with water and brine to remove water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Adsorption onto Silica (for dry loading): Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Dry the silica gel completely before loading onto the column.

Visualization of Workflows

General Purification Workflow

G start Crude this compound Sample sample_prep Sample Preparation (Dissolution, Filtration) start->sample_prep chromatography Chromatographic Separation (HPLC or Column Chromatography) sample_prep->chromatography fraction_collection Fraction Collection chromatography->fraction_collection purity_analysis Purity Analysis (e.g., analytical HPLC, Spectroscopy) fraction_collection->purity_analysis purity_analysis->chromatography If Impure (Re-purify) pooling Pooling of Pure Fractions purity_analysis->pooling If Pure final_product Purified this compound pooling->final_product

Caption: A general experimental workflow for this compound purification.

References

Technical Support Center: Enhancing the Stability of Deuteroporphyrin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with deuteroporphyrin derivatives.

Troubleshooting Guides

Issue 1: Unexpected Precipitation or Aggregation of this compound Derivative in Aqueous Solution

Question: My this compound derivative is precipitating out of my aqueous buffer. How can I improve its solubility and prevent aggregation?

Answer:

Aggregation is a common issue with porphyrin derivatives in aqueous solutions, driven by strong π-π stacking interactions between the macrocycles. This can lead to decreased therapeutic efficacy and difficulties in formulation.[1] Here are several strategies to address this:

  • pH Adjustment: The ionization state of peripheral functional groups on the this compound ring can significantly impact solubility. Experiment with a pH range to find the optimal value where your derivative is most soluble. For example, derivatives with carboxylic acid groups will be more soluble at higher pH, while those with amine groups will be more soluble at lower pH.[2]

  • Solvent System Modification: For derivatives with low aqueous solubility, consider using a co-solvent system, such as a mixture of water and a biocompatible organic solvent like DMSO or ethanol. However, be mindful of the potential for the organic solvent to interfere with downstream applications.[3]

  • Chemical Modification:

    • PEGylation: Covalently attaching polyethylene glycol (PEG) chains is a highly effective method to increase hydrophilicity and sterically hinder aggregation.[2]

    • Introduction of Ionic Groups: Adding charged functional groups like carboxylates, sulfonates, or quaternary ammonium salts can significantly improve water solubility.[2]

  • Formulation with Excipients:

    • Surfactants: Non-ionic surfactants can be used to encapsulate the porphyrin in micelles, preventing aggregation.[4]

    • Cyclodextrins: These can form inclusion complexes with the porphyrin, enhancing solubility.

  • Metal Complexation: Introducing a metal ion into the porphyrin core can sometimes alter its aggregation properties.[5]

A systematic approach to troubleshooting this issue is outlined below.

G start Precipitation/ Aggregation Observed ph_adjust Adjust pH of Solution start->ph_adjust check_solubility1 Still Aggregated? ph_adjust->check_solubility1 cosolvent Introduce Co-solvent (e.g., DMSO, Ethanol) check_solubility1->cosolvent Yes success Aggregation Resolved check_solubility1->success No check_solubility2 Still Aggregated? cosolvent->check_solubility2 formulation Formulate with Excipients (Surfactants, Cyclodextrins) check_solubility2->formulation Yes check_solubility2->success No check_solubility3 Still Aggregated? formulation->check_solubility3 chem_mod Consider Chemical Modification (PEGylation, Ionization) check_solubility3->chem_mod Yes check_solubility3->success No fail Consult Literature for Specific Derivative chem_mod->fail

Caption: Troubleshooting workflow for this compound aggregation.

Issue 2: Degradation of this compound Derivative Upon Light Exposure

Question: I am observing a decrease in the absorbance (particularly the Soret band) of my this compound derivative during my experiments, suggesting photodegradation. What can I do to minimize this?

Answer:

This compound derivatives are photosensitizers and are thus susceptible to degradation upon exposure to light, especially in the presence of oxygen. This process often involves the generation of reactive oxygen species (ROS), such as singlet oxygen, which can then attack the porphyrin macrocycle itself.[6][7] Here are some strategies to mitigate photodegradation:

  • Minimize Light Exposure: The most straightforward approach is to protect your sample from light. Conduct experiments in a dark room or use amber-colored vials or foil-wrapped containers.

  • Deoxygenate Solutions: Since photodegradation is often oxygen-dependent, removing dissolved oxygen from your solutions can significantly enhance stability.[8] This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.

  • Incorporate Antioxidants: The addition of antioxidants (e.g., ascorbic acid, Trolox) to the formulation can help quench ROS and protect the porphyrin derivative.

  • Formulation Strategies: Encapsulating the this compound derivative in nanocarriers like liposomes or polymeric nanoparticles can provide a protective microenvironment, shielding it from reactive species in the bulk solution.[4]

  • Chemical Structure Optimization: The photostability of porphyrins can be influenced by their peripheral substituents and the central metal ion. Electron-withdrawing groups can sometimes impact photostability. If you are in the design phase, consider these factors.[9]

The following diagram illustrates the primary pathway of photodegradation.

G DP This compound (DP) DP_excited Excited DP* DP->DP_excited Degraded_DP Degraded Porphyrin DP->Degraded_DP O2 Oxygen (³O₂) DP_excited->O2 Energy Transfer ROS Singlet Oxygen (¹O₂) O2->ROS ROS->DP Oxidation Light Light (hν) Light->DP Absorption

Caption: Simplified pathway of oxygen-dependent photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for this compound derivatives in a formulation?

A1: Besides photodegradation, this compound derivatives can be susceptible to chemical degradation, particularly from pH extremes and interaction with other reactive species.[10][11] Acidic conditions can lead to the removal of a centrally coordinated metal ion (demetallation) or, in some precursor molecules, acidolysis.[12] Highly basic conditions may degrade ester functionalities if present. Oxidizing or reducing agents in the formulation can also lead to the destruction of the porphyrin macrocycle.[11]

Q2: How can I improve the long-term storage stability of my this compound derivative?

A2: For long-term storage, it is crucial to minimize conditions that promote degradation. Lyophilization (freeze-drying) is a highly effective method for creating a stable, solid-state powder that can be stored for extended periods.[13] This process removes water, which is often a key component in degradation reactions.[13] It is often beneficial to include cryoprotectants, such as sugars (e.g., sucrose, trehalose), in the solution before freeze-drying to protect the molecule during the process.[14][15][16] The lyophilized powder should be stored at low temperatures (e.g., -20°C or -80°C) in a desiccated, dark environment.

Q3: Which metal ions form the most stable complexes with this compound?

A3: The stability of metalloporphyrin complexes is influenced by factors like the ionic radius of the metal and its electronic configuration.[17][18] Generally, smaller, more highly charged metal ions that fit well within the porphyrin core form more stable complexes. For instance, complexes with ions like Ni(II), Cu(II), and Zn(II) are typically quite stable.[18] The stability of the complex can be quantified by its binding constant, with higher values indicating greater stability.[17][19]

Q4: What analytical techniques are essential for a stability study of a this compound derivative?

A4: A comprehensive stability study requires a suite of analytical techniques to monitor changes in purity, identity, and physical state.[20][21][22]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability studies. A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for quantification of purity and degradation rates.[20][23]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the structure of unknown degradation products.[23][24]

  • UV-Visible Spectroscopy: Useful for monitoring the concentration of the porphyrin (via the Soret band) and for detecting aggregation, which often results in a shift or broadening of the Soret band.[25]

  • Dynamic Light Scattering (DLS): Used to measure the size of aggregates or nanoparticles in the formulation.[25]

Data and Protocols

Table 1: Common Strategies to Enhance this compound Stability
Stability IssueStrategyPrimary MechanismKey Considerations
Aggregation PEGylationIncreases hydrophilicity and provides steric hindrance.[2]Can alter pharmacokinetics.
Introduction of Ionic GroupsIncreases electrostatic repulsion and hydration.[2]Can affect cell membrane interaction.
Formulation in LiposomesEncapsulates the porphyrin, preventing self-association.Biocompatibility and release kinetics of the carrier.
Photodegradation Encapsulation in NanoparticlesProvides a protective microenvironment.Potential for light scattering by the carrier.
Use of AntioxidantsScavenges reactive oxygen species (ROS).Must be compatible with the final application.
Deoxygenation of SolventRemoves a key reactant in photobleaching.[8]May not be feasible for all applications.
Chemical Degradation LyophilizationRemoves water, inhibiting hydrolytic degradation.[13]Requires optimization with cryoprotectants.[15]
pH Control & BufferingMaintains the most stable ionic form of the molecule.[1]Buffer components should not react with the porphyrin.
Metal ComplexationStabilizes the porphyrin macrocycle electronically.[17][19]The choice of metal affects photophysical properties.
Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[26]

Objective: To assess the stability of a this compound derivative under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Dilute the stock solution in 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Keep the solid powder of the derivative in an oven at 80°C for 24 and 48 hours. Also, subject the stock solution to 60°C for 24 and 48 hours.

    • Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[21] A control sample should be wrapped in foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples.

    • Analyze all samples by a suitable reverse-phase HPLC-UV method.[20]

    • The peak purity of the parent drug should be checked using a photodiode array (PDA) detector.

    • Characterize major degradation products using LC-MS to determine their mass and propose structures.[24]

The workflow for this process is visualized below.

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis (0.1M HCl, 60°C) hplc HPLC-UV/PDA Analysis (Quantify Degradation) acid->hplc base Base Hydrolysis (0.1M NaOH, 60°C) base->hplc oxidation Oxidation (3% H₂O₂, RT) oxidation->hplc thermal Thermal (Solid & Solution, 60-80°C) thermal->hplc photo Photolytic (ICH Q1B Light) photo->hplc lcms LC-MS Analysis (Identify Degradants) hplc->lcms Characterize Major Peaks start This compound Stock Solution start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for a forced degradation study.

References

Minimizing photobleaching of deuteroporphyrin during fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing photobleaching of deuteroporphyrin during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. This process leads to a permanent loss of the fluorescent signal, which can significantly compromise image quality, reduce the signal-to-noise ratio, and lead to inaccurate quantitative analysis.

Q2: My this compound signal is fading very quickly. What are the likely causes?

A2: Rapid signal decay is a hallmark of photobleaching. The primary causes are typically excessive excitation light intensity, prolonged exposure times, and the presence of reactive oxygen species (ROS) in the sample's microenvironment. The intrinsic photostability of the fluorophore also plays a crucial role.

Q3: How can I distinguish between photobleaching and a genuine biological event causing signal loss?

A3: To differentiate between photobleaching and a biological phenomenon, you can perform a control experiment. Image a fixed sample or a region of interest with no expected biological activity under the same imaging conditions. If the fluorescence intensity diminishes over time in this control, photobleaching is the likely culprit.

Q4: Can the choice of mounting medium affect the photostability of this compound?

A4: Absolutely. The mounting medium has a significant impact on photostability. Mounting media containing antifade reagents are designed to reduce photobleaching by scavenging free radicals and creating an environment that is less conducive to photochemical degradation.

Q5: Are there alternatives to using antifade reagents to minimize photobleaching?

A5: Yes. While antifade reagents are highly effective, you can also minimize photobleaching by optimizing your imaging parameters. This includes using the lowest possible excitation power, keeping exposure times as short as possible, and using sensitive detectors to minimize the required light dose.

Troubleshooting Guide

This guide addresses common issues encountered when imaging this compound and provides actionable solutions.

Problem Possible Causes Solutions
Rapid loss of fluorescence signal 1. Excitation light is too intense. 2. Exposure time is too long. 3. High concentration of molecular oxygen. 4. Absence of an antifade reagent.1. Reduce the laser power or illumination intensity to the minimum required for a detectable signal. 2. Decrease the camera exposure time or the pixel dwell time for confocal microscopy. 3. Use an antifade mounting medium containing an oxygen scavenging system. 4. Mount the sample in a commercially available or homemade antifade solution.
Low signal-to-noise ratio 1. Significant photobleaching has already occurred. 2. Suboptimal filter sets. 3. Detector settings are not optimized.1. Prepare a fresh sample and implement photobleaching minimization strategies from the start. 2. Ensure that the excitation and emission filters are appropriate for the spectral properties of this compound (Excitation max ~400 nm, Emission max ~620 nm). 3. Increase the gain or use a more sensitive detector, which may allow for a reduction in excitation intensity.
Inconsistent fluorescence intensity between samples 1. Different samples are exposed to varying amounts of light before and during imaging. 2. Inconsistent sample preparation.1. Standardize the imaging protocol to ensure all samples receive the same light dose. Use a systematic approach to locate the region of interest to minimize light exposure. 2. Ensure consistent incubation times, washing steps, and mounting procedures for all samples.
Autofluorescence obscures the this compound signal 1. Endogenous fluorophores in the sample. 2. Fixatives like glutaraldehyde can induce autofluorescence.1. Image an unstained control sample to assess the level of autofluorescence. If possible, use spectral imaging and linear unmixing to separate the this compound signal from the autofluorescence. 2. Consider using paraformaldehyde as a fixative, which generally produces less autofluorescence.[1]

Quantitative Data on Porphyrin Photostability

Porphyrin Photobleaching Quantum Yield (in buffer) Notes
Hematoporphyrin (HP)4.7 x 10⁻⁵In pH 7.4 phosphate buffer, air-saturated.[2]
Photofrin II (PF II)5.4 x 10⁻⁵In pH 7.4 phosphate buffer, air-saturated.[2]
Uroporphyrin I (URO)2.8 x 10⁻⁵In pH 7.4 phosphate buffer, air-saturated.[2]

It is important to note that these values can change significantly in a cellular environment.

Comparison of Common Antifade Reagents

The effectiveness of an antifade reagent can depend on the specific fluorophore and the experimental conditions. Most antifade reagents work by scavenging reactive oxygen species.[3]

Antifade Reagent Mechanism of Action Advantages Disadvantages
p-Phenylenediamine (PPD) Free radical scavenger.Highly effective at reducing fading.[4]Can cause initial quenching of fluorescence and may not be compatible with all fluorophores.[4]
n-Propyl gallate (NPG) Antioxidant.Less toxic than PPD.Can be difficult to dissolve.[4]
1,4-diazabicyclo[2.2.2]octane (DABCO) Triplet state quencher.Less toxic than PPD.Generally less effective than PPD.[4]
Trolox Vitamin E analog, antioxidant.Cell-permeable and effective in live-cell imaging.[3]May have biological effects on the sample.
Commercial Mountants (e.g., VECTASHIELD®, ProLong™ Gold) Often proprietary mixtures of scavengers and quenchers.Optimized formulations for high performance and ease of use.[5]Can be more expensive than homemade preparations.

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Fluorescence Imaging

This protocol provides a general guideline for preparing cells for this compound fluorescence microscopy. Optimization may be required for specific cell types and experimental goals.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

  • This compound Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium. Typical concentrations range from 1-10 µM.

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the this compound-containing medium to the cells and incubate for a predetermined time (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing:

    • Aspirate the incubation medium.

    • Wash the cells three times with warm PBS to remove any unbound this compound.

  • Fixation (Optional, for fixed-cell imaging):

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting:

    • For live-cell imaging, add fresh, phenol red-free imaging medium to the cells.

    • For fixed-cell imaging, carefully aspirate the final PBS wash and add a drop of antifade mounting medium onto the coverslip. Invert the coverslip onto a microscope slide and seal the edges with nail polish.

  • Imaging: Proceed with fluorescence microscopy immediately or store the slides at 4°C in the dark.

Protocol 2: Minimizing Photobleaching During Image Acquisition
  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize.

    • Select the appropriate filter cube for this compound (e.g., DAPI or a custom set with excitation around 400 nm and emission around 620 nm).

  • Locating the Region of Interest (ROI):

    • Use a low magnification objective (e.g., 10x or 20x) to quickly find the general area of interest.

    • Minimize light exposure by using the lowest possible illumination intensity and keeping the shutter closed when not actively observing.

    • If possible, use transmitted light (e.g., phase contrast or DIC) to locate cells and refine the focus.

  • Image Acquisition Settings:

    • Switch to the desired high-magnification objective (e.g., 40x or 63x oil immersion).

    • Set the excitation intensity to the lowest level that provides an adequate signal-to-noise ratio.

    • Use the shortest possible exposure time for your camera. For confocal microscopy, use a fast scan speed and consider line averaging to improve the signal-to-noise ratio instead of increasing laser power.

    • Acquire a single image or a Z-stack as quickly as possible. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of interest.

  • Image Capture:

    • Capture the image and save it in a lossless format (e.g., TIFF).

    • If quantitative analysis is required, ensure that all imaging parameters are kept constant across all samples.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition A Cell Seeding B This compound Incubation A->B C Washing B->C D Fixation (Optional) C->D E Mounting with Antifade Medium D->E F Locate ROI (Low Light) E->F Transfer to Microscope G Optimize Imaging Parameters F->G H Image Capture G->H I Data Analysis H->I

Caption: A generalized workflow for fluorescence microscopy experiments using this compound.

Troubleshooting_Logic Start Rapid Signal Fading? Cause1 High Excitation Intensity? Start->Cause1 Cause2 Long Exposure Time? Cause1->Cause2 No Solution1 Reduce Light Intensity Cause1->Solution1 Yes Cause3 No Antifade Reagent? Cause2->Cause3 No Solution2 Decrease Exposure Time Cause2->Solution2 Yes Solution3 Use Antifade Mountant Cause3->Solution3 Yes End Problem Resolved Cause3->End No Solution1->Cause2 Solution2->Cause3 Solution3->End

Caption: A troubleshooting flowchart for addressing rapid photobleaching of this compound.

References

Technical Support Center: Optimizing Metallation of Deuteroporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the metallation of deuteroporphyrin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting and FAQs

This section addresses specific challenges that may arise during the metallation of this compound, presented in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My metallation reaction is not proceeding to completion. I still observe the starting free-base this compound. What are the likely causes?

A1: Incomplete metallation is a frequent challenge and can be attributed to several factors:

  • Insufficient Metal Salt: The stoichiometry of the metal salt to the porphyrin is critical. An inadequate amount of the metal salt will result in unreacted free-base porphyrin. It is recommended to use a molar excess of the metal salt.

  • Inappropriate Solvent: The choice of solvent is crucial for dissolving both the this compound and the metal salt to facilitate their interaction.[1] Poor solubility of either reactant can significantly impede the reaction rate. Common solvents for porphyrin metallations include dimethylformamide (DMF), benzonitrile, chloroform, and acetic acid.[2]

  • Inactive Metal Salt: The metal salt may be old, hydrated, or of poor quality, which would lower the concentration of active metal ions available for the reaction. Using fresh, anhydrous metal salts is advisable.

  • Low Reaction Temperature: The rate of metallation is often temperature-dependent. If the reaction is proceeding too slowly, a moderate increase in temperature may be necessary.

Q2: The yield of my metallated this compound is low, although the reaction appears complete by TLC or UV-Vis analysis. What could be the reason?

A2: Low yields, despite complete conversion, can be due to:

  • Product Degradation: Porphyrins can be sensitive to harsh reaction conditions.[2] Prolonged exposure to high temperatures, or strongly acidic or basic conditions, can lead to the degradation of the porphyrin macrocycle.

  • Side Reactions: The formation of undesired by-products can decrease the yield of the target metalloporphyrin. These can sometimes be visualized as extra spots on a Thin-Layer Chromatography (TLC) plate.

  • Difficult Purification: The synthesis of this compound can sometimes produce tarry by-products, making the purification of the final metallated product challenging and leading to material loss during isolation.[3] Column chromatography with a suitable eluent is often required to separate the desired product from impurities.[2]

  • Adsorption onto Glassware: Porphyrins and metalloporphyrins can adsorb to the surface of the reaction flask, which can be a source of product loss, particularly in small-scale reactions.

Q3: How can I effectively monitor the progress of my this compound metallation reaction?

A3: There are two primary methods for monitoring the reaction:

  • Thin-Layer Chromatography (TLC): This is a straightforward and effective technique. The metallated porphyrin will generally have a different Rf value compared to the free-base porphyrin on a silica gel plate.[4]

  • UV-Vis Spectroscopy: This method provides clear evidence of metallation. Free-base porphyrins typically exhibit a characteristic absorption spectrum with a strong Soret band (around 400 nm) and four weaker Q-bands in the visible region (500-700 nm).[5][6] Upon successful metal insertion, the symmetry of the porphyrin molecule increases, causing the four Q-bands to collapse into two.[5][7]

Q4: I observe a color change in my reaction mixture, but the UV-Vis spectrum still shows four Q-bands. Is the reaction complete?

A4: While a color change is a positive initial sign, it is not a definitive confirmation of complete metallation. The intense coloration of porphyrins can make subtle visual interpretation difficult. The persistence of four Q-bands in the UV-Vis spectrum is a clear indicator that unreacted free-base this compound is still present.[2] The reaction should be allowed to continue for a longer duration, or the reaction conditions may need further optimization (e.g., increasing the temperature or adding more metal salt).

Q5: After purification by column chromatography, my final product still contains impurities. What can I do to improve the purity?

A5: If impurities persist after column chromatography, consider the following:

  • Optimize Chromatography Conditions: The choice of stationary phase and mobile phase is critical. For silica gel chromatography of metalloporphyrins, a mobile phase such as a mixture of hexane and dichloromethane is often effective.[2] Gradient elution may be necessary to separate closely related impurities.

  • Recrystallization: This is a powerful technique for purifying crystalline solids. Finding a suitable solvent system in which the metalloporphyrin has high solubility at elevated temperatures and low solubility at room temperature is key.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions, prep-TLC can offer excellent separation of the desired metalloporphyrin from minor impurities.

Data Presentation

The following tables summarize typical reaction conditions for the metallation of this compound with common metals. Please note that optimal conditions may vary depending on the specific substrate and desired product.

Table 1: Typical Reaction Conditions for this compound Metallation

Metal SaltSolvent(s)Typical TemperatureMonitoring Method
Zinc AcetateChloroform/Methanol, DMFRefluxTLC, UV-Vis
Copper(II) AcetateChloroform/Methanol, DMF40°C to RefluxTLC, UV-Vis
Iron(II) ChlorideDMF, Acetic AcidRefluxUV-Vis

Table 2: UV-Vis Spectral Data for this compound and its Metal Complexes

CompoundSoret Band (nm)Q-Bands (nm)
This compound (Free-Base)~400~505, ~540, ~575, ~630 (four bands)
Metallo-DeuteroporphyrinRed-shifted Soret~540, ~580 (two bands)

Experimental Protocols

This section provides detailed methodologies for the metallation of this compound with zinc, copper, and iron.

Protocol 1: Synthesis of Zinc this compound

  • Dissolution: Dissolve this compound in a suitable solvent, such as chloroform or dimethylformamide (DMF).

  • Metal Salt Addition: In a separate flask, dissolve an excess of zinc acetate in methanol. Add the zinc acetate solution to the this compound solution.

  • Reaction: Reflux the reaction mixture and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and dichloromethane as the eluent) or UV-Vis spectroscopy.[2] The reaction is complete when the free-base porphyrin spot on the TLC plate has disappeared, or when the four Q-bands in the UV-Vis spectrum have been replaced by two.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in chloroform and wash with water to remove excess zinc acetate and acetic acid. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.[2] Further purification can be achieved by column chromatography on silica gel.

Protocol 2: Synthesis of Copper this compound

  • Dissolution: Dissolve this compound in a suitable solvent like chloroform.

  • Metal Salt Addition: In a separate flask, dissolve an excess of copper(II) acetate in ethanol. Add the copper(II) acetate solution to the this compound solution.

  • Reaction: Stir the reaction mixture at approximately 40°C for about 30 minutes.[2] Monitor the reaction by TLC or UV-Vis spectroscopy.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvents under reduced pressure.

  • Purification: Dissolve the residue in chloroform and wash with water to remove the excess copper salt. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.[2] If necessary, purify further by column chromatography.

Protocol 3: Synthesis of Iron this compound

  • Dissolution: Dissolve this compound in a high-boiling solvent such as DMF or acetic acid.

  • Metal Salt Addition: Add an excess of iron(II) chloride to the solution.

  • Reaction: Heat the mixture to reflux. The reaction is often rapid, but should be monitored by UV-Vis spectroscopy until the characteristic four Q-bands of the free-base porphyrin are no longer visible.

  • Work-up: Cool the reaction mixture and pour it into a separatory funnel containing water and an organic solvent like chloroform or dichloromethane.

  • Purification: Wash the organic layer repeatedly with water to remove the DMF and excess iron salts. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in troubleshooting this compound metallation.

experimental_workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in appropriate solvent mix Combine reactants start->mix metal_salt Prepare solution of metal salt metal_salt->mix react Heat/Stir under controlled temperature mix->react monitor Monitor reaction by TLC or UV-Vis react->monitor monitor->react Incomplete cool Cool reaction mixture monitor->cool Complete extract Solvent extraction and washing cool->extract dry Dry organic phase extract->dry purify Column Chromatography dry->purify product Isolated Metallated This compound purify->product troubleshooting_guide issue Problem Encountered cause1 Possible Cause? issue->cause1 Incomplete Reaction cause2 Possible Cause? issue->cause2 Low Yield cause3 Possible Cause? issue->cause3 Impure Product cause cause solution solution sol1 Use molar excess of metal salt cause1->sol1 Insufficient Metal Salt sol2 Change solvent or increase temperature cause1->sol2 Poor Solubility sol3 Use fresh, anhydrous salt cause1->sol3 Inactive Metal Salt sol4 Reduce reaction time or temperature cause2->sol4 Product Degradation sol5 Optimize chromatography conditions cause2->sol5 Purification Loss sol6 Modify reaction conditions cause2->sol6 Side Reactions sol7 Optimize mobile phase or use prep-TLC cause3->sol7 Ineffective Chromatography sol8 Perform additional aqueous washes cause3->sol8 Incomplete Washing

References

Technical Support Center: Deuteroporphyrin-Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful conjugation of deuteroporphyrin to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for conjugating this compound to an antibody? A1: The most prevalent method involves modifying the this compound to include an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. This functional group reacts with primary amines (–NH₂) on the antibody, primarily on the side chains of lysine residues and the N-terminus, to form a stable, covalent amide bond.[1][] This reaction is typically performed under neutral to slightly basic conditions (pH 7.2-8.5).[1][3]

Q2: Why is the Drug-to-Antibody Ratio (DAR) a critical parameter? A2: The Drug-to-Antibody Ratio (DAR), or Degree of Labeling (DOL), represents the average number of porphyrin molecules conjugated to a single antibody.[1] This ratio is critical as it directly influences the conjugate's efficacy, toxicity, and pharmacokinetic properties.[4] A high DAR can increase potency but may also lead to issues like protein aggregation, faster plasma clearance, and potential loss of antibody affinity.[4][5][6] Conversely, a low DAR might result in insufficient efficacy. The optimal DAR must be determined empirically for each specific antibody-porphyrin conjugate.[4][6]

Q3: What are the essential purification steps after conjugation? A3: Post-conjugation purification is crucial to remove unconjugated this compound, reaction byproducts, and protein aggregates, which are critical quality attributes to control.[7][8] Common purification techniques include size-exclusion chromatography (SEC), gel filtration (e.g., PD MiniTrap G-25), spin desalting columns (e.g., Zeba), and tangential flow filtration (TFF).[1][8][9][] These methods separate the larger antibody conjugate from smaller, unconjugated molecules.[1][8]

Q4: How can I characterize the final this compound-antibody conjugate? A4: Characterization is essential to confirm the success of the conjugation. Key methods include:

  • UV-Vis Spectrophotometry: To determine the protein concentration (at 280 nm) and the porphyrin concentration (at its specific absorbance maximum), which allows for the calculation of the DAR/DOL.[1][11]

  • Mass Spectrometry: Provides a precise measurement of the conjugate's mass, confirming the attachment of the porphyrin and revealing the distribution of different drug-loaded species.[11][12]

  • Chromatography (SEC, HIC): Used to assess purity, aggregation levels, and drug load distribution.[8][11]

  • Binding Assays (e.g., ELISA): To confirm that the conjugation process has not significantly compromised the antibody's antigen-binding affinity.[9][13]

Troubleshooting Guide

Symptom / Issue Potential Cause Recommended Solution & Action
Low or No Signal / Low Conjugation Efficiency Inactive NHS Ester: The this compound-NHS ester may have hydrolyzed due to moisture.[14]Store NHS esters desiccated and allow them to warm to room temperature before opening.[14] Use freshly prepared porphyrin solutions in an anhydrous solvent like DMSO.[][16]
Suboptimal pH: The reaction pH is too low, leading to protonated (and thus unreactive) primary amines on the antibody.[]The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[1][3] Use a suitable conjugation buffer like 0.1 M sodium bicarbonate or sodium borate.[1]
Interfering Substances: The antibody buffer contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) that compete for the NHS ester.[1][3][17]Perform a buffer exchange into an amine-free buffer (e.g., PBS) prior to conjugation using desalting columns or dialysis.[4][17][18]
Low Antibody Concentration: Dilute antibody solutions can slow down the reaction kinetics, allowing hydrolysis of the NHS ester to dominate.[][17]We recommend an antibody concentration of at least 0.5 mg/mL, ideally 1-3 mg/mL.[1][17] Concentrate the antibody if necessary.[17]
Antibody Aggregation or Precipitation High DAR: The hydrophobic nature of porphyrin molecules can cause the conjugate to aggregate, especially at high DARs.[6][19]Optimize the molar ratio of this compound to antibody to achieve a lower, more soluble DAR (e.g., 2-4 is often a good starting point).[4] Screen different buffer compositions and excipients to improve solubility.[6]
Over-modification: Modification of too many lysine residues can alter the antibody's isoelectric point and lead to precipitation.[18]Reduce the molar excess of the porphyrin-NHS ester in the reaction. Consider site-specific conjugation methods if random lysine modification is problematic.
Reduced Antibody Affinity / Loss of Function Conjugation at Antigen-Binding Site: Lysine residues within the antibody's complementarity-determining regions (CDRs) may have been modified, sterically hindering antigen binding.[13][20]Reduce the DAR to decrease the probability of modifying critical residues. If problems persist, investigate site-specific conjugation strategies that target regions away from the antigen-binding site, such as reduced cysteines.[12]
Fluorescence Quenching Self-Quenching at High DAR: Porphyrin molecules in close proximity on the antibody surface can quench each other's fluorescence.[5][21]Lower the DAR to increase the distance between conjugated porphyrin molecules.
Porphyrin Aggregation: Porphyrins are known to form aggregates which can lead to a decrease in fluorescence quantum yield.[21]Ensure the porphyrin is fully solubilized before adding it to the antibody. The use of hydrophilic linkers can also help mitigate aggregation.[6]
Inner Filter Effect: At high concentrations, the porphyrin conjugate itself can absorb the emitted fluorescence.[22]Perform fluorescence measurements on diluted samples to minimize this effect.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for this compound-NHS Ester Conjugation

ParameterRecommended ValueRationale & Notes
Antibody Purity >95%Impurities with primary amines can compete in the conjugation reaction, reducing efficiency.[17]
Antibody Concentration 1 - 3 mg/mLHigher concentrations favor conjugation kinetics over NHS ester hydrolysis.[1] A minimum of 0.5 mg/mL is recommended.[17]
Conjugation Buffer 0.1 M Sodium Bicarbonate / BorateMust be free of primary amines (e.g., Tris, glycine).[1][3]
Reaction pH 8.0 - 8.5Balances reactivity of primary amines with the stability of the antibody and NHS ester.[1][3]
Porphyrin-NHS Stock 10 mM in anhydrous DMSONHS esters are susceptible to hydrolysis; use a dry organic solvent and prepare the solution fresh.[][16]
Molar Ratio (Porphyrin:Ab) 5:1 to 20:1This must be optimized empirically to achieve the desired DAR. Start with a ratio around 10:1.[1]
Reaction Time 1 - 2 hoursTypically sufficient for the reaction to proceed to completion.[1]
Reaction Temperature Room TemperatureProvides a good balance between reaction rate and protein stability.
Quenching Agent 1 M Tris or 1 M GlycineAdds an excess of primary amines to react with and deactivate any remaining NHS esters.[1]

Experimental Protocols

Protocol 1: this compound-NHS Ester Conjugation to Antibody

This protocol outlines a general procedure for conjugating an NHS-ester activated this compound to an antibody.

1. Antibody Preparation: a. If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers (e.g., BSA), it must be purified. b. Perform a buffer exchange into an amine-free "Conjugation Buffer" (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). This can be done using a spin desalting column or dialysis.[1][4] c. Adjust the final antibody concentration to 1-3 mg/mL in the Conjugation Buffer.[1] d. Determine the antibody concentration by measuring its absorbance at 280 nm.

2. Conjugation Reaction: a. Prepare a 10 mM stock solution of the this compound-NHS ester in anhydrous dimethylsulfoxide (DMSO).[] b. Calculate the volume of the porphyrin stock solution needed to achieve the desired molar excess (e.g., a 10:1 porphyrin:antibody molar ratio).[1] c. While gently vortexing, add the calculated volume of the porphyrin stock solution to the antibody solution. d. Protect the reaction mixture from light by wrapping the tube in aluminum foil. e. Incubate for 1-2 hours at room temperature with gentle mixing.[1]

3. Quenching the Reaction: a. To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM. b. Incubate for an additional 15-30 minutes at room temperature.

4. Purification of the Conjugate: a. Remove unconjugated this compound and quenching buffer components using a spin desalting column or a gel filtration column (e.g., PD G-25).[1] b. Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4). c. Apply the reaction mixture to the column and collect the eluate containing the purified conjugate according to the manufacturer's instructions.[1]

5. Characterization (Calculating DAR/DOL): a. Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for the this compound (A_max).[1] b. Calculate the molar concentration of the antibody, correcting for the porphyrin's absorbance at 280 nm.

  • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF), where CF is the correction factor (A₂₈₀ / A_max of the free porphyrin).
  • Ab Concentration (M) = Corrected A₂₈₀ / ε_Ab, where ε_Ab is the molar extinction coefficient of the antibody at 280 nm (approx. 210,000 M⁻¹cm⁻¹ for IgG). c. Calculate the molar concentration of the porphyrin.
  • Porphyrin Concentration (M) = A_max / ε_Porphyrin, where ε_Porphyrin is the molar extinction coefficient of the this compound at its A_max. d. Calculate the DAR.
  • DAR = Porphyrin Concentration (M) / Ab Concentration (M)

Visualizations

G cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_purify Phase 3: Downstream Processing Ab_Prep Antibody Preparation (Buffer Exchange, Concentration) Conjugation Conjugation Reaction (Mix Ab + Porphyrin, pH 8.3, 1-2h RT) Ab_Prep->Conjugation Porph_Prep Porphyrin-NHS Activation (Dissolve in Anhydrous DMSO) Porph_Prep->Conjugation Quench Quench Reaction (Add Tris or Glycine) Conjugation->Quench Purify Purification (Size Exclusion / Desalting Column) Quench->Purify Characterize Characterization (UV-Vis for DAR, ELISA, MS) Purify->Characterize

Caption: Workflow for this compound Conjugation to Antibodies.

G Start Problem: Low Conjugate Yield or Activity Check_DAR Measure DAR/ DOL via UV-Vis Start->Check_DAR Is yield low? Check_Purity Analyze Antibody Purity & Buffer Start->Check_Purity Always a good first step Check_Activity Perform Antigen Binding Assay (ELISA) Start->Check_Activity Is activity low? Cause_Rxn Cause: Inefficient Reaction Check_DAR->Cause_Rxn DAR is < 2 Cause_Quench Cause: Fluorescence Quenching Check_DAR->Cause_Quench DAR is high (>8) but signal is low Cause_Interfere Cause: Interfering Substances Check_Purity->Cause_Interfere Tris, Glycine, or BSA present Cause_Damage Cause: Antibody Inactivation Check_Activity->Cause_Damage Binding affinity is reduced Sol_Rxn Solution: Optimize pH (8.0-8.5) Increase Molar Ratio Use Fresh NHS Ester Cause_Rxn->Sol_Rxn Sol_Quench Solution: Lower Molar Ratio to Reduce DAR Cause_Quench->Sol_Quench Sol_Interfere Solution: Buffer Exchange Antibody into Amine-Free Buffer Cause_Interfere->Sol_Interfere Sol_Damage Solution: Reduce Molar Ratio Consider Site-Specific Method Cause_Damage->Sol_Damage

Caption: Troubleshooting Decision Tree for Conjugation Issues.

References

Technical Support Center: Enhancing Deuteroporphyrin Singlet Oxygen Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at increasing the singlet oxygen quantum yield of deuteroporphyrin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is singlet oxygen quantum yield and why is it critical for my photodynamic therapy (PDT) research?

A1: The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency with which a photosensitizer, upon light absorption, generates cytotoxic singlet oxygen (¹O₂). In photodynamic therapy, singlet oxygen is the primary agent responsible for inducing cell death in cancerous tissues. A higher singlet oxygen quantum yield generally translates to a more effective PDT agent, requiring lower doses of the photosensitizer and/or light to achieve the desired therapeutic outcome.

Q2: My this compound derivative shows low singlet oxygen generation. What are the common causes?

A2: Several factors can contribute to low singlet oxygen generation. Common issues include:

  • Aggregation: Porphyrins, including this compound, have a tendency to aggregate in aqueous solutions. This aggregation can significantly quench the excited triplet state of the photosensitizer, thereby reducing the efficiency of energy transfer to molecular oxygen to produce singlet oxygen.[1][2][3][4][5]

  • Solvent Effects: The choice of solvent can influence the lifetime of singlet oxygen and the photophysical properties of the this compound.[6][7]

  • Inappropriate Wavelength: The excitation wavelength must overlap with the absorption spectrum of the this compound derivative to ensure efficient light absorption.

  • Low Oxygen Concentration: Singlet oxygen generation is dependent on the presence of ground-state molecular oxygen. Experiments conducted in hypoxic (low oxygen) environments will show reduced singlet oxygen production.[8]

Q3: How can I modify my this compound to increase its singlet oxygen quantum yield?

A3: Strategic chemical modifications can significantly enhance the singlet oxygen quantum yield. A primary strategy is the introduction of heavy atoms, such as bromine or iodine, into the porphyrin structure. This is known as the "heavy-atom effect."[9][10][11][12] The heavy atoms enhance the rate of intersystem crossing from the excited singlet state to the triplet state, which is the precursor to singlet oxygen formation.[12][13]

Troubleshooting Guides

Issue 1: Reduced Singlet Oxygen Yield Due to Aggregation

Symptoms:

  • Broadening or splitting of the Soret band in the UV-Vis absorption spectrum.

  • Decreased fluorescence intensity.

  • Lower than expected singlet oxygen generation in aqueous buffers.

Troubleshooting Steps:

  • Modify Solvent Polarity: Assess the solubility of your this compound derivative. In some cases, adding a small percentage of a less polar, water-miscible solvent can disrupt aggregation.

  • Incorporate Bulky Substituents: Synthesize derivatives with bulky side chains on the porphyrin macrocycle to sterically hinder aggregation.

  • Introduce Charged Groups: The addition of cationic or anionic functional groups can increase water solubility and reduce aggregation through electrostatic repulsion.[1]

  • Use a Carrier Molecule: Encapsulating the this compound in a carrier system like micelles, liposomes, or polymeric nanoparticles can prevent aggregation and improve its bioavailability.[1][14]

Issue 2: Inefficient Intersystem Crossing

Symptoms:

  • High fluorescence quantum yield.

  • Low triplet state quantum yield.

  • Consequently, a low singlet oxygen quantum yield.

Troubleshooting Steps:

  • Introduce Heavy Atoms (Halogenation):

    • Synthesize this compound analogues containing bromine or iodine atoms on the periphery of the macrocycle.[9][10][12][15] The heavy atoms will enhance spin-orbit coupling, promoting the transition from the singlet excited state to the triplet state.

  • Chelate a Metal Ion:

    • Incorporate a diamagnetic metal ion, such as zinc, into the porphyrin core. While some metals can quench the triplet state, others can enhance intersystem crossing.[16] However, paramagnetic metals often lead to a dramatic decrease in singlet oxygen yield.[17]

Quantitative Data Summary

The following tables summarize the singlet oxygen quantum yields (ΦΔ) for various porphyrin derivatives under different experimental conditions.

Table 1: Singlet Oxygen Quantum Yields of this compound Derivatives

DerivativeSolventΦΔReference
This compound IX dimethyl esterDMF0.60[18]
Zn this compound IX dimethyl esterDMF0.40[18]
Pd this compound IX dimethyl esterDMF0.34[18]
Pt this compound IX dimethyl esterDMF0.24[18]
Dicationic this compound-IX derivativeNon-polar environmentGood[1]

Table 2: Effect of Halogenation on Porphyrin Singlet Oxygen Quantum Yield

PorphyrinSolventΦΔReference
5,10,15,20-tetrakis(4-carbomethoxyphenyl)porphyrin (TCM4PP)Toluene0.47[19]
Bromo-substituted TCM4PP derivative (TBCM3PP)Toluene0.76[19]
Iodo-substituted TCM4PP derivative (TCM3IPP)Toluene0.89[19]

Experimental Protocols

Protocol 1: Indirect Measurement of Singlet Oxygen Quantum Yield using 1,3-Diphenylisobenzofuran (DPBF)

This method relies on the chemical trapping of singlet oxygen by DPBF, leading to a decrease in its absorbance, which can be monitored spectrophotometrically.[18][20][21]

Materials:

  • This compound derivative (photosensitizer)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • A reference photosensitizer with a known singlet oxygen quantum yield in the same solvent (e.g., tetraphenylporphyrin - TPP)

  • Spectrophotometer

  • Light source with a monochromator or filter to select the excitation wavelength

  • Oxygen-saturated solvent (e.g., DMF, Toluene)

Procedure:

  • Prepare a solution of the this compound derivative and a separate solution of the reference photosensitizer in the oxygen-saturated solvent. The optical densities of the photosensitizer and the reference at the excitation wavelength should be matched.

  • To each solution, add DPBF to a final concentration where its absorbance at ~415 nm is significant.

  • Irradiate the sample solution with monochromatic light at a wavelength where only the photosensitizer absorbs.

  • Record the decrease in the absorbance of DPBF at regular time intervals.

  • Repeat the procedure for the reference photosensitizer under identical conditions.

  • The singlet oxygen quantum yield (ΦΔ) of the sample can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample) where:

    • ΦΔ_ref is the known singlet oxygen quantum yield of the reference.

    • k_sample and k_ref are the rate constants of DPBF decomposition for the sample and reference, respectively (obtained from the slope of the absorbance vs. time plot).

    • I_sample and I_ref are the rates of light absorption by the sample and reference, respectively.

Protocol 2: Direct Measurement of Singlet Oxygen by Near-Infrared (NIR) Luminescence

This method involves the direct detection of the weak phosphorescence emitted by singlet oxygen at approximately 1270 nm.[8][17]

Materials:

  • Pulsed laser for excitation

  • Highly sensitive NIR detector (e.g., InGaAs single-photon avalanche diode)

  • Appropriate optical filters to remove scattered excitation light and fluorescence

  • Data acquisition system for time-resolved measurements

Procedure:

  • Prepare a solution of the this compound derivative in the desired solvent.

  • Excite the sample with a short laser pulse.

  • Detect the time-resolved luminescence signal at 1270 nm.

  • The singlet oxygen quantum yield can be determined by comparing the intensity of the signal to that of a reference photosensitizer with a known quantum yield, measured under identical conditions.[8]

Visualizations

Signaling Pathway

PDT_Pathway cluster_excitation PS_G This compound (Ground State, S0) PS_S1 Excited Singlet State (S1) Light Light (Photon) Light->PS_G Absorption Light->PS_S1 Excitation PS_S1->PS_G Fluorescence PS_T1 Excited Triplet State (T1) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_G Phosphorescence O2_S Singlet Oxygen (¹O₂) PS_T1->O2_S Energy Transfer O2_T Molecular Oxygen (Triplet State, ³O₂) CellDeath Cellular Damage & Apoptosis/Necrosis O2_S->CellDeath Oxidative Stress

Caption: Photophysical processes leading to singlet oxygen generation in PDT.

Experimental Workflow

Exp_Workflow Start Start: Low ΦΔ of This compound Strategy Select Strategy Start->Strategy HeavyAtom Strategy 1: Incorporate Heavy Atom (e.g., Br, I) Strategy->HeavyAtom Enhance ISC Aggregation Strategy 2: Prevent Aggregation (e.g., Carrier, Substituents) Strategy->Aggregation Improve Solubility Metal Strategy 3: Metal Chelation (e.g., Zn) Strategy->Metal Modify Photophysics Synthesis Synthesize & Purify Derivative HeavyAtom->Synthesis Aggregation->Synthesis Metal->Synthesis Measure Measure ΦΔ (e.g., DPBF or NIR method) Synthesis->Measure Analysis Analyze Results Measure->Analysis Success Success: Higher ΦΔ Achieved Analysis->Success ΦΔ Increased Revise Revise Strategy Analysis->Revise ΦΔ Not Increased Revise->Strategy

Caption: Workflow for enhancing this compound singlet oxygen quantum yield.

References

Validation & Comparative

A Comparative Guide to Deuteroporphyrin IX and Protoporphyrin IX in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) is a promising non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to induce targeted cell death. At the heart of this process lies the photosensitizer, a molecule that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that are toxic to surrounding cells. Among the vast array of photosensitizers, porphyrins and their derivatives have been extensively studied. This guide provides a detailed comparison of two closely related porphyrins: Deuteroporphyrin IX (DpIX) and Protoporphyrin IX (PpIX), focusing on their performance in photodynamic therapy based on available experimental data.

At a Glance: Key Performance Indicators

While direct comparative studies between this compound IX and Protoporphyrin IX under identical conditions are limited, this guide synthesizes available data to provide a comparative overview of their key photodynamic therapy (PDT) parameters. Protoporphyrin IX is a well-established photosensitizer, particularly in the context of 5-aminolevulinic acid (5-ALA) induced PDT, where it is endogenously synthesized in tumor cells. This compound IX, while less extensively studied, has shown promise in preclinical investigations, particularly through its derivatives.

ParameterThis compound IXProtoporphyrin IXKey Considerations
Singlet Oxygen Quantum Yield (ΦΔ) 0.71 (for a dicationic derivative in benzene)0.53 - 0.77 (in various solvents)The efficiency of generating the primary cytotoxic agent in PDT. Values are highly dependent on the solvent and molecular aggregation state.
Cellular Uptake Data for parent DpIX is limited; derivatives show cellular uptake.Readily taken up by cancer cells, often localizing in mitochondria.Efficient uptake is crucial for the photosensitizer to reach its target within the cell.
Subcellular Localization Not extensively documented for parent DpIX.Primarily localizes in the mitochondria, leading to apoptosis.[1]The site of accumulation within the cell dictates the primary mechanism of cell death.
In Vitro Phototoxicity Derivatives show significant phototoxicity, in some cases exceeding that of the parent compound.Potent phototoxicity demonstrated in numerous cancer cell lines.The ability of the photosensitizer to kill cancer cells upon light activation.
In Vivo Efficacy Limited data available for parent DpIX.Established efficacy in various preclinical tumor models and clinical applications.The overall therapeutic outcome in a living organism.
Photostability Data not readily available.Subject to photobleaching, which can limit the duration of the therapeutic effect.[2]The ability of the photosensitizer to withstand light exposure without degradation.

Delving Deeper: Experimental Evidence and Protocols

Singlet Oxygen Quantum Yield: The Engine of Phototoxicity

The primary mechanism of action for most photosensitizers in PDT is the production of singlet oxygen (¹O₂), a highly reactive form of oxygen that induces cellular damage. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

Protoporphyrin IX (PpIX): The singlet oxygen quantum yield of PpIX has been reported to be in the range of 0.53 to 0.77 in various organic solvents.[3] This high quantum yield contributes to its effectiveness as a photosensitizer.

This compound IX (DpIX): While data for the parent DpIX is scarce, a study on a dicationic derivative of this compound-IX reported a singlet oxygen quantum yield of 0.71 in benzene. This suggests that DpIX and its derivatives are capable of efficiently generating singlet oxygen.

A common method for determining the singlet oxygen quantum yield involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorbance.

  • Preparation of Solutions: Prepare solutions of the photosensitizer and DPBF in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Spectrophotometric Measurement: Mix the photosensitizer and DPBF solutions in a cuvette and record the initial absorbance of DPBF at its maximum absorption wavelength.

  • Irradiation: Irradiate the solution with a light source of a wavelength that is absorbed by the photosensitizer but not by DPBF.

  • Monitoring Absorbance: At regular intervals, stop the irradiation and record the absorbance of DPBF.

  • Calculation: The rate of decrease in DPBF absorbance is proportional to the rate of singlet oxygen generation. By comparing this rate to that of a reference photosensitizer with a known singlet oxygen quantum yield, the ΦΔ of the test compound can be calculated.[4]

Cellular Uptake and Subcellular Localization: Finding the Target

For a photosensitizer to be effective, it must be taken up by the target cells and accumulate in a subcellular location where its phototoxic effects can be maximized.

Protoporphyrin IX (PpIX): PpIX is known to be readily taken up by cancer cells. Crucially, when generated endogenously from 5-ALA, it predominantly localizes in the mitochondria.[1] This mitochondrial localization is a key factor in its mechanism of action, as damage to mitochondria can efficiently trigger apoptosis (programmed cell death).

This compound IX (DpIX): Detailed studies on the cellular uptake and subcellular localization of the parent this compound IX are limited. However, studies on its derivatives provide some insights. For instance, a galactose-conjugated DpIX derivative was designed to target cancer cells that overexpress galactose receptors, implying that derivatization can be a strategy to enhance targeted uptake. The increased photoinduced cytotoxicity of this derivative compared to the parent DpIX suggests that cellular uptake and/or localization may be improved.

Cellular uptake of photosensitizers can be quantified using fluorescence-based methods.

  • Cell Culture: Plate cancer cells in a multi-well plate and allow them to adhere overnight.

  • Incubation: Incubate the cells with the photosensitizer at various concentrations and for different time periods.

  • Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Lysis and Fluorescence Measurement: Lyse the cells and measure the fluorescence intensity of the cell lysate using a spectrofluorometer. The fluorescence intensity is proportional to the amount of photosensitizer taken up by the cells.[5]

  • Protein Quantification: Determine the total protein content in each sample to normalize the fluorescence readings.

In Vitro and In Vivo Photodynamic Efficacy: The Ultimate Test

The ultimate measure of a photosensitizer's potential is its ability to kill cancer cells upon light activation, both in cell culture (in vitro) and in animal models (in vivo).

Protoporphyrin IX (PpIX): The photodynamic efficacy of PpIX is well-documented. In vitro studies have consistently shown that PpIX-mediated PDT leads to a significant reduction in the viability of various cancer cell lines.[6] In vivo, 5-ALA-induced PpIX PDT has been successfully used to treat various tumors in animal models and is an approved clinical treatment for certain cancers.[7]

The MTT assay is a colorimetric assay used to assess cell viability after PDT.

  • Cell Seeding and Incubation: Seed cancer cells in a 96-well plate and incubate them with the photosensitizer.

  • Irradiation: Expose the cells to light of an appropriate wavelength and dose.

  • MTT Addition: After a post-irradiation incubation period, add MTT solution to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization and Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The absorbance is directly proportional to the number of viable cells.[4]

Animal models are crucial for evaluating the in vivo efficacy of PDT.

  • Tumor Induction: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Photosensitizer Administration: Once the tumors reach a certain size, administer the photosensitizer to the mice (e.g., via intravenous injection).

  • Irradiation: After a specific drug-light interval, irradiate the tumor area with a laser of the appropriate wavelength and power.

  • Tumor Growth Monitoring: Monitor the tumor volume over time to assess the treatment efficacy.[8][9]

Signaling Pathways in PDT-Induced Cell Death

The generation of ROS by activated photosensitizers triggers a cascade of signaling events that ultimately lead to cell death, primarily through apoptosis or necrosis. The specific pathway is often dependent on the subcellular localization of the photosensitizer.

PDT_Cell_Death_Pathways cluster_stimulus PDT Stimulus cluster_ros Primary Effect cluster_damage Cellular Damage cluster_pathways Signaling Cascades cluster_outcome Cellular Outcome Photosensitizer + Light Photosensitizer + Light ROS Generation\n(Singlet Oxygen) ROS Generation (Singlet Oxygen) Photosensitizer + Light->ROS Generation\n(Singlet Oxygen) Mitochondrial Damage Mitochondrial Damage ROS Generation\n(Singlet Oxygen)->Mitochondrial Damage ER Stress ER Stress ROS Generation\n(Singlet Oxygen)->ER Stress Lysosomal Damage Lysosomal Damage ROS Generation\n(Singlet Oxygen)->Lysosomal Damage Plasma Membrane Damage Plasma Membrane Damage ROS Generation\n(Singlet Oxygen)->Plasma Membrane Damage Bcl-2 Family Regulation Bcl-2 Family Regulation Mitochondrial Damage->Bcl-2 Family Regulation Calcium Homeostasis Disruption Calcium Homeostasis Disruption ER Stress->Calcium Homeostasis Disruption Autophagy Autophagy Lysosomal Damage->Autophagy Necrosis Necrosis Plasma Membrane Damage->Necrosis Caspase Activation Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Bcl-2 Family Regulation->Caspase Activation MAPK Pathway Activation MAPK Pathway Activation Calcium Homeostasis Disruption->MAPK Pathway Activation MAPK Pathway Activation->Apoptosis MAPK Pathway Activation->Necrosis

Caption: General signaling pathways in PDT-induced cell death.

As Protoporphyrin IX often localizes in the mitochondria, it primarily induces apoptosis through the intrinsic pathway. Damage to the mitochondrial membrane leads to the release of cytochrome c, which in turn activates caspases, the key executioners of apoptosis. The signaling pathways initiated by this compound IX are less characterized but are expected to be dependent on its subcellular localization, which can be influenced by its chemical structure and any modifications.

Experimental Workflow for Comparative Evaluation

A standardized workflow is essential for the objective comparison of photosensitizers.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Photophysical\nCharacterization Photophysical Characterization Singlet Oxygen\nQuantum Yield Singlet Oxygen Quantum Yield Photophysical\nCharacterization->Singlet Oxygen\nQuantum Yield Cellular Uptake\n& Localization Cellular Uptake & Localization Singlet Oxygen\nQuantum Yield->Cellular Uptake\n& Localization In Vitro\nPhototoxicity In Vitro Phototoxicity Cellular Uptake\n& Localization->In Vitro\nPhototoxicity Pharmacokinetics\n& Biodistribution Pharmacokinetics & Biodistribution In Vitro\nPhototoxicity->Pharmacokinetics\n& Biodistribution In Vivo\nEfficacy (Tumor Model) In Vivo Efficacy (Tumor Model) Pharmacokinetics\n& Biodistribution->In Vivo\nEfficacy (Tumor Model) Histological\nAnalysis Histological Analysis In Vivo\nEfficacy (Tumor Model)->Histological\nAnalysis

Caption: Standard workflow for comparing photosensitizer efficacy.

Conclusion and Future Directions

Protoporphyrin IX stands as a benchmark photosensitizer in photodynamic therapy, with its efficacy, particularly through 5-ALA administration, being well-established. Its favorable photophysical properties and mitochondrial localization make it a potent inducer of apoptosis in cancer cells.

This compound IX, while structurally similar, remains a less explored but promising alternative. The available data, primarily from studies on its derivatives, suggest that it possesses significant photodynamic activity. The increased efficacy observed with modified DpIX highlights the potential for chemical modifications to enhance its therapeutic properties, such as targeted delivery and increased cytotoxicity.

Future research should focus on direct, head-to-head comparative studies of this compound IX and Protoporphyrin IX under standardized conditions. Such studies are crucial to quantitatively assess their relative merits and to determine if this compound IX or its derivatives could offer advantages over the more established Protoporphyrin IX in specific therapeutic contexts. A deeper understanding of the cellular uptake, subcellular localization, and in vivo behavior of this compound IX is essential for its potential translation into clinical applications.

References

A Comparative Analysis of Deuteroporphyrin and Hematoporphyrin for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the photophysical properties, biological efficacy, and mechanisms of action of two key porphyrin photosensitizers.

Deuteroporphyrin and hematoporphyrin, two foundational porphyrin molecules, have garnered significant attention in the field of photodynamic therapy (PDT). Their ability to generate cytotoxic reactive oxygen species (ROS) upon light activation makes them valuable candidates for anticancer treatments. This guide provides a comprehensive comparative analysis of their chemical and physical properties, biological performance based on experimental data, and the intricate signaling pathways they modulate.

At a Glance: Key Physicochemical and Photophysical Properties

A fundamental understanding of the physicochemical and photophysical characteristics of this compound and hematoporphyrin is crucial for evaluating their potential as photosensitizers. The following table summarizes their key properties.

PropertyThis compoundHematoporphyrin
Molecular Formula C₃₀H₃₀N₄O₄C₃₄H₃₈N₄O₆[1]
Molar Mass 510.58 g/mol 598.70 g/mol [1]
Structure Porphyrin core with two propionic acid side chains.Derivative of protoporphyrin IX with two hydrated vinyl groups (hydroxyl groups).[1]
Singlet Oxygen Quantum Yield (ΦΔ) Data not available in direct comparison.~0.61 (in DMF for Hematoporphyrin Derivative)
Solubility Generally soluble in organic solvents and aqueous solutions at physiological pH.Soluble in organic solvents and aqueous solutions.

Performance in Photodynamic Therapy: A Head-to-Head Comparison

The efficacy of a photosensitizer in PDT is determined by its ability to be taken up by target cells, generate cytotoxic species upon illumination, and ultimately induce cell death.

Cellular Uptake and Localization

The efficiency of cellular uptake and the subsequent subcellular localization are critical determinants of PDT outcome. While comprehensive comparative kinetic studies are limited, research indicates that hematoporphyrin derivatives are taken up by cells through a passive process.[2] Their localization has been observed in the mitochondria and nuclear membrane of bladder cancer cells.

One direct comparative study on isolated crayfish mechanoreceptor neurons demonstrated a significant difference in the effective concentrations of this compound and hematoporphyrin derivatives. This compound IX derivatives were shown to cause irreversible cessation of neuron firing at picomolar concentrations, whereas hematoporphyrin derivatives (Photoheme and Photofrin II) required nanomolar concentrations to achieve the same effect.[3] This suggests that this compound derivatives may exhibit higher photodynamic efficiency at significantly lower doses.

Cytotoxicity and Therapeutic Efficacy

Both this compound and hematoporphyrin have demonstrated significant phototoxicity against various cancer cell lines. Hematoporphyrin and its derivatives, such as Photofrin®, are well-established first-generation photosensitizers used in clinical PDT.[4] Their cytotoxic effect is primarily mediated by the generation of singlet oxygen.

The aforementioned study on neurons highlights the potent photodynamic effect of this compound derivatives, indicating their potential for high therapeutic efficacy.[3] The study also noted that the photodynamic efficiency of the tested photosensitizers was strongly influenced by their amphiphilicity and extinction coefficients.[3]

Unraveling the Mechanism of Action: Signaling Pathways in PDT-Induced Cell Death

The generation of ROS by photoactivated this compound and hematoporphyrin triggers a cascade of intracellular signaling events that culminate in cell death, primarily through apoptosis and necrosis.

Hematoporphyrin-Induced Signaling

PDT mediated by hematoporphyrin derivatives is known to induce apoptosis through multiple signaling pathways. A key pathway involves the downregulation of the PI3K/AKT/mTOR signaling cascade.[5] This inhibition suppresses cell viability and migration while promoting apoptosis.

Furthermore, hematoporphyrin-mediated PDT influences the expression of key apoptotic regulators. Studies have shown an upregulation of the pro-apoptotic protein Bax and Caspase-9, coupled with a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis.

The following diagram illustrates the signaling pathway initiated by hematoporphyrin-mediated PDT:

Hematoporphyrin_PDT_Signaling cluster_0 Hematoporphyrin-PDT cluster_1 Cellular Response HpD Hematoporphyrin Derivative (Photoactivated) ROS Reactive Oxygen Species (ROS) Generation HpD->ROS PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ROS->PI3K_AKT_mTOR Inhibits Bax_Bcl2 Bax/Bcl-2 Ratio ROS->Bax_Bcl2 Increases Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Suppression of inhibition Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase9->Apoptosis

Hematoporphyrin-PDT induced apoptotic signaling pathway.
This compound-Induced Signaling

Currently, there is a limited body of research specifically detailing the signaling pathways activated by this compound-mediated PDT. However, given its structural similarity to other porphyrins and its potent photodynamic effect, it is highly probable that it induces apoptosis through similar ROS-dependent mechanisms involving mitochondrial pathways and the regulation of key apoptotic proteins. Further research is warranted to elucidate the specific molecular targets and signaling cascades modulated by this compound.

Experimental Protocols

To facilitate further comparative research, this section outlines standardized experimental protocols for key performance indicators.

Experimental Workflow for In Vitro PDT Efficacy Assessment

The following diagram outlines a typical workflow for comparing the in vitro photodynamic efficacy of this compound and hematoporphyrin.

PDT_Workflow cluster_analysis Analysis Methods Cell_Culture 1. Cell Seeding (e.g., Cancer Cell Line) Incubation 2. Incubation with This compound or Hematoporphyrin Cell_Culture->Incubation Irradiation 3. Light Irradiation (Specific Wavelength) Incubation->Irradiation Analysis 4. Post-Irradiation Analysis Irradiation->Analysis Viability Cell Viability Assay (e.g., MTT, CCK-8) Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) ROS_Detection ROS Detection (e.g., DCFH-DA)

General workflow for in vitro PDT experiments.
Detailed Methodologies

1. Determination of Singlet Oxygen Quantum Yield (ΦΔ)

  • Principle: The singlet oxygen quantum yield is determined by comparing the photosensitizer of interest to a reference standard with a known ΦΔ. This can be done by directly measuring the near-infrared phosphorescence of singlet oxygen or indirectly by using a chemical trap that reacts with singlet oxygen.

  • Protocol (Indirect Method using a Chemical Trap):

    • Prepare solutions of the test photosensitizer (this compound or hematoporphyrin) and a reference photosensitizer (e.g., methylene blue) of known concentration in a suitable solvent (e.g., dimethylformamide).

    • Add a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), to each solution.

    • Irradiate the solutions with a monochromatic light source at a wavelength absorbed by both photosensitizers.

    • Monitor the decrease in absorbance of DPBF at its maximum absorption wavelength over time using a UV-Vis spectrophotometer.

    • The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.

    • Calculate the ΦΔ of the test photosensitizer using the following equation: ΦΔ (test) = ΦΔ (ref) × (k (test) / k (ref)) × (I (ref) / I (test)) where k is the rate constant of DPBF bleaching and I is the rate of light absorption by the photosensitizer.

2. Cellular Uptake Assay

  • Principle: The intracellular accumulation of the photosensitizer is quantified by measuring its intrinsic fluorescence within the cells.

  • Protocol:

    • Seed a specific number of cancer cells (e.g., HeLa, A549) in a multi-well plate and allow them to adhere overnight.

    • Incubate the cells with various concentrations of this compound or hematoporphyrin for different time points (e.g., 1, 4, 8, 24 hours).

    • After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.

    • Lyse the cells using a suitable lysis buffer.

    • Measure the fluorescence intensity of the cell lysates using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the respective porphyrin.

    • Create a standard curve using known concentrations of the photosensitizer to determine the intracellular concentration.

    • The uptake kinetics can be determined by plotting the intracellular concentration against time.

Conclusion

Both this compound and hematoporphyrin are effective photosensitizers with significant potential in photodynamic therapy. Hematoporphyrin, particularly in its derivative forms, is a well-studied, first-generation photosensitizer with established clinical applications. The available comparative data, although limited, suggests that this compound derivatives may exhibit superior photodynamic efficiency at lower concentrations.

Further direct comparative studies are essential to fully elucidate the relative advantages of each molecule in terms of photophysical properties, cellular uptake kinetics, and the specific signaling pathways they modulate. Such research will be invaluable for the rational design and development of next-generation photosensitizers for more effective and targeted cancer therapy.

References

Porphyrins as Early Warning Biomarkers for Arsenic Poisoning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of porphyrin analysis in the assessment of arsenic toxicity, with a focus on urinary biomarkers. This guide provides a comparative analysis of porphyrins with traditional arsenic exposure markers, supported by experimental data and detailed laboratory protocols.

Introduction

Arsenic, a ubiquitous and toxic metalloid, poses a significant threat to public health globally through contaminated water and food sources. Chronic exposure to arsenic is associated with a range of adverse health effects, including skin lesions, cardiovascular diseases, neurological disorders, and various forms of cancer.[1] The timely and accurate assessment of arsenic exposure is crucial for mitigating these health risks. While traditional biomarkers such as total urinary arsenic provide a measure of recent exposure, there is a growing interest in effect biomarkers that can indicate early biological responses to arsenic toxicity.[2][3]

This guide focuses on the validation of urinary porphyrins as sensitive biomarkers for arsenic poisoning. Arsenic is known to interfere with the heme biosynthesis pathway, leading to altered porphyrin profiles in urine.[4][5][6] This alteration can serve as an early indicator of arsenic-induced metabolic disruption, potentially appearing before the onset of clinical symptoms.[1][7] Although the initial topic of interest was deuteroporphyrin, a thorough review of the scientific literature reveals a lack of evidence supporting its specific use as a biomarker for arsenic poisoning. Therefore, this guide will focus on the well-documented and validated porphyrin biomarkers, primarily coproporphyrin III (Copro III) and uroporphyrin III (Uro III), and compare their performance with other established markers.

Comparison of Arsenic Poisoning Biomarkers

The selection of an appropriate biomarker for arsenic exposure depends on the specific research or clinical question, the desired window of exposure, and the available analytical capabilities. This section compares urinary porphyrins with traditional and other emerging biomarkers for arsenic poisoning.

Data Presentation: Quantitative Comparison of Biomarkers

BiomarkerMatrixWindow of ExposureAdvantagesLimitationsKey Findings from Studies
Urinary Porphyrins (Coproporphyrin III, Uroporphyrin) UrineEarly to chronic- Reflects a biological effect of arsenic.[6] - May serve as an early warning indicator.[1][7] - Non-invasive sample collection.- Can be influenced by other factors (e.g., alcohol, certain drugs, other heavy metals). - Requires sensitive analytical methods (HPLC with fluorescence detection).[8][9]- Significant increases in urinary Copro III and Uro III are observed in arsenic-exposed individuals.[10] - A positive correlation exists between urinary arsenic levels and porphyrin concentrations.[2] - Altered porphyrin profiles can be detected even at low doses of arsenic exposure over time.[7]
Total Urinary Arsenic UrineRecent (1-3 days)- Well-established and widely used. - Good indicator of recent exposure.[11]- Does not distinguish between toxic inorganic and less toxic organic forms of arsenic. - Can be confounded by dietary sources (e.g., seafood).- All detectable arsenic species show a strong linear correlation with administered dosage.[7] - Urinary arsenic is a useful biomarker for internal dose.[7]
Speciated Urinary Arsenic (AsIII, AsV, MMA, DMA) UrineRecent (1-3 days)- Differentiates between more and less toxic forms of arsenic. - Provides a more accurate assessment of exposure to inorganic arsenic.[12]- More complex and costly analytical method (HPLC-ICP-MS).[13][14] - Requires careful sample handling to prevent species transformation.- As(III) is the species best correlated with urinary porphyrin excretion.[6]
Arsenic in Hair and Nails Hair, NailsLong-term (weeks to months)- Provides a longer window of exposure.- Susceptible to external contamination. - Difficult to correlate with the ingested dose.- Limited utility for quantitative risk assessment due to variability in incorporation rates.
Oxidative Stress Markers (e.g., Malondialdehyde - MDA) Urine, BloodAcute to chronic- Reflects a key mechanism of arsenic toxicity.- Non-specific, as oxidative stress is induced by many factors.- Elevated MDA levels are observed with increased urinary arsenic, indicating oxidative cellular damage.[15]

Experimental Protocols

Accurate and reproducible measurement of biomarkers is fundamental to their validation and clinical utility. This section provides detailed methodologies for the analysis of urinary porphyrins and speciated urinary arsenic.

Protocol 1: Analysis of Urinary Porphyrins by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is adapted from established protocols for the quantitative determination of urinary porphyrins.[8][9][16][17]

1. Principle: Urinary porphyrins are separated by reverse-phase HPLC and detected by their native fluorescence. The method allows for the quantification of individual porphyrins, including uroporphyrin, and coproporphyrin I and III isomers.

2. Sample Collection and Preparation:

  • Collect a 24-hour or first-morning void urine sample in a sterile, light-protected container.

  • Store the sample at 2-8°C in the dark for up to one week or at -20°C for longer-term storage.[17]

  • For analysis, bring the urine sample to room temperature.

  • Centrifuge the urine sample for 10 minutes at 9000 x g to remove any particulate matter.[9]

  • Pipette 500 µL of the supernatant into an amber reaction vial.[9]

  • Add 50 µL of a stabilization reagent and 50 µL of a priming solution, mix, and incubate for 10 minutes at room temperature.[9]

  • Add 50 µL of the internal standard and mix.[9]

  • Inject the supernatant into the HPLC system.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% v/v formic acid in 5 mM ammonium acetate.[18]

  • Mobile Phase B: 0.1% v/v formic acid in acetonitrile.[18]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is linearly increased to separate the different porphyrins.

  • Flow Rate: 0.75 - 1.0 mL/min.[17]

  • Column Temperature: 30°C.[17]

  • Injection Volume: 25 - 100 µL.[9][17]

  • Fluorescence Detection: Excitation at ~400-405 nm and emission at ~620 nm.

4. Quantification:

  • A six-point calibration curve is prepared using a commercial porphyrin standards kit.[16]

  • The concentration of each porphyrin is determined by comparing its peak area to the calibration curve.

  • Results are typically expressed as nmol/g creatinine to correct for urine dilution.

Protocol 2: Speciated Analysis of Urinary Arsenic by HPLC-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

This protocol is based on established methods for the separation and quantification of arsenic species in urine.[12][13][14][19]

1. Principle: Different arsenic species (arsenite (AsIII), arsenate (AsV), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA)) are separated by anion-exchange HPLC and detected with high sensitivity and specificity using ICP-MS.

2. Sample Collection and Preparation:

  • Collect urine samples in sterile, acid-washed containers.

  • Freeze samples at -20°C or below until analysis to ensure the stability of arsenic species.

  • Thaw urine samples at room temperature.

  • Dilute the urine sample (e.g., 1:10) with deionized water or a suitable mobile phase.[13]

  • Filter the diluted sample through a 0.2 µm filter before injection.[12]

3. HPLC Conditions:

  • Column: Anion-exchange column (e.g., Hamilton PRP-X100).[19]

  • Mobile Phase: A gradient elution using ammonium carbonate and methanol at a controlled pH (e.g., pH 9.0) is commonly used.[19]

  • Flow Rate: 1.0 mL/min.[20]

  • Injection Volume: 5 - 50 µL.[14]

4. ICP-MS Conditions:

  • Forward Power: ~1550 W.[20]

  • Gas Flows (Carrier, Makeup): Optimized for signal intensity.

  • Monitored m/z: 75 (for arsenic).

5. Quantification:

  • Calibration curves are prepared using certified standards for each arsenic species.

  • The concentration of each species is determined from its respective calibration curve.

Mandatory Visualization

Diagram 1: Arsenic's Interference in the Heme Biosynthesis Pathway

Heme_Biosynthesis_Pathway Glycine Glycine + Succinyl CoA ALAS ALA Synthase Glycine->ALAS ALA δ-Aminolevulinic acid (ALA) ALAD ALA Dehydratase ALA->ALAD PBG Porphobilinogen (PBG) PBGD PBG Deaminase PBG->PBGD HMB Hydroxymethylbilane UROS Uroporphyrinogen III Synthase HMB->UROS Uroporphyrinogen_III Uroporphyrinogen III UROD Uroporphyrinogen Decarboxylase Uroporphyrinogen_III->UROD Coproporphyrinogen_III Coproporphyrinogen III CPOX Coproporphyrinogen Oxidase Coproporphyrinogen_III->CPOX Protoporphyrinogen_IX Protoporphyrinogen IX PPOX Protoporphyrinogen Oxidase Protoporphyrinogen_IX->PPOX Protoporphyrin_IX Protoporphyrin IX FECH Ferrochelatase Protoporphyrin_IX->FECH Heme Heme ALAS->ALA ALAD->PBG PBGD->HMB UROS->Uroporphyrinogen_III UROD->Coproporphyrinogen_III CPOX->Protoporphyrinogen_IX PPOX->Protoporphyrin_IX FECH->Heme Arsenic Arsenic (As) Arsenic->UROD Inhibition Arsenic->CPOX Inhibition

Caption: Arsenic inhibits key enzymes in the heme biosynthesis pathway.

Diagram 2: Experimental Workflow for Biomarker Analysis

Experimental_Workflow Sample_Collection Urine Sample Collection (Light-protected, sterile container) Sample_Storage Sample Storage (-20°C or 2-8°C) Sample_Collection->Sample_Storage Sample_Preparation_Porphyrin Porphyrin Analysis: Sample Preparation (Centrifugation, Stabilization) Sample_Storage->Sample_Preparation_Porphyrin Sample_Preparation_Arsenic Arsenic Speciation: Sample Preparation (Dilution, Filtration) Sample_Storage->Sample_Preparation_Arsenic HPLC_Fluorescence HPLC with Fluorescence Detection Sample_Preparation_Porphyrin->HPLC_Fluorescence Data_Analysis_Porphyrin Data Analysis (Quantification of Porphyrins) HPLC_Fluorescence->Data_Analysis_Porphyrin Comparison Comparative Analysis Data_Analysis_Porphyrin->Comparison HPLC_ICPMS HPLC-ICP-MS Sample_Preparation_Arsenic->HPLC_ICPMS Data_Analysis_Arsenic Data Analysis (Quantification of As species) HPLC_ICPMS->Data_Analysis_Arsenic Data_Analysis_Arsenic->Comparison

Caption: Workflow for urinary biomarker analysis in arsenic exposure assessment.

Conclusion

The evidence strongly supports the use of urinary porphyrins, particularly coproporphyrin III and uroporphyrin, as valuable biomarkers for assessing the biological effects of arsenic exposure. Their elevation in urine reflects a direct interference of arsenic with the fundamental heme biosynthesis pathway, offering a sensitive and early indication of toxicity. While total and speciated urinary arsenic remain the gold standard for quantifying recent exposure, the analysis of urinary porphyrins provides complementary information on the metabolic consequences of that exposure. The integration of both exposure and effect biomarkers will enable a more comprehensive risk assessment and a deeper understanding of the mechanisms underlying arsenic-induced diseases. Further research should focus on establishing standardized reference ranges for urinary porphyrins in different populations and on evaluating their predictive value for long-term health outcomes in arsenic-exposed individuals.

References

A Comparative Guide to the Photosensitizing Efficacy of Deuteroporphyrin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuteroporphyrin derivatives are a significant class of photosensitizers explored in photodynamic therapy (PDT) due to their strong absorption in the visible region and efficient generation of cytotoxic reactive oxygen species (ROS). This guide provides a comparative analysis of the photosensitizing efficacy of various this compound derivatives, supported by experimental data from recent studies. The objective is to offer a clear, data-driven overview to aid in the selection and development of next-generation photosensitizers.

Quantitative Comparison of Photosensitizing Efficacy

The efficacy of a photosensitizer is determined by several key parameters, including its ability to generate singlet oxygen, its uptake by target cells, and its phototoxicity upon light activation. The following tables summarize the performance of different this compound derivatives based on these metrics.

Derivative NameSinglet Oxygen Quantum Yield (ΦΔ)Solvent/MediumReference CompoundReference ΦΔ
Dicationic this compound-IX DerivativeGood (specific value not provided)Aqueous with Tween 80Not specifiedNot specified
Hematoporphyrin Derivative (HpD) (free-base)0.44 - 0.85Various SolventsNot specifiedNot specified
Hematoporphyrin IX (Hp9) (free-base)0.44 - 0.85Various SolventsNot specifiedNot specified
Boronated Protoporphyrin (BOPP) (free-base)0.44 - 0.85Various SolventsNot specifiedNot specified
Zinc-Chelated Porphyrins (general)Lower than free-baseNot specifiedFree-base porphyrinsNot specified
Hematoporphyrin Monomethyl Ether (HMME)High (specific value not provided)Not specifiedNot specifiedNot specified

Table 1: Comparison of Singlet Oxygen Quantum Yields. Singlet oxygen quantum yield is a measure of the efficiency of generating singlet oxygen, the primary cytotoxic agent in Type II PDT.

Derivative NameCell LineIncubation Time (h)Concentration (µM)Cellular Uptake (nmol/10⁶ cells)
Disubstituted Zn-free & Zn-chelating porphyrinsColo2052450.6
Tetra-substituted Zn-porphyrinsColo2052452.8
TAPPLM33 or 240.15 - 5Concentration-dependent

Table 2: Comparison of Cellular Uptake. Efficient cellular uptake is crucial for the photosensitizer to localize within the target tissue and exert its cytotoxic effect.

Derivative NameCell LineLight Dose (J/cm²)IC₅₀ (µM) or % Metabolic Activity
Disubstituted Zn-free porphyrinsColo205Not specifiedHigher % metabolic activity
Disubstituted Zn-porphyrinsColo205Not specified26% metabolic activity
Tetra-substituted Zn-free porphyrinsColo205Not specified14% metabolic activity
Tetra-substituted Zn-porphyrinsColo205Not specified4% metabolic activity

Table 3: Comparison of Phototoxicity. Phototoxicity indicates the ability of the photosensitizer to kill cancer cells upon light irradiation. Lower IC₅₀ values or lower metabolic activity indicate higher phototoxicity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

1. Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is typically determined by measuring the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.[1]

  • Instrumentation : A sensitive photodetector, such as a liquid nitrogen-cooled germanium detector, is used to detect the weak near-infrared phosphorescence.

  • Procedure :

    • A solution of the this compound derivative and a reference photosensitizer with a known ΦΔ (e.g., zinc phthalocyanine, ZnPc) are prepared in the same solvent.[1]

    • The solutions are optically matched at the excitation wavelength.

    • The solutions are excited with a light source (e.g., a laser or a filtered lamp).

    • The time-resolved phosphorescence decay of singlet oxygen is recorded.

    • The ΦΔ of the sample is calculated by comparing the intensity of its singlet oxygen phosphorescence signal to that of the reference under identical conditions.

2. Cellular Uptake Assay

The intracellular accumulation of photosensitizers can be quantified using fluorescence spectroscopy.[2][3]

  • Cell Culture : Cancer cells (e.g., Colo205 or LM3) are seeded in multi-well plates and allowed to adhere overnight.[2][3]

  • Incubation : The cells are incubated with a known concentration of the this compound derivative for a specific period (e.g., 24 hours) in the dark.[2]

  • Washing : After incubation, the medium is removed, and the cells are washed multiple times with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.[2][3]

  • Cell Lysis and Extraction : The cells are lysed using a lysis buffer (e.g., 5% Triton-X or DMSO) to release the intracellular photosensitizer.[2][3]

  • Fluorescence Measurement : The fluorescence emission of the cell lysate is measured using a fluorimeter at the appropriate excitation and emission wavelengths for the specific this compound derivative.[3]

  • Quantification : The amount of intracellular photosensitizer is determined by comparing the fluorescence intensity to a standard curve prepared from known concentrations of the photosensitizer.[2][3] The uptake is often normalized to the number of cells.[2]

3. Phototoxicity Assay (MTT Assay)

The phototoxicity of the photosensitizers is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[3]

  • Cell Seeding and Incubation : Cells are seeded in 96-well plates and incubated with various concentrations of the this compound derivative for a set period.

  • Irradiation : The cells are then exposed to light of a specific wavelength and dose. A control group of cells is kept in the dark.

  • MTT Addition : Following irradiation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/ml), and the plates are incubated for 1-4 hours at 37°C.[3]

  • Formazan Solubilization : The resulting formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[3]

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 560 nm) using a microplate reader.[3]

  • Data Analysis : Cell viability is calculated as the ratio of the absorbance of the treated cells to that of the untreated control cells. The IC₅₀ value (the concentration of the photosensitizer that causes 50% cell death) is determined from the dose-response curve.

Visualizing Key Processes in Photodynamic Therapy

Diagrams created using Graphviz illustrate the fundamental mechanisms and workflows in PDT research.

PDT_Mechanism cluster_activation Photosensitizer Activation cluster_ros ROS Generation PS_ground PS (S₀) PS_singlet PS (S₁) PS_ground->PS_singlet Light Absorption (hν) PS_singlet->PS_ground Fluorescence PS_triplet PS (T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) O2_ground ³O₂ (Ground State) O2_singlet ¹O₂ (Singlet Oxygen) PS_triplet->O2_singlet Energy Transfer (Type II) Cell_damage Cellular Damage O2_singlet->Cell_damage Oxidation Experimental_Workflow cluster_synthesis Photosensitizer Preparation cluster_invitro In Vitro Evaluation Synthesis Synthesis & Purification of this compound Derivative Characterization Photophysical Characterization (ΦΔ Measurement) Synthesis->Characterization Uptake Cellular Uptake Assay Characterization->Uptake Test Compound Phototoxicity Phototoxicity Assay (MTT) Characterization->Phototoxicity Test Compound Cell_Culture Cancer Cell Culture Cell_Culture->Uptake Cell_Culture->Phototoxicity

References

A Spectroscopic Comparison of Deuteroporphyrin and Its Metal Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of deuteroporphyrin and its metal complexes. Accompanied by experimental data and detailed protocols, this document serves as a comprehensive resource for understanding the nuanced interactions between the porphyrin macrocycle and various metal ions.

This compound, a naturally occurring porphyrin lacking vinyl groups at positions 2 and 4, serves as a fundamental building block for a wide array of photosensitizers and catalysts. The insertion of metal ions into its central cavity dramatically alters its electronic structure, leading to distinct spectroscopic signatures. This guide delves into a comparative analysis of this compound and its complexes with common transition metals such as zinc (Zn), copper (Cu), nickel (Ni), and iron (Fe), focusing on UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Spectroscopic Data Summary

The incorporation of a metal ion into the this compound macrocycle significantly influences its spectroscopic properties. The following tables summarize key quantitative data obtained from various spectroscopic techniques.

Table 1: UV-Visible Absorption Spectroscopy Data

The UV-Visible spectra of porphyrins are characterized by an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region. Upon metallation, the number of Q bands typically reduces from four to two due to an increase in molecular symmetry from D₂h to D₄h.[1][2]

CompoundSoret Band (λ_max, nm)Q Bands (λ_max, nm)Solvent
This compound IX Dimethyl Ester (Free Base)~400~500, ~535, ~570, ~625Dichloromethane
Zn(II)-Deuteroporphyrin IX~408~538, ~575Dichloromethane
Cu(II)-Deuteroporphyrin IX~405~530, ~568Dichloromethane
Ni(II)-Deuteroporphyrin IX~395~518, ~552Dichloromethane
Fe(III)-Deuteroporphyrin IX Chloride~402~508, ~635Chloroform

Note: The exact peak positions can vary slightly depending on the solvent and specific experimental conditions.

Table 2: Fluorescence Spectroscopy Data

Fluorescence is a sensitive probe of the excited state properties of porphyrins. Diamagnetic metal complexes, such as those of zinc, are typically fluorescent, while paramagnetic complexes, like those of copper and iron, are generally non-fluorescent due to efficient quenching of the excited state.[3][4]

CompoundEmission Maxima (nm)Quantum Yield (Φ_F)Solvent
This compound IX Dimethyl Ester (Free Base)~625, ~690~0.08Benzene
Zn(II)-Deuteroporphyrin IX~580, ~630~0.03Toluene
Cu(II)-Deuteroporphyrin IXNon-fluorescent--
Ni(II)-Deuteroporphyrin IXNon-fluorescent--
Fe(III)-Deuteroporphyrin IX ChlorideNon-fluorescent--

Note: Quantum yields are relative to a standard and can be influenced by the solvent and temperature.

Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

¹H NMR spectroscopy provides detailed structural information. The porphyrin ring current causes characteristic upfield shifts for the inner N-H protons and downfield shifts for the peripheral meso and β-protons.[5][6]

ProtonThis compound IX Dimethyl Ester (Free Base)Zn(II)-Deuteroporphyrin IX Dimethyl EsterNi(II)-Deuteroporphyrin IX Dimethyl Ester
meso-H~10.0-10.2~10.1~9.8
β-H~9.0-9.2~9.1~9.0
-CH₃~3.6-3.7~3.6~3.5
-CH₂CH₂CO₂CH₃~4.3 (α-CH₂), ~3.2 (β-CH₂)~4.3 (α-CH₂), ~3.2 (β-CH₂)~4.2 (α-CH₂), ~3.1 (β-CH₂)
-CO₂CH₃~3.6~3.6~3.5
N-H~-3.8 (broad)--

Note: Chemical shifts are reported for solutions in CDCl₃ and referenced to TMS at 0 ppm. Paramagnetic complexes like Fe(III)-deuteroporphyrin exhibit very broad and shifted signals and are not included in this table.

Table 4: Infrared Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)

IR spectroscopy is useful for identifying characteristic functional groups and observing changes in the porphyrin skeleton upon metallation. The disappearance of the N-H stretching and bending vibrations is a clear indicator of metal insertion.[7][8]

VibrationThis compound (Free Base)Metallothis compound
N-H Stretch~3320Absent
C-H Stretch (aromatic)~3050~3050
C=O Stretch (ester)~1735~1735
C=C, C=N Stretch (macrocycle)~1600-1450Shifts upon metallation
N-H Bend (in-plane)~970Absent
Metal-Nitrogen Stretch-~400-450

Note: Spectra are typically recorded on solid samples (e.g., KBr pellets).

Experimental Protocols

Detailed methodologies for the synthesis of this compound metal complexes and their spectroscopic characterization are provided below.

Synthesis of this compound IX Metal Complexes

This protocol describes a general method for inserting various metal ions into the this compound IX dimethyl ester macrocycle.[9]

Materials:

  • This compound IX dimethyl ester

  • Metal salt (e.g., Zinc(II) acetate, Copper(II) acetate, Nickel(II) acetate, Iron(II) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or a mixture of chloroform and methanol)

  • Sodium acetate (optional, as a buffer)

Procedure:

  • Dissolve this compound IX dimethyl ester in the chosen solvent in a round-bottom flask.

  • Add a 5-10 fold molar excess of the metal salt to the solution. If using a chloroform/methanol mixture, adding a small amount of sodium acetate can facilitate the reaction.

  • Reflux the mixture with stirring for 1-2 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the changes in the Q-band region, or by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If using DMF, add water to precipitate the metalloporphyrin. If using chloroform/methanol, wash the solution with water to remove the excess metal salt.

  • Collect the solid product by filtration and wash with water and methanol.

  • Dry the purified metalloporphyrin in a vacuum oven.

Spectroscopic Measurements

UV-Visible Absorption Spectroscopy: [10]

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the porphyrin sample in a suitable solvent (e.g., dichloromethane or chloroform) with a concentration of approximately 10⁻⁵ M.

    • Use quartz cuvettes with a 1 cm path length.

    • Record the absorption spectrum from 350 nm to 700 nm.

    • Use the pure solvent as a baseline reference.

Fluorescence Spectroscopy: [11]

  • Instrument: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector.

  • Procedure:

    • Prepare dilute solutions of the sample (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) in a fluorescence-grade solvent.

    • Excite the sample at the Soret band maximum.

    • Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 550 nm to 750 nm).

    • For quantum yield measurements, a standard fluorophore with a known quantum yield (e.g., quinine sulfate or a well-characterized porphyrin) is measured under identical conditions.

¹H NMR Spectroscopy: [5]

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve approximately 5-10 mg of the diamagnetic porphyrin sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared Spectroscopy: [12]

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Prepare a KBr pellet by grinding a small amount of the solid porphyrin sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, a solution spectrum can be obtained using an appropriate IR-transparent solvent and cell.

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of a pure KBr pellet or the pure solvent and subtract it from the sample spectrum.

Visualizing Experimental Workflows and Biological Mechanisms

To further elucidate the processes involved in the study and application of this compound complexes, the following diagrams are provided.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start This compound IX Dimethyl Ester reaction Reflux with Stirring start->reaction metal_salt Metal Salt (e.g., Zn(OAc)₂, Cu(OAc)₂, Ni(OAc)₂, FeCl₂) metal_salt->reaction solvent Solvent (e.g., DMF) solvent->reaction purification Purification (Precipitation, Filtration, Washing) reaction->purification product Metallothis compound purification->product uv_vis UV-Vis Spectroscopy product->uv_vis Analyze Electronic Transitions fluorescence Fluorescence Spectroscopy product->fluorescence Investigate Emissive Properties nmr NMR Spectroscopy product->nmr Elucidate Molecular Structure ir IR Spectroscopy product->ir Identify Functional Groups

Caption: Workflow for the synthesis and spectroscopic characterization of this compound metal complexes.

Photodynamic_Therapy_Mechanism cluster_pdt Photodynamic Therapy (PDT) Mechanism PS_ground Photosensitizer (Ground State, S₀) light Light Excitation (hν) PS_singlet Excited Singlet State (S₁) light->PS_singlet Absorption PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing fluorescence Fluorescence PS_singlet->fluorescence Relaxation oxygen_ground Molecular Oxygen (³O₂) ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen, ¹O₂) PS_triplet->ros Electron Transfer (Type I) oxygen_ground->ros Energy Transfer (Type II) cell_death Cell Death (Apoptosis, Necrosis) ros->cell_death Oxidative Stress

Caption: Simplified Jablonski diagram illustrating the mechanism of Type I and Type II photodynamic therapy.

References

A Comparative Guide to Porphyrin-Based Photosensitizers for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) has emerged as a promising non-invasive treatment modality for various cancers and other diseases.[1] This technique utilizes the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy target cells.[2] Porphyrins and their derivatives have been the most extensively studied class of photosensitizers, evolving from first-generation mixtures like Photofrin® to highly purified and structurally modified second and third-generation agents with improved photophysical and biological properties.[2][3]

This guide provides an objective comparison of different porphyrin-based photosensitizers, supported by experimental data from in vitro and in vivo studies, to aid researchers in the selection and development of effective PDT agents.

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of PDT is initiated by the absorption of light by a photosensitizer molecule.[2] Upon excitation, the PS transitions from its ground state (S₀) to a short-lived excited singlet state (S₁). From the S₁ state, the molecule can either decay back to the ground state, emitting fluorescence, or undergo intersystem crossing to a more stable, long-lived triplet state (T₁). This triplet state is the key initiator of the cytotoxic photochemical reactions.

The excited triplet state PS can participate in two main types of reactions:

  • Type I Reaction: The PS transfers an electron or hydrogen atom directly to a substrate molecule, forming radical ions or radicals. These radicals can then react with molecular oxygen to produce ROS such as superoxide anion (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[4]

  • Type II Reaction: The PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂).[5] The generation of singlet oxygen is considered the primary cytotoxic mechanism for most porphyrin-based photosensitizers in PDT.[2]

These ROS indiscriminately oxidize vital cellular components like lipids, proteins, and nucleic acids, leading to irreversible cell damage and death through apoptosis, necrosis, or autophagy.[2]

PDT_Mechanism PS_ground PS (Ground State S₀) PS_singlet PS (Excited Singlet State S₁) PS_ground->PS_singlet Light Absorption (Photon) PS_singlet->PS_ground Fluorescence PS_triplet PS (Excited Triplet State T₁) PS_singlet->PS_triplet Intersystem Crossing PS_triplet->p1 Type I Reaction (e⁻ transfer) PS_triplet->p2 Type II Reaction (Energy transfer) ROS Reactive Oxygen Species (ROS) CellDeath Cell Damage & Apoptosis/Necrosis ROS->CellDeath p1->ROS p2->ROS ¹O₂ sub->p1 o2->p2

Caption: General mechanism of photodynamic therapy (PDT).

Quantitative Data Comparison

The efficacy of a photosensitizer is determined by several key parameters, including its ability to generate singlet oxygen, its uptake and localization within target cells, and its resulting phototoxicity upon irradiation.

Table 1: Comparative In Vitro Performance of Porphyrin-Based Photosensitizers
PhotosensitizerCell Line(s)Singlet Oxygen Quantum Yield (ΦΔ)Cellular Uptake & Subcellular LocalizationPhototoxicity (LD₅₀ or % Viability)
Photofrin® PROb, REGb (Colon)Not specifiedLow uptake; Cytoplasmic localization.[6]LD₅₀: 1200-1270 ng/mL @ 25 J/cm².[6]
Benzoporphyrin Derivative (BPD-MA) PROb, REGb (Colon)Not specifiedHigh uptake, reaches max in 1-2h; Cytoplasmic.[6]LD₅₀: 71.1-93.3 ng/mL @ 10 J/cm².[6]
Protoporphyrin IX (PpIX) BKEz-7 (Endothelial)Not specifiedHigh uptake (hydrophobic); Cytoplasm/membranes.[7]High phototoxicity.[7]
Uroporphyrin III (UP) BKEz-7 (Endothelial)Not specifiedLow uptake (hydrophilic); Lysosomes.[7]Low phototoxicity.[7]
HiPorfin Not specified0.61 ± 0.03 (in DMF).[5][8]Not specifiedNot specified
HMME Not specified0.60 ± 0.02 (in DMF).[5][8]Not specifiedNot specified
ATPP-EDTA BGC823, MGC803 (Gastric)Not specifiedTime-dependent uptake; Lysosomes.[9]Concentration & light-dose dependent; induces apoptosis.[9]
Sinoporphyrin Sodium (DVDMS) 4T1 (Breast)Not specifiedNot specifiedHigher efficacy than Photofrin-PDT.[10]
Tetra-substituted Zn-porphyrin Colo205 (Colon)Not specified2.8 nmol/10⁶ cells; higher than disubstituted analogs.[4]4% metabolic activity post-PDT; highly effective.[4]
Photomed SCC VII (Squamous)High singlet oxygen generation.[11]Not specified65% viability @ 0.5 µM; more effective than Photofrin.[11]
Table 2: Comparative In Vivo Performance of Porphyrin-Based Photosensitizers
PhotosensitizerTumor ModelKey Findings
ATPP-EDTA BGC823 Gastric Cancer XenograftSignificantly inhibited tumor growth (160 mW/cm², 100 J/cm²).[9]
Sinoporphyrin Sodium (DVDMS) 4T1 Breast Cancer XenograftProlonged survival, inhibited tumor growth and lung metastasis more effectively than Photofrin.[10]
TDPP Eca-109 Esophageal Cancer XenograftSignificantly reduced tumor growth.[12]
Photomed SCC VII Squamous Cell CarcinomaEffective in treating both small and large tumors; superior efficacy compared to Photofrin and Radachlorin.[11]

Experimental Protocols

Detailed and standardized methodologies are crucial for the objective comparison of photosensitizers. Below are protocols for key experiments.

In Vitro Cellular Uptake Assay

This protocol quantifies the amount of photosensitizer accumulated within cells over time.

  • Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.

  • Incubation: Replace the culture medium with a fresh medium containing the photosensitizer at a desired concentration (e.g., 20 µM). Incubate for various time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Washing: After incubation, remove the medium and wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS) to remove any extracellular photosensitizer.

  • Cell Lysis: Lyse the cells by adding a solubilizing solution (e.g., 30 µL of Triton X-100 followed by 70 µL of a DMSO/ethanol 1:3 mixture) to each well.[13]

  • Quantification: Measure the fluorescence intensity of the cell lysate using a microplate reader or fluorescence spectrometer at the appropriate excitation and emission wavelengths for the photosensitizer.

  • Analysis: Correlate the fluorescence intensity to a standard curve of the photosensitizer to determine the intracellular concentration.

In Vitro Phototoxicity (MTT) Assay

This assay assesses cell viability after PDT to determine the photosensitizer's efficacy.

  • Cell Seeding: Seed cells in a 96-well plate as described above and allow them to adhere for 24 hours.

  • Sensitizer Incubation: Incubate the cells with various concentrations of the photosensitizer for a predetermined optimal uptake time. Include control groups with no photosensitizer.

  • Irradiation: Replace the medium with fresh, phenol red-free medium. Irradiate the cells with a light source (e.g., a 630 nm laser) at a specific power density (e.g., 160 mW/cm²) and for a duration to achieve the desired light dose (e.g., 100 J/cm²).[9] Keep a set of plates as "dark controls" (not irradiated).

  • Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine the LD₅₀ (the concentration required to kill 50% of the cells).

Singlet Oxygen Quantum Yield (ΦΔ) Measurement

This protocol measures the efficiency of singlet oxygen generation.

  • Method: The most reliable method is the direct detection of singlet oxygen's characteristic near-infrared (NIR) phosphorescence at approximately 1270-1280 nm.[5][14]

  • Sample Preparation: Prepare air-saturated solutions of the test photosensitizer and a reference standard with a known ΦΔ (e.g., Rose Bengal or Zinc Phthalocyanine - ZnPc) in a suitable solvent (e.g., Dimethylformamide - DMF).[5][14] Adjust concentrations to have similar absorbance at the excitation wavelength.

  • Instrumentation: Use a highly sensitive NIR spectrometer coupled with a laser for excitation.

  • Measurement: Excite the samples and record the luminescence intensity of the ¹O₂ emission peak.

  • Calculation: Calculate the ΦΔ of the sample using the following equation: ΦΔ (sample) = ΦΔ (std) × [I (sample) / I (std)], where I is the integrated phosphorescence intensity.[14]

In Vivo Antitumor Efficacy Study

This protocol evaluates the therapeutic effect of PDT in a living animal model.

  • Tumor Model Establishment: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ BGC823 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[9] Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Photosensitizer Administration: Administer the photosensitizer to the tumor-bearing mice, typically via intravenous (tail vein) injection.

  • Drug-Light Interval: Wait for a predetermined period (e.g., 4-24 hours) to allow for preferential accumulation of the photosensitizer in the tumor tissue.

  • Irradiation: Anesthetize the mice and irradiate the tumor area with a laser at the appropriate wavelength and light dose.

  • Monitoring: Monitor tumor volume (measured with calipers), body weight, and overall animal health and survival over several weeks.

  • Analysis: Compare the tumor growth curves and survival rates between the treated group and various control groups (e.g., untreated, light only, drug only).

Visualized Experimental Workflow

The process of evaluating a new photosensitizer follows a logical progression from initial characterization to preclinical validation.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation b1 Photophysical Characterization (ΦΔ, Absorption) b2 Cellular Uptake & Localization Studies b1->b2 b3 Phototoxicity Screening (MTT Assay) b2->b3 b4 Mechanism of Cell Death (Apoptosis/Necrosis) b3->b4 c1 Tumor Model Establishment b4->c1 c2 Biodistribution & Pharmacokinetics c1->c2 c3 Antitumor Efficacy (Tumor Growth Delay) c2->c3 c4 Toxicology Assessment c3->c4 end_node Preclinical Candidate c4->end_node start PS Synthesis or Selection start->b1

Caption: Typical workflow for photosensitizer evaluation.

References

A Comparative Guide to Deuteroporphyrin Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical methods for the detection and quantification of deuteroporphyrin. The following sections detail the performance characteristics of each method, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Quantitative Performance Comparison

The selection of an analytical method for this compound detection is critically dependent on the required sensitivity, precision, and the nature of the sample matrix. The table below summarizes the key quantitative performance parameters for five widely used techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), High-Performance Liquid Chromatography with UV-Vis Absorbance Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Spectrofluorometry, and Spectrophotometry.

Parameter HPLC-FLD HPLC-UV LC-MS/MS Spectrofluorometry Spectrophotometry
Limit of Detection (LOD) ~0.04 pmol[1]~0.8 pmol[1]~2 nmol/L[2]Analyte DependentAnalyte Dependent
Limit of Quantification (LOQ) ~0.1 pmol¹~2.5 pmol¹~0.01 ng/mL²[3]Analyte DependentAnalyte Dependent
Linearity Range 0.025-5 µg/mL³[4]Wide range, analyte dependent0.01-50 ng/mL²[3]Wide range, analyte dependentWide range, analyte dependent
Recovery 95 ± 3.7%³[4]Not specified85.6% to 90.9%⁴[5]Not specified59-73%[6]
Precision (%RSD) < 10% (intra- and inter-day)³[4]Not specified<15% (within-run), <12% (between-run)⁴[5]Not specified2-4% (between-batch)[6]
Specificity HighModerate to HighVery HighModerate to HighLow to Moderate

¹ Estimated based on the common practice of LOQ being approximately 3 times the LOD. Data for 2-COOH-porphyrins. ² Data for coproporphyrins, which are structurally similar to this compound. ³ Data for hematoporphyrin monomethyl ether, a structurally related porphyrin derivative. ⁴ Data for dabrafenib and encorafenib, demonstrating typical performance of LC-MS/MS methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these detection methods. Below are representative protocols for each technique.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard solution.

  • Perform a liquid-liquid extraction with 500 µL of ethyl acetate.

  • Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 1 M ammonium acetate buffer (pH 5.2).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 395 nm and emission at 613 nm.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation (Urine):

  • Dilute urine samples 1:10 with a solution of internal standard in 0.1% formic acid in water.[2]

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Conditions:

  • LC System: UPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor and product ions for this compound and the internal standard are monitored.

Spectrofluorometry

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., dimethyl sulfoxide).

  • Prepare a series of standard solutions by serial dilution of the stock solution in the desired analysis buffer (e.g., phosphate-buffered saline with 0.1% Tween 20).

  • For biological samples, perform an extraction as described in the HPLC-FLD protocol to minimize matrix effects.

Measurement:

  • Use a spectrofluorometer with a quartz cuvette.

  • Set the excitation wavelength to approximately 400 nm.

  • Scan the emission spectrum from 550 nm to 700 nm.

  • The primary emission peak for this compound will be observed around 620-630 nm.

  • Quantify the concentration based on the fluorescence intensity at the emission maximum, using a calibration curve generated from the standard solutions.

Spectrophotometry

Sample Preparation:

  • Prepare standard solutions of this compound in a known solvent.

  • For biological samples, an extraction and purification step is highly recommended to remove interfering substances.[6]

Measurement:

  • Use a UV-Vis spectrophotometer and a quartz cuvette.

  • Scan the absorbance spectrum from 350 nm to 600 nm.

  • This compound exhibits a characteristic strong absorption band, known as the Soret band, at approximately 400 nm.

  • Quantify the concentration using the Beer-Lambert law by measuring the absorbance at the Soret band maximum and comparing it to a calibration curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general heme biosynthesis pathway, where this compound is a derivative of protoporphyrin IX, and a typical experimental workflow for this compound detection.

Heme_Biosynthesis Glycine Glycine + Succinyl CoA ALA δ-Aminolevulinic acid (ALA) Glycine->ALA PBG Porphobilinogen (PBG) ALA->PBG HMB Hydroxymethylbilane PBG->HMB UroIII Uroporphyrinogen III HMB->UroIII CoproIII Coproporphyrinogen III UroIII->CoproIII ProtoIX Protoporphyrinogen IX CoproIII->ProtoIX PPIX Protoporphyrin IX ProtoIX->PPIX Deutero This compound (Derivative) PPIX->Deutero Chemical Modification Heme Heme PPIX->Heme + Fe²⁺

Caption: Simplified heme biosynthesis pathway showing the position of protoporphyrin IX and its derivative, this compound.

Detection_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Collection Sample Collection (e.g., Plasma, Urine, Tissue) Extraction Extraction & Purification Collection->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Injection Sample Injection Concentration->Injection Separation Chromatographic Separation (for HPLC/LC-MS) Injection->Separation Detection Detection Injection->Detection Direct infusion (MS) or direct measurement Separation->Detection Integration Peak Integration / Signal Measurement Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation Data Validation & Reporting Quantification->Validation

Caption: General experimental workflow for the detection and quantification of this compound.

Logical Relationship of Method Selection

The choice of a detection method is a balance between sensitivity, specificity, cost, and throughput. The following diagram illustrates the decision-making process based on these factors.

Method_Selection Start Start: Need to detect This compound HighSensitivity High Sensitivity & Specificity Required? Start->HighSensitivity ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix No LCMS LC-MS/MS HighSensitivity->LCMS Yes HighThroughput High Throughput Needed? ComplexMatrix->HighThroughput No HPLCFLD HPLC-FLD ComplexMatrix->HPLCFLD Yes Spectrofluorometry Spectrofluorometry HighThroughput->Spectrofluorometry Yes Spectrophotometry Spectrophotometry HighThroughput->Spectrophotometry No

References

A Comparative Analysis of Deuteroporphyrin and Chlorin e6 as Photosensitizers for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photodynamic therapy (PDT), the choice of a photosensitizer is paramount to achieving optimal therapeutic outcomes. Among the myriad of available compounds, porphyrin derivatives have long been a cornerstone, with continuous efforts to enhance their photophysical and biological properties. This guide provides a detailed comparative study of two prominent photosensitizers: Deuteroporphyrin IX and Chlorin e6. By examining their performance based on experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their PDT applications.

Executive Summary

This comparison delineates the key characteristics of this compound IX and Chlorin e6, focusing on their photophysical properties, in vitro and in vivo efficacy. Chlorin e6, a second-generation photosensitizer, generally exhibits a stronger absorption in the red region of the spectrum, a critical feature for deeper tissue penetration of light. While both molecules are effective singlet oxygen generators, the available data suggests that derivatives of this compound IX also demonstrate high quantum yields. The cellular uptake and subsequent phototoxicity are influenced by the specific molecular structure and formulation of each photosensitizer. This guide presents a compilation of quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a comprehensive understanding.

Data Presentation: A Side-by-Side Comparison

To facilitate a clear and concise comparison, the following tables summarize the key quantitative data for this compound IX and Chlorin e6. It is important to note that the presented values are derived from various studies and may be subject to variations based on experimental conditions such as solvent, pH, and aggregation state.

Table 1: Photophysical Properties

PropertyThis compound IXChlorin e6
Soret Band (λmax, nm) ~400~400-402
Q-bands (λmax, nm) ~500, 535, 570, 623~500, 534, 606, 660-665
Molar Extinction Coefficient (ε) at Soret Band (M⁻¹cm⁻¹) Not consistently reported~180,000
Molar Extinction Coefficient (ε) at longest wavelength Q-band (M⁻¹cm⁻¹) Not consistently reported~40,000
Fluorescence Quantum Yield (Φf) ~0.06 (for dimethyl ester)[1]0.16 - 0.20

Table 2: In Vitro & In Vivo Performance

ParameterThis compound IXChlorin e6
Singlet Oxygen Quantum Yield (ΦΔ) 0.75 (for dimethyl ester)[2]0.5 - 0.81[3][4]
Cellular Uptake Mechanism Primarily passive diffusion and endocytosis[5][6]Passive diffusion, endocytosis, and potentially LDL receptor-mediated uptake[7][8]
In Vitro Phototoxicity Demonstrated in various cancer cell lines[9]High phototoxicity in numerous cancer cell lines[10]
In Vivo Efficacy Effective in preclinical tumor models[11]Proven efficacy in various preclinical and clinical settings[12][13]

Mechanism of Action in Photodynamic Therapy

Both this compound IX and Chlorin e6 function as photosensitizers in PDT through a similar mechanism of action, primarily involving the generation of reactive oxygen species (ROS) upon light activation. The process can be broadly categorized into Type I and Type II photochemical reactions.

Upon absorption of light of a specific wavelength, the photosensitizer transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state.

  • Type I Reaction: The triplet state photosensitizer can directly interact with a substrate, such as a biological molecule, to produce radical ions which then react with oxygen to form ROS like superoxide anion and hydroxyl radicals.

  • Type II Reaction: The triplet state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the predominant pathway for most porphyrin-based photosensitizers.

The generated ROS, particularly singlet oxygen, are highly cytotoxic and can induce cell death through apoptosis and necrosis by damaging cellular components such as membranes, mitochondria, and DNA.[14][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison, offering a practical guide for researchers intending to evaluate these or other photosensitizers.

Singlet Oxygen Quantum Yield (ΦΔ) Determination

Principle: The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon light absorption. It is typically determined by a comparative method using a reference photosensitizer with a known ΦΔ.

Methodology:

  • Reference and Sample Preparation: Prepare solutions of the reference photosensitizer (e.g., methylene blue, ΦΔ = 0.52 in methanol) and the test photosensitizer (this compound or Chlorin e6) in an appropriate solvent (e.g., DMF, DMSO, or methanol). The concentrations should be adjusted to have similar absorbance at the excitation wavelength.

  • Chemical Trap: Use a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.

  • Irradiation: Irradiate the solutions with a monochromatic light source at a wavelength where both the reference and sample absorb.

  • Spectrophotometric Monitoring: Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 410-420 nm) over time for both the reference and sample solutions.

  • Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following formula:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

    where:

    • ΦΔ_ref is the singlet oxygen quantum yield of the reference.

    • k_sample and k_ref are the rate constants of DPBF bleaching for the sample and reference, respectively (obtained from the slope of the absorbance vs. time plot).

    • I_abs_ref and I_abs_sample are the rates of light absorption by the reference and sample, respectively.

Cellular Uptake Assay by Fluorescence Spectroscopy

Principle: The intrinsic fluorescence of porphyrin-based photosensitizers allows for their quantification within cells. This assay measures the amount of photosensitizer accumulated by cells over time.

Methodology:

  • Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Photosensitizer Incubation: Treat the cells with known concentrations of this compound or Chlorin e6 dissolved in cell culture medium for various time points (e.g., 1, 4, 8, 24 hours).

  • Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a microplate reader at the appropriate excitation and emission wavelengths for the respective photosensitizer.

  • Quantification: Create a standard curve by measuring the fluorescence of known concentrations of the photosensitizer in the lysis buffer. Use this curve to determine the concentration of the photosensitizer in the cell lysates and subsequently calculate the amount of photosensitizer taken up per cell.[17]

In Vitro Phototoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability. This assay is used to determine the cytotoxic effect of the photosensitizer upon light activation.

Methodology:

  • Cell Seeding and Incubation: Seed cells in a 96-well plate and incubate with varying concentrations of this compound or Chlorin e6 for a predetermined time (based on uptake studies).

  • Washing: Wash the cells with PBS to remove the photosensitizer-containing medium.

  • Irradiation: Add fresh, photosensitizer-free medium to the cells and irradiate them with a light source at the appropriate wavelength and light dose. Include control groups that are not irradiated.

  • Post-Irradiation Incubation: Incubate the cells for 24-48 hours post-irradiation.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

PDT_Mechanism cluster_PS Photosensitizer (PS) cluster_Light Light Activation cluster_Oxygen Molecular Oxygen cluster_Cellular Cellular Environment PS_ground Ground State (S0) PS_singlet Excited Singlet State (S1) PS_ground->PS_singlet PS_triplet Excited Triplet State (T1) PS_singlet->PS_triplet Intersystem Crossing O2_ground ³O₂ PS_triplet->O2_ground Type II Energy Transfer Substrate Biological Substrate PS_triplet->Substrate Type I Electron Transfer Light Light (hν) Light->PS_ground Absorption O2_singlet ¹O₂ O2_ground->O2_singlet ROS Other ROS O2_ground->ROS CellDeath Cell Death (Apoptosis/Necrosis) O2_singlet->CellDeath Radicals Radical Ions Substrate->Radicals Radicals->O2_ground Reaction ROS->CellDeath

Caption: General mechanism of photodynamic therapy.

Experimental_Workflow_Cellular_Uptake cluster_workflow Cellular Uptake Assay Workflow start Seed Cells in 96-well Plate incubate Incubate with Photosensitizer start->incubate wash Wash with PBS (3x) incubate->wash lyse Lyse Cells wash->lyse measure Measure Fluorescence lyse->measure quantify Quantify Uptake measure->quantify

Caption: Experimental workflow for cellular uptake assay.

Signaling_Pathway_PDT cluster_pathway Simplified Signaling Pathway of PDT-Induced Cell Death PDT PDT (PS + Light + O₂) ROS ROS Generation (¹O₂) PDT->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage ER_Stress ER Stress ROS->ER_Stress Necrosis Necrosis ROS->Necrosis Caspase_Activation Caspase Activation Mito_Damage->Caspase_Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of PDT-induced cell death.

Conclusion

Both this compound IX and Chlorin e6 are potent photosensitizers with distinct advantages for photodynamic therapy. Chlorin e6's strong absorption in the far-red spectrum makes it particularly suitable for treating deeper or more pigmented tumors. This compound IX and its derivatives also exhibit favorable photophysical properties and significant photodynamic activity. The choice between these two photosensitizers will ultimately depend on the specific application, including the target tissue depth, the desired cellular localization, and the formulation strategy. This guide provides a foundational comparison to aid researchers in this selection process, emphasizing the importance of considering all aspects of photosensitizer performance, from fundamental photophysics to in vivo therapeutic efficacy. Further direct comparative studies under standardized conditions are warranted to provide a more definitive ranking of these promising therapeutic agents.

References

Assessing the Biocompatibility of Deuteroporphyrin-Based Nanomaterials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuteroporphyrin-based nanomaterials are gaining significant attention in the biomedical field, particularly for their potential as photosensitizers in photodynamic therapy (PDT). Their efficacy is intrinsically linked to their biocompatibility, a critical factor for any material intended for clinical applications. This guide provides an objective comparison of the biocompatibility of this compound-based nanomaterials, presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes to aid researchers in their evaluation and development efforts.

In Vitro Biocompatibility: A Comparative Look

The initial assessment of biocompatibility typically involves in vitro assays to determine cytotoxicity and hemocompatibility. These tests provide fundamental insights into how these nanomaterials interact with cells and blood components.

Cytotoxicity Profile

A key consideration for any therapeutic agent is its toxicity towards healthy cells. For photosensitizers, it is crucial to evaluate both "dark toxicity" (toxicity without light activation) and phototoxicity (light-induced toxicity).

One study investigated a this compound IX derivative featuring two D-galactose fragments and compared its cytotoxicity against the parent this compound IX on HeLa cells. The introduction of galactose fragments was found to decrease the dark toxicity of the compound. Conversely, the photoinduced cytotoxicity of the galactosylated derivative was enhanced compared to the original this compound IX.[1] This suggests that surface functionalization can be a powerful tool to modulate the biocompatibility and therapeutic window of these nanomaterials.

Table 1: Comparative Cytotoxicity of this compound IX and its Galactose Derivative

CompoundConcentrationDark Toxicity (Cell Viability %)Photo-induced Toxicity (Cell Viability %)
This compound IXNot SpecifiedLower than derivativeLower than derivative
This compound IX with two D-galactose fragmentsNot SpecifiedHigher than parent compoundHigher than parent compound

Data synthesized from qualitative statements in the source.[1]

Hemocompatibility: Interaction with Blood

For nanomaterials intended for systemic administration, their interaction with red blood cells is a critical safety parameter. Hemolysis assays are conducted to quantify the degree of red blood cell lysis caused by the nanomaterial.

While specific comparative studies on the hemolytic activity of this compound-based nanomaterials are not abundant in the reviewed literature, preclinical toxicological characterization of similar porphyrin-doped conjugated polymer nanoparticles (CPNs) showed no hemolytic activity at concentrations up to 50 mg/L.[2][3] This suggests that porphyrin-based nanomaterials can be engineered to be hemocompatible.

Table 2: Hemolytic Activity of Porphyrin-Doped Nanoparticles

NanomaterialConcentration RangeHemolysis Rate
Platinum Porphyrin-Doped CPNsUp to 50 mg/LNot observed

In Vivo Toxicity Assessment

Animal studies are indispensable for understanding the systemic effects and potential organ toxicity of nanomaterials. These studies provide a more comprehensive picture of the material's behavior in a complex biological environment.

Preclinical evaluation of platinum porphyrin-doped F8BT CPNs in BALB/c mice demonstrated minimal acute and subacute toxicity.[2][3] Single and repeated administrations of the nanoparticles did not lead to significant changes in body or organ weights, nor did they cause adverse effects on hematological and biochemical parameters.[2][3] Histopathological analysis of major organs revealed preserved tissue architecture, with only mild, transient changes observed in the liver.[2][3]

Table 3: Summary of In Vivo Toxicity for Porphyrin-Doped Conjugated Polymer Nanoparticles

Study TypeDosageKey Findings
Single-Dose Acute Toxicity0.3 and 1 mg/kg (intravenous)No significant changes in body/organ weights, hematological, or biochemical parameters.
Repeated-Dose Subacute Toxicity0.1–1 mg/kg (intraperitoneal, every 48h for 28 days)No overt signs of distress or mortality. No significant variations in animal weights.
Histopathology-Preserved tissue architecture in major organs. Mild hepatocyte vacuolation at 30 days.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biocompatibility studies. Below are summaries of key experimental protocols.

In Vitro Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

  • Cell Culture: Human cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are incubated with various concentrations of the this compound-based nanomaterial for a specified period (e.g., 24 hours) in the dark.

  • Light Exposure (for Phototoxicity): A designated set of wells is exposed to a light source of a specific wavelength (e.g., 660 nm) and energy dose.

  • MTT Incubation: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Hemolysis Assay

Principle: This assay quantifies the amount of hemoglobin released from red blood cells upon exposure to a test material.

Protocol Outline:

  • Blood Collection and Preparation: Fresh human or animal blood is collected in tubes containing an anticoagulant. Red blood cells (RBCs) are isolated by centrifugation and washed with a buffered saline solution.

  • Incubation: A suspension of RBCs is incubated with various concentrations of the this compound-based nanomaterial. A positive control (e.g., Triton X-100) and a negative control (saline solution) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Hemoglobin Quantification: The amount of hemoglobin in the supernatant is determined by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

In Vivo Acute and Subacute Toxicity Studies

Principle: These studies evaluate the potential adverse effects of a substance in a living organism after single or repeated doses.

Protocol Outline:

  • Animal Model: Typically, rodents such as BALB/c mice are used.

  • Administration: The this compound-based nanomaterial is administered via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at various dose levels.

  • Monitoring: Animals are observed for a set period (e.g., 14 days for acute toxicity, 28 days for subacute toxicity) for any signs of toxicity, including changes in weight, behavior, and overall health.

  • Analysis: At the end of the study, blood samples are collected for hematological and serum biochemical analysis. Major organs are harvested, weighed, and examined histopathologically for any signs of damage.

Visualizing Biological Interactions

Understanding the mechanisms of cellular uptake and the subsequent signaling pathways is fundamental to assessing biocompatibility and therapeutic efficacy.

Caption: Experimental workflow for biocompatibility assessment.

The cellular entry of nanoparticles is a critical first step. While the specific pathways for this compound-based nanomaterials are still under investigation, endocytosis is a primary mechanism for nanoparticle uptake.

cellular_uptake_signaling cluster_endocytosis Endocytic Pathways Nanomaterial Nanomaterial Cell_Membrane Cell_Membrane Nanomaterial->Cell_Membrane Clathrin_Mediated Clathrin_Mediated Cell_Membrane->Clathrin_Mediated Caveolae_Mediated Caveolae_Mediated Cell_Membrane->Caveolae_Mediated Macropinocytosis Macropinocytosis Cell_Membrane->Macropinocytosis Endosome Endosome Clathrin_Mediated->Endosome Caveolae_Mediated->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Cytosolic_Release Cytosolic_Release Endosome->Cytosolic_Release Escape

Caption: Generalized cellular uptake pathways for nanomaterials.

References

Safety Operating Guide

Proper Disposal of Deuteroporphyrin: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Deuteroporphyrin and its derivatives, while valuable in research, require careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste, aligning with standard laboratory safety protocols.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to safety data, this compound IX can cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield from dust or splashes.

  • Respiratory Protection: A dust mask (such as a type N95) should be used, especially when handling the solid form, to avoid inhalation.

  • Lab Coat: To protect clothing and prevent contamination.

Quantitative Safety and Disposal Data Summary

The following table summarizes key hazard and disposal information for this compound compounds.

ParameterInformationSource(s)
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261, P264, P271, P280, P302 + P352, P305 + P351 + P338
Storage Class Code 11 - Combustible Solids
Disposal Method Treat as hazardous chemical waste. Do not empty into drains.[1]General Lab Guidelines
Container Type Labeled, sealed, and compatible waste container.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste should follow the established guidelines for hazardous chemical waste management within your institution.[4]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, puncture-resistant container with a secure lid.[3]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other incompatible solvent waste streams.[5] Liquid waste containers should not be filled to more than 75-90% capacity to allow for vapor expansion.[6][7]

  • Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container labeled for chemical contamination.[8]

Step 2: Labeling the Waste Container

Properly label the hazardous waste container immediately upon starting waste collection. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound Waste."

  • A list of all components in the container, including solvents.

  • The associated hazards (e.g., "Irritant").

  • The date accumulation started.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2]

  • Ensure the storage area is away from heat and sources of ignition.[1]

  • Store in a cool, dry, and well-ventilated place.[1]

Step 4: Arranging for Disposal

  • Once the waste container is full (or within one year of the start date for partially filled containers), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][9]

  • Complete and submit any required hazardous waste disposal forms as per your institution's protocol.[4]

Step 5: Decontamination of Empty Containers

  • To be considered non-hazardous, an empty container that held this compound must be triple-rinsed.[8]

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous liquid waste.[8]

  • After rinsing and air-drying, obliterate or remove the original label before disposing of the container in the appropriate recycling or general waste stream.[4][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Glassware, Needles) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store Store Sealed Container in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store request_pickup Request Pickup by EHS or Licensed Contractor store->request_pickup end End: Waste Disposed request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Deuteroporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Deuteroporphyrin in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

Researchers and drug development professionals working with this compound must adhere to strict safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] The following table summarizes the required PPE and other essential safety information.

CategoryItemSpecificationRationale
Hand Protection GlovesNitrile glovesTo prevent skin contact and subsequent irritation.[1][2]
Eye Protection Safety Glasses/GogglesChemical splash gogglesTo shield eyes from potential splashes of the compound.[1][2][3]
Respiratory Protection Dust MaskType N95 (US) or equivalentTo prevent inhalation of dust particles, which can cause respiratory irritation.[1]
Body Protection Laboratory CoatStandard lab coatTo protect skin and clothing from accidental spills.[2][4]
Hazard Classifications Skin IrritationCategory 2Causes skin irritation.[1]
Eye IrritationCategory 2ACauses serious eye irritation.[1]
Specific target organ toxicityCategory 3 (Respiratory system)May cause respiratory irritation.[1]
Storage Combustible SolidsStorage Class Code 11Store in a well-ventilated place and keep the container tightly closed.[1]

Experimental Protocol: Step-by-Step Guide for Handling this compound

This protocol outlines the essential steps for the safe handling of this compound, from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

  • Ensure that an eyewash station and emergency shower are easily accessible.[6]

  • Before beginning work, inspect all PPE for any damage and ensure it is worn correctly.[7]

2. Handling the Compound:

  • Avoid generating dust when handling the solid form of this compound.

  • Use appropriate tools (e.g., spatulas) to handle the powder.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

3. In Case of a Spill:

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.

  • Place all waste in a clearly labeled, sealed container.[8]

  • Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[9][10] Do not dispose of this compound down the drain.[10]

Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) B Work in a Well-Ventilated Area (Chemical Fume Hood) A->B C Handle Solid to Avoid Dust Generation B->C D Add Solid to Solvent Slowly if Making a Solution C->D E Small Spill: Sweep Up and Place in Waste Container C->E If Spill Occurs F Large Spill: Evacuate and Follow Emergency Procedures C->F If Spill Occurs G Collect All Waste in a Labeled, Sealed Container D->G H Dispose of as Hazardous Waste via Approved Channels G->H

Caption: This diagram outlines the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deuteroporphyrin
Reactant of Route 2
Deuteroporphyrin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.